(2-Methylphenyl)acetaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylphenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-8-4-2-3-5-9(8)6-7-10/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHWKVVBZRANAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064981 | |
| Record name | Benzeneacetaldehyde, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10166-08-2, 69380-02-5 | |
| Record name | 2-Methylbenzeneacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10166-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetaldehyde, 2-methyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010166082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Methylphenyl)ethanal | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069380025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetaldehyde, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetaldehyde, 2-methyl- | |
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| Record name | 2-Methyl-benzeneacetaldehyde | |
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Foundational & Exploratory
An In-depth Technical Guide to (2-Methylphenyl)acetaldehyde: Chemical Properties, Structure, and Synthetic Considerations
Abstract
(2-Methylphenyl)acetaldehyde, also known as ortho-tolylacetaldehyde, is an aromatic aldehyde of interest in the fields of fragrance, flavor, and synthetic organic chemistry. Its characteristic almond, cherry, and nutty aroma profile makes it a valuable component in various commercial formulations. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and a detailed exploration of its spectroscopic characteristics. Furthermore, this document outlines plausible synthetic routes and detailed analytical protocols, offering valuable insights for researchers, chemists, and professionals in drug development and chemical manufacturing. The synthesis and analytical methodologies are presented with a focus on the underlying chemical principles to ensure both technical accuracy and practical applicability.
Introduction
Aromatic aldehydes are a pivotal class of organic compounds, widely recognized for their sensory characteristics and their utility as versatile intermediates in chemical synthesis. This compound (Figure 1), a substituted derivative of phenylacetaldehyde, possesses a unique aromatic profile that distinguishes it from its isomers and parent compound. The presence of a methyl group at the ortho position of the benzene ring influences its steric and electronic properties, thereby affecting its reactivity and sensory perception.
This guide aims to consolidate the available technical information on this compound, providing a foundational resource for scientific and industrial applications. We will delve into its structural attributes, physicochemical properties, and the spectral data that are crucial for its identification and characterization. Moreover, this document presents a critical analysis of synthetic strategies and analytical methodologies, designed to be a self-validating system for laboratory and industrial-scale operations.
Molecular Structure and Chemical Identity
The molecular structure of this compound is characterized by a benzene ring substituted with a methyl group and an acetaldehyde group at adjacent (ortho) positions.
Figure 1: Chemical Structure of this compound
A 2D representation of the this compound molecule.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 2-(2-methylphenyl)acetaldehyde | N/A |
| Synonyms | o-Tolylacetaldehyde, 2-Methylbenzeneacetaldehyde | N/A |
| CAS Number | 10166-08-2 | [1] |
| Molecular Formula | C₉H₁₀O | N/A |
| Molecular Weight | 134.18 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | N/A |
| Odor | Almond, cherry, nutty, green | N/A |
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental for its application and quality control.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Boiling Point | 221-223 °C at 760 mmHg |
| Density | 1.01 g/cm³ |
| Refractive Index | 1.525 |
| Flash Point | 85 °C |
Spectroscopic Analysis
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aldehydic proton, the methylene protons, and the methyl protons.
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.7 | t | 1H | -CHO | The aldehydic proton is highly deshielded and expected to appear as a triplet due to coupling with the adjacent methylene protons. |
| ~7.1-7.3 | m | 4H | Ar-H | The four protons on the benzene ring will appear as a complex multiplet in the aromatic region. |
| ~3.6 | d | 2H | -CH₂- | The methylene protons are adjacent to the aldehyde and the aromatic ring and are expected to be a doublet due to coupling with the aldehydic proton. |
| ~2.3 | s | 3H | Ar-CH₃ | The methyl protons are attached to the aromatic ring and will appear as a singlet. |
The carbon NMR spectrum will provide information about the different carbon environments within the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~200 | C=O | The carbonyl carbon of the aldehyde is significantly deshielded and appears at a characteristic downfield shift.[2] |
| ~136 | Ar-C (quaternary) | The aromatic carbon attached to the methyl group. |
| ~134 | Ar-C (quaternary) | The aromatic carbon attached to the acetaldehyde group. |
| ~126-131 | Ar-CH | The four methine carbons of the aromatic ring. |
| ~50 | -CH₂- | The methylene carbon. |
| ~19 | -CH₃ | The methyl carbon. |
The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2820 and ~2720 | Medium, Sharp | C-H stretch of the aldehyde |
| ~1725 | Strong, Sharp | C=O stretch of the aldehyde[3] |
| ~3010-3080 | Medium | Aromatic C-H stretch |
| ~1600, ~1490 | Medium to Strong | Aromatic C=C skeletal vibrations |
| ~2850-2960 | Medium | Aliphatic C-H stretch |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 6: Predicted Key Fragments in Mass Spectrum
| m/z | Proposed Fragment |
| 134 | [M]⁺ (Molecular ion) |
| 133 | [M-H]⁺ |
| 119 | [M-CH₃]⁺ |
| 105 | [M-CHO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Synthesis and Manufacturing
Several synthetic pathways can be envisioned for the preparation of this compound. A common and reliable method involves the oxidation of the corresponding primary alcohol, 2-(2-methylphenyl)ethanol.
Proposed Synthetic Pathway: Oxidation of 2-(2-methylphenyl)ethanol
This two-step synthesis starts from commercially available 2-methylbenzyl bromide.
Sources
(2-Methylphenyl)acetaldehyde spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Profile of (2-Methylphenyl)acetaldehyde
Authored by: A Senior Application Scientist
Introduction
This compound, also known as o-tolylacetaldehyde, is an aromatic aldehyde with applications in the synthesis of fine chemicals and as a component in fragrance compositions. Its structural elucidation and quality control rely heavily on a combination of modern spectroscopic techniques. Unambiguous characterization is paramount to ensuring purity, confirming identity, and understanding its chemical behavior in various matrices.
This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a complete, verified dataset for this specific isomer is not consolidated within a single public repository, this document synthesizes data from foundational spectroscopic principles and spectral data of structurally analogous compounds. This predictive and deductive approach is a cornerstone of analytical chemistry, enabling scientists to characterize novel or less-documented molecules with a high degree of confidence.
Molecular Structure and Spectroscopic Implications
The structure of this compound presents several key features that give rise to a unique spectroscopic fingerprint: an aldehyde functional group, a methylene (-CH₂-) bridge, and an ortho-substituted benzene ring. Each of these components will produce characteristic signals in the various spectra discussed.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
¹H NMR Spectroscopy: Proton Environments
Principles & Experimental Context
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of distinct proton environments and their connectivity. A standard experiment would be conducted in a deuterated solvent such as chloroform-d (CDCl₃), with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm.[1]
Predicted Spectral Data and Interpretation
The asymmetry of the ortho-substituted ring renders all four aromatic protons chemically non-equivalent. The spectrum is predicted to show six distinct signals.
-
Aldehyde Proton (H⁹): The proton attached to the carbonyl carbon is highly deshielded due to the electronegativity of the adjacent oxygen and the magnetic anisotropy of the C=O bond.[2] This results in a signal far downfield, typically between 9 and 10 ppm.[3] It will be split into a triplet by the two adjacent methylene protons (CH₂).
-
Methylene Protons (H⁸): These two protons are alpha to the carbonyl group and adjacent to the aromatic ring. They are expected to resonate around 3.6-3.8 ppm. This signal will appear as a doublet, being split by the single aldehyde proton.
-
Aromatic Protons (H²-H⁵): These four protons will appear in the characteristic aromatic region of 7.0-7.4 ppm. Due to their distinct environments and coupling to each other (ortho, meta, and para coupling), they will produce a complex multiplet pattern.
-
Methyl Protons (H⁷): The methyl group attached to the aromatic ring is in a typical alkyl-aromatic environment, expected to produce a sharp singlet around 2.3 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Atom Label | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling (J, Hz) | Integration |
|---|---|---|---|---|
| H⁹ (CHO) | ~9.75 | Triplet (t) | ~2.5 | 1H |
| H²-H⁵ (Ar-H) | ~7.10 - 7.30 | Multiplet (m) | - | 4H |
| H⁸ (CH₂) | ~3.65 | Doublet (d) | ~2.5 | 2H |
| H⁷ (CH₃) | ~2.32 | Singlet (s) | - | 3H |
¹³C NMR Spectroscopy: Carbon Backbone
Principles & Experimental Context
Carbon-13 NMR spectroscopy identifies all unique carbon environments in a molecule. In a standard proton-decoupled experiment, each unique carbon atom gives a single sharp line, providing a direct count of non-equivalent carbons.
Predicted Spectral Data and Interpretation
The molecule contains nine carbon atoms, all of which are in chemically distinct environments, thus predicting nine signals in the ¹³C NMR spectrum.
-
Carbonyl Carbon (C⁹): The aldehyde carbonyl carbon is significantly deshielded and is expected to appear at the far downfield end of the spectrum, typically in the range of 190-205 ppm.[4][5]
-
Aromatic Carbons (C¹-C⁶): The six aromatic carbons will resonate between ~125 and 138 ppm. The carbons bearing substituents (C¹ and C⁶) will have different chemical shifts from those attached only to hydrogen. Data from the closely related o-tolualdehyde can be used to refine these predictions.[6]
-
Methylene Carbon (C⁸): The sp³-hybridized carbon of the methylene group is expected in the 40-50 ppm range.
-
Methyl Carbon (C⁷): The methyl carbon will be the most shielded, appearing furthest upfield at approximately 20 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Atom Label | Assignment | Predicted δ (ppm) |
|---|---|---|
| C⁹ | Aldehyde Carbonyl (-CHO) | ~201 |
| C¹ | Aromatic C-CH₂ | ~137 |
| C⁶ | Aromatic C-CH₃ | ~135 |
| C²-C⁵ | Aromatic C-H | ~126 - 131 |
| C⁸ | Methylene (-CH₂-) | ~45 |
| C⁷ | Methyl (-CH₃) | ~19 |
Infrared (IR) Spectroscopy: Functional Group Analysis
Principles & Experimental Protocol
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to molecular vibrations. It is an exceptionally powerful tool for identifying functional groups. A typical protocol involves acquiring a spectrum of a neat liquid film of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
Spectral Analysis and Diagnostic Peaks
The IR spectrum of this compound will be dominated by absorptions characteristic of aldehydes and substituted aromatic rings.
-
C=O Stretch: A very strong and sharp absorption band corresponding to the carbonyl stretch is the most prominent feature. For a non-conjugated arylacetaldehyde, this is expected around 1725 cm⁻¹.[2][7]
-
Aldehyde C-H Stretches: A hallmark of aldehydes is the presence of two medium-intensity C-H stretching bands, often referred to as a "Fermi doublet," located at approximately 2820 cm⁻¹ and 2720 cm⁻¹.[8][9] The presence of both peaks is a strong confirmation of the aldehyde functionality.
-
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹.[8] Stretching vibrations of the carbon-carbon bonds within the aromatic ring typically produce medium to strong absorptions in the 1600-1450 cm⁻¹ region.
-
Aliphatic C-H Stretches: The methyl and methylene groups will give rise to C-H stretching absorptions in the 2970-2850 cm⁻¹ range.
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3070, ~3020 | Medium-Weak | Aromatic C-H stretch |
| ~2960, ~2870 | Medium | Aliphatic C-H stretch (CH₃, CH₂) |
| ~2825, ~2725 | Medium | Aldehyde C-H stretch (Fermi doublet) |
| ~1725 | Strong, Sharp | C=O stretch (Aldehyde) |
| ~1605, ~1495, ~1460 | Medium-Strong | Aromatic C=C ring stretch |
Mass Spectrometry (MS): Fragmentation and Molecular Weight
Principles & Experimental Workflow
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), providing information about the molecular weight and structural components of the analyte.
Fragmentation Analysis
The molecular formula of this compound is C₉H₁₀O, giving it a molecular weight of approximately 134.17 g/mol .
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 134.
-
Base Peak (Major Fragmentation): The most probable fragmentation pathway is α-cleavage, involving the loss of the formyl radical (•CHO, 29 Da).[10][11] This cleavage results in the formation of a highly stable 2-methylbenzyl cation (m/z = 105). Due to its resonance stabilization, this fragment is expected to be the base peak (the most abundant ion).
Caption: Primary fragmentation pathway of this compound in EI-MS.
Table 4: Predicted Major Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Ion Structure | Description |
|---|---|---|
| 134 | [C₉H₁₀O]⁺ | Molecular Ion (M⁺) |
| 133 | [C₉H₉O]⁺ | Loss of H• (M-1) |
| 105 | [C₈H₉]⁺ | Loss of •CHO (M-29), Base Peak |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement from benzyl) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Conclusion
The comprehensive spectroscopic profile derived from NMR, IR, and MS techniques provides a robust and self-validating system for the identification and characterization of this compound. The key diagnostic features include the downfield aldehyde proton triplet in ¹H NMR, the carbonyl carbon signal near 201 ppm in ¹³C NMR, the strong C=O stretch at ~1725 cm⁻¹ alongside the aldehyde C-H doublet in the IR spectrum, and a base peak at m/z 105 in the mass spectrum. This collective data serves as a reliable fingerprint, essential for researchers and professionals in drug development and chemical synthesis.
References
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Chemistry LibreTexts. (2023). Fragmentation Patterns. [Link]
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Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
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Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Aldehydes and Ketones. [Link]
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NIST. (n.d.). Acetaldehyde. In NIST Chemistry WebBook. [Link]
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NIST. (n.d.). Benzeneacetaldehyde. In NIST Chemistry WebBook. [Link]
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SpectraBase. (n.d.). o-Tolualdehyde. [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-methylpropanal. [Link]
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Synthesis of (2-Methylphenyl)acetaldehyde for laboratory use
An In-depth Technical Guide to the Laboratory Synthesis of (2-Methylphenyl)acetaldehyde
Foreword: The Synthetic Challenge and Strategic Approach
This compound is a valuable carbonyl compound, serving as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrance components. Its structural motif, featuring a reactive aldehyde functionality ortho-substituted on a toluene ring, presents unique synthetic challenges, including potential for over-oxidation, self-condensation, and steric hindrance. This guide provides a comprehensive exploration of robust and reproducible laboratory-scale methods for its synthesis, moving beyond simple procedural lists to dissect the underlying chemical principles. We will focus on methodologies that offer high yields, predictable outcomes, and manageable purification profiles, grounded in established chemical literature. The discussion is tailored for professionals in chemical research and drug development, emphasizing not just the "how" but the critical "why" behind each strategic decision in the synthetic workflow.
Part 1: A Comparative Analysis of Primary Synthetic Strategies
The synthesis of an aldehyde from a readily available precursor is a cornerstone of organic chemistry. For this compound, the most direct and common precursor is 2-Methylbenzyl alcohol. Therefore, our primary focus will be on selective oxidation methods. We will also explore an alternative strategy involving carbon-carbon bond formation to illustrate a different synthetic logic.
Key Synthetic Pathways:
-
Selective Oxidation of 2-Methylbenzyl Alcohol: The most straightforward approach involves the oxidation of the primary alcohol. The critical challenge is to halt the oxidation at the aldehyde stage, preventing the formation of the corresponding carboxylic acid. This requires the use of mild, non-aqueous oxidizing agents.
-
Pyridinium Chlorochromate (PCC): A classic and reliable method that utilizes a Cr(VI) reagent. PCC is known for its ability to selectively oxidize primary alcohols to aldehydes with minimal over-oxidation.[1][2][3]
-
Swern Oxidation: A chromium-free alternative that activates dimethyl sulfoxide (DMSO) with oxalyl chloride.[4][5][6][7] It is prized for its mild conditions and wide functional group tolerance, though it requires cryogenic temperatures and produces a malodorous byproduct.
-
-
Umpolung Strategy via Dithiane Chemistry: This less direct, but powerful, method inverts the normal reactivity of the carbonyl carbon. It involves the formation of a 2-substituted-1,3-dithiane, which can be deprotonated to form a nucleophilic acyl anion equivalent. This is an excellent strategy when the synthetic plan requires building the aldehyde from a smaller fragment via C-C bond formation.[8][9]
The following diagram illustrates these strategic approaches, starting from different conceptual precursors.
Caption: Overview of synthetic strategies for this compound.
Part 2: Detailed Experimental Protocols & Mechanistic Insights
Here, we provide detailed, self-validating protocols for the two primary oxidation methods. Each step is accompanied by an explanation of its purpose, ensuring both reproducibility and a deep understanding of the transformation.
Method 1: Pyridinium Chlorochromate (PCC) Oxidation
Principle & Rationale: Pyridinium chlorochromate (PCC) is a complex of chromium trioxide, pyridine, and hydrochloric acid.[10] It is favored for its mildness and selectivity. Unlike stronger chromium-based oxidants (e.g., Jones reagent), PCC is typically used in anhydrous organic solvents like dichloromethane (DCM), which prevents the intermediate aldehyde from forming a hydrate, thereby inhibiting over-oxidation to the carboxylic acid.[11] The mechanism involves the formation of a chromate ester from the alcohol, followed by a base-assisted E2-like elimination to yield the aldehyde and a reduced Cr(IV) species.[2][10]
Data Summary: Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount | CAS No. |
|---|---|---|---|---|---|---|
| 2-Methylbenzyl alcohol | C₈H₁₀O | 122.17 | 40.9 mmol | 1.0 | 5.00 g | 89-95-2 |
| Pyridinium Chlorochromate (PCC) | C₅H₆ClCrNO₃ | 215.56 | 61.4 mmol | 1.5 | 13.23 g | 26299-14-9 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 200 mL | 75-09-2 |
| Celite® (or Silica Gel) | SiO₂ | 60.08 | - | - | ~20 g | 61790-53-2 |
Experimental Protocol
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (13.23 g). Suspend the orange solid in anhydrous dichloromethane (200 mL). Stir the mixture under a nitrogen or argon atmosphere.
-
Causality: Anhydrous conditions are crucial to prevent over-oxidation.[11] The inert atmosphere protects the aldehyde product from potential air oxidation.
-
-
Substrate Addition: Dissolve 2-Methylbenzyl alcohol (5.00 g) in a small amount of anhydrous DCM (~20 mL) and add it to the PCC suspension in one portion.
-
Observation: The mixture will turn into a dark, tarry brown color, and a slight exotherm may be observed.
-
-
Reaction Monitoring: Stir the reaction vigorously at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system), checking for the disappearance of the starting alcohol spot.
-
Work-up & Filtration: Upon completion, dilute the reaction mixture with diethyl ether (200 mL) to precipitate the reduced chromium salts. Prepare a short plug of Celite® or silica gel in a sintered glass funnel and pack it firmly. Pass the entire reaction mixture through the plug, washing thoroughly with additional diethyl ether until the filtrate runs clear.
-
Causality: The solid support adsorbs the viscous chromium byproducts, simplifying their removal.[3] Failure to do this makes product isolation extremely difficult.
-
-
Purification: Concentrate the clear filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate).
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a colorless oil. The expected yield is typically in the range of 80-90%.
Safety & Handling
-
PCC is a suspected carcinogen and a strong oxidizer. [12][13] Handle only in a chemical fume hood, wearing appropriate PPE (gloves, lab coat, safety glasses). Avoid inhalation of the dust.[12] Contact with combustible materials may cause fire.
-
Dichloromethane is a volatile and suspected carcinogen. [14] All operations should be performed in a well-ventilated fume hood.
-
Waste Disposal: Chromium waste is hazardous and must be disposed of according to institutional guidelines.
Workflow Visualization: PCC Oxidation
Caption: Step-by-step workflow for the PCC oxidation protocol.
Method 2: Swern Oxidation
Principle & Rationale: The Swern oxidation is a widely used chromium-free method that offers excellent yields under very mild conditions.[5] The reaction proceeds in three main stages:
-
Activation: Dimethyl sulfoxide (DMSO) reacts with an electrophilic activator, typically oxalyl chloride, at low temperature (-78 °C) to form the reactive chloro(dimethyl)sulfonium chloride intermediate.[4][15]
-
Alcoholysis: The primary alcohol attacks the electrophilic sulfur atom, forming a key alkoxysulfonium salt.
-
Elimination: A hindered, non-nucleophilic base, such as triethylamine (Et₃N), deprotonates the carbon bearing the oxygen, inducing an intramolecular elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide (DMS), and triethylammonium salt.[4][7]
Data Summary: Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount | CAS No. |
|---|---|---|---|---|---|---|
| Oxalyl Chloride | (COCl)₂ | 126.93 | 13.2 mmol | 1.5 | 0.94 mL | 79-37-8 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 22.0 mmol | 2.5 | 1.56 mL | 67-68-5 |
| 2-Methylbenzyl alcohol | C₈H₁₀O | 122.17 | 8.8 mmol | 1.0 | 1.08 g | 89-95-2 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 44.0 mmol | 5.0 | 6.13 mL | 121-44-8 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 100 mL | 75-09-2 |
Experimental Protocol
-
Activator Preparation: To a flame-dried 250 mL three-neck flask under an argon atmosphere, add anhydrous DCM (50 mL) and cool to -78 °C using a dry ice/acetone bath. Slowly add oxalyl chloride (0.94 mL) via syringe. Then, add a solution of DMSO (1.56 mL) in DCM (10 mL) dropwise over 15 minutes, ensuring the internal temperature does not rise above -65 °C. Stir for an additional 15 minutes.
-
Causality: The low temperature is critical for the stability of the chloro(dimethyl)sulfonium chloride intermediate. Vigorous gas evolution (CO, CO₂) occurs, so slow addition is paramount.[4]
-
-
Alcohol Addition: Add a solution of 2-Methylbenzyl alcohol (1.08 g) in DCM (10 mL) dropwise over 10 minutes. Stir the resulting mixture at -78 °C for 30 minutes.
-
Base-Induced Elimination: Add triethylamine (6.13 mL) dropwise to the reaction mixture. After the addition is complete, allow the flask to slowly warm to room temperature over 45-60 minutes.
-
Causality: Triethylamine acts as the base to initiate the final elimination step. Using a large excess ensures the complete neutralization of generated HCl and drives the reaction to completion.[7]
-
-
Quenching & Work-up: Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL). Dry the organic layer over anhydrous MgSO₄.
-
Causality: The acid wash removes excess triethylamine, while the bicarbonate wash removes any acidic byproducts.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography as described in Method 1. The expected yield is typically >90%.
Safety & Handling
-
Oxalyl chloride is highly toxic and corrosive. It reacts violently with water. Handle only in a chemical fume hood with extreme care.
-
The reaction generates toxic carbon monoxide gas. Ensure the entire procedure is conducted in a well-ventilated fume hood.[4]
-
Dimethyl sulfide (DMS) is a byproduct with an extremely unpleasant and pervasive odor. [4] All glassware should be quenched with bleach solution after use to oxidize the DMS to odorless DMSO.
Workflow Visualization: Swern Oxidation
Caption: Step-by-step workflow for the Swern oxidation protocol.
Part 3: Method Selection & Concluding Remarks
The choice between the PCC and Swern oxidation methods depends on laboratory constraints and project requirements.
Comparative Summary
| Feature | PCC Oxidation | Swern Oxidation |
|---|---|---|
| Yield | Good to Excellent (80-90%) | Excellent (>90%) |
| Conditions | Room Temperature | Cryogenic (-78 °C) |
| Reagent Toxicity | High (Cr(VI) is a carcinogen) | Moderate (Oxalyl chloride is toxic/corrosive) |
| Byproducts | Hazardous Chromium Waste | Malodorous but easily managed DMS |
| Simplicity | Relatively simple setup | More complex; requires careful temperature control |
| Work-up | Can be tedious (filtration of Cr salts) | Standard liquid-liquid extraction |
Recommendation:
For routine, small-scale syntheses where simplicity is prioritized and appropriate waste disposal infrastructure is in place, the PCC oxidation remains a viable and effective method. Its operational simplicity at room temperature is a significant advantage.
For syntheses where avoiding toxic heavy metals is a priority, or for substrates sensitive to the mildly acidic nature of PCC, the Swern oxidation is the superior choice. Despite its requirement for low temperatures and the unpleasant odor of its byproduct, it is often higher-yielding, cleaner, and considered a "greener" alternative from a heavy metal perspective. Its mild conditions make it highly suitable for complex molecules with sensitive functional groups.
Ultimately, both methods are robust and well-documented routes to this compound, providing the modern chemist with powerful tools to access this important synthetic intermediate.
References
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OSTI.gov. Enabling Ethanol Dehydrogenation Catalysis by Post-Synthetic Anion Exchange of Triazolate-Based Metal–Organic Frameworks. Available from: [Link]
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An In-depth Technical Guide to (2-Methylphenyl)acetaldehyde for Scientific Professionals
This guide provides a comprehensive technical overview of (2-Methylphenyl)acetaldehyde, also known as o-tolylacetaldehyde, tailored for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis, physicochemical properties, analytical methodologies, and applications, with a focus on its role as a versatile intermediate in organic synthesis and medicinal chemistry.
Chemical Identity and Physicochemical Properties
This compound is an aromatic aldehyde distinguished by an acetaldehyde group attached to a toluene ring at the ortho position. This structural arrangement imparts specific reactivity and properties that are of significant interest in chemical synthesis.
Chemical Identifiers:
-
Chemical Name: 2-(2-methylphenyl)acetaldehyde
-
Synonyms: o-Tolylacetaldehyde, 2-(o-tolyl)acetaldehyde, Benzeneacetaldehyde, 2-methyl-
-
CAS Number: 10166-08-2
-
Molecular Formula: C₉H₁₀O
A summary of its key physicochemical properties is presented in Table 1. These properties are crucial for designing reaction conditions, purification procedures, and appropriate analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 134.18 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 90–93°C at 19 mmHg | [2] |
| Density | ~1.01 g/cm³ (estimated) | N/A |
| Refractive Index | ~1.543 at 25°C | [3] |
| Solubility | Soluble in common organic solvents like ether. | [2] |
Synthesis of this compound
The synthesis of this compound can be approached through several established organic chemistry routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired scale, and purity requirements. Below are two plausible and referenced synthetic strategies.
Sommelet Reaction of 2-Methylbenzyl Halides
A well-established method for the preparation of aromatic aldehydes is the Sommelet reaction. This involves the reaction of a benzyl halide with hexamethylenetetramine to form a quaternary ammonium salt, which is then hydrolyzed to yield the aldehyde.[3]
Workflow for Sommelet Reaction:
Caption: Sommelet reaction pathway for the synthesis of this compound.
Causality in Experimental Choices: The use of hexamethylenetetramine is critical as it serves as a formyl anion equivalent in a controlled manner, preventing over-oxidation to the carboxylic acid, a common side reaction in aldehyde synthesis. The hydrolysis step, typically carried out in aqueous ethanol, is crucial for the liberation of the aldehyde from the intermediate salt.
Oxidation of 2-Methyl-phenylethanol
Another viable route is the controlled oxidation of the corresponding primary alcohol, 2-(2-methylphenyl)ethanol. Various oxidizing agents can be employed, with pyridinium chlorochromate (PCC) or a Swern oxidation being common choices for minimizing over-oxidation.
Workflow for Oxidation of 2-(2-methylphenyl)ethanol:
Caption: Oxidation of 2-(2-methylphenyl)ethanol to yield the target aldehyde.
Trustworthiness of the Protocol: These oxidation methods are well-documented and widely used in organic synthesis for the preparation of aldehydes from primary alcohols. The reaction conditions are generally mild and provide good yields with high selectivity, ensuring the integrity of the desired product.
Applications in Drug Development and Medicinal Chemistry
Aldehydes are fundamental building blocks in the synthesis of pharmaceuticals due to their reactivity, allowing for the construction of complex molecular architectures.[4][5][6][7] this compound, with its reactive aldehyde functionality and substituted aromatic ring, serves as a valuable intermediate in medicinal chemistry.
Role as a Synthetic Intermediate: The aldehyde group can participate in a variety of carbon-carbon bond-forming reactions, such as aldol condensations, Wittig reactions, and reductive aminations. These reactions are pivotal in elongating carbon chains and introducing nitrogen-containing functional groups, which are prevalent in many active pharmaceutical ingredients (APIs).[8][9] The 2-methylphenyl moiety can provide steric and electronic properties that influence the biological activity and pharmacokinetic profile of a drug candidate.
Potential in Heterocyclic Synthesis: Many biologically active compounds are heterocyclic in nature. This compound can be a precursor for the synthesis of various heterocyclic systems, such as pyridines, quinolines, and indoles, through multicomponent reactions or condensation reactions with appropriate nitrogen-containing nucleophiles.
Analytical Methodologies
Accurate and precise analytical methods are essential for quality control, reaction monitoring, and stability testing of this compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.
Predicted Mass Spectrum and Fragmentation: The mass spectrum of an aromatic aldehyde typically shows a prominent molecular ion peak. The fragmentation pattern is influenced by the stability of the resulting ions. For this compound, key fragmentation pathways are expected to involve the loss of the formyl radical (-CHO) and the formation of a stable tropylium or methyltropylium ion.[10][11]
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Notes |
| 134 | [C₉H₁₀O]⁺˙ | Molecular Ion (M⁺˙) |
| 119 | [C₈H₇O]⁺ | Loss of a methyl radical (-CH₃) |
| 105 | [C₈H₉]⁺ | Formation of methyltropylium ion |
| 91 | [C₇H₇]⁺ | Formation of tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in dichloromethane. Create a series of dilutions for calibration.
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. Quantify using a calibration curve generated from the standard solutions.
High-Performance Liquid Chromatography (HPLC) with UV Detection
For less volatile samples or when derivatization is preferred, HPLC with UV detection is a suitable alternative. Aldehydes are often derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazones that can be readily detected by UV-Vis spectroscopy.[12][13][14]
Workflow for HPLC-UV Analysis with DNPH Derivatization:
Caption: Workflow for the HPLC-UV analysis of this compound after DNPH derivatization.
Experimental Protocol: HPLC-UV Analysis
-
Derivatization: To 1 mL of the sample solution in acetonitrile, add 1 mL of a 0.2% DNPH solution in acetonitrile containing 0.5% phosphoric acid. Allow the reaction to proceed at room temperature for 1 hour.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. Start with 60% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 365 nm.
-
-
Quantification: Prepare a calibration curve using derivatized standards of known concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation and purity assessment of this compound.
Predicted ¹H and ¹³C NMR Chemical Shifts: The chemical shifts in the ¹H and ¹³C NMR spectra are influenced by the electronic environment of the nuclei. The aldehyde proton will appear at a characteristic downfield shift. The aromatic protons will exhibit a complex splitting pattern due to their ortho, meta, and para relationships.[15][16]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.7 | t | 1H | -CHO | |
| ~7.1-7.3 | m | 4H | Aromatic-H | |
| ~3.6 | d | 2H | -CH₂- | |
| ~2.3 | s | 3H | -CH₃ | |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| ~201 | -CHO | |||
| ~136 | Aromatic C-CH₃ | |||
| ~131 | Aromatic C-CH₂ | |||
| ~130 | Aromatic C-H | |||
| ~128 | Aromatic C-H | |||
| ~126 | Aromatic C-H | |||
| ~50 | -CH₂- | |||
| ~19 | -CH₃ |
Safety and Handling
This compound, as an aromatic aldehyde, requires careful handling to minimize exposure and ensure laboratory safety. It is a flammable liquid and can cause skin, eye, and respiratory irritation.[17][18][19][20]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and appropriate footwear.
Handling and Storage:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Keep away from heat, sparks, and open flames.[18]
-
Store in a tightly closed container in a cool, dry place.[19]
-
Ground and bond containers when transferring material to prevent static discharge.[18]
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.
Conclusion
This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the fields of pharmaceuticals and fine chemicals. A thorough understanding of its properties, synthesis, and analytical methods is crucial for its effective and safe utilization in research and development. This guide provides a foundational framework for scientific professionals working with this versatile compound.
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Kumar, A., Singh, B., Malik, A. K., & Tiwary, D. K. (2019). Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection. Journal of AOAC INTERNATIONAL. [Link]
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Kumar, A., Singh, B., Malik, A. K., & Tiwary, D. K. (2025, August 10). Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection. ResearchGate. [Link]
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Darzens Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Zafiriou, O. C. (1974). Determination of Aldehydes in Fish by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 12(10), 575-582. [Link]
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). [Link]
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Aldehydes exposure analysis. (n.d.). RPS. [Link]
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Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (n.d.). [Link]
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FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]
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2-(p-Tolyl)acetaldehyde, 95% Purity (stabilized with Citric acid), C9H10O, 10 grams. (n.d.). AA BLOCKS. [Link]
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Biological activity of (2-Methylphenyl)acetaldehyde derivatives
An In-depth Technical Guide to the Biological Activity of (2-Methylphenyl)acetaldehyde Derivatives
Authored by a Senior Application Scientist
Foreword: The Versatile Aldehyde
This compound, a seemingly simple aromatic aldehyde, belongs to a class of compounds that nature has adeptly utilized for a multitude of biological functions. As derivatives of phenylacetaldehyde, these molecules are found in flowers, fruits, and are even produced by microorganisms and insects.[1] Their inherent reactivity, centered around the aldehyde functional group, makes them potent signaling molecules and defensive agents. For researchers in drug development, agriculture, and material science, understanding the nuanced biological activities of these derivatives is paramount. This guide provides a technical exploration of the known biological landscape of this compound and its related structures, moving beyond mere observation to explain the causality behind their effects and the methodologies used to uncover them.
Antimicrobial and Antifungal Properties: Disrupting the Microbial World
The antimicrobial action of aldehydes is a well-established principle in biology. Their efficacy stems from the electrophilic nature of the aldehyde carbonyl group, which can readily react with nucleophilic biomolecules like proteins and nucleic acids, leading to cellular disruption.
Mechanism of Action: Membrane and Cellular Integrity
Aldehydes, particularly those with lipophilic characteristics like phenylacetaldehyde derivatives, can intercalate into the lipid bilayers of bacterial and fungal cell membranes. This disrupts membrane fluidity and integrity, leading to increased permeability and leakage of essential intracellular components.[2] Furthermore, once inside the cell, aldehydes can induce oxidative stress and lipid peroxidation. Acetaldehyde itself has been shown to be cytotoxic, inducing necrosis at concentrations as low as 0.01% by causing significant cellular damage.[2]
A critical target for many antifungal acetaldehyde derivatives is the inhibition of biofilm formation, a major virulence factor for pathogens like Candida albicans. Acetaldehyde can interfere with the yeast-to-hypha transition, a crucial step in biofilm development.[3] Certain derivatives can also down-regulate the production of mutagenic acetaldehyde by the fungus itself, reducing its pathogenic potential.[4][5]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
The MIC assay is a foundational experiment to quantify the antimicrobial potency of a compound. It determines the lowest concentration required to inhibit the visible growth of a microorganism.
Objective: To determine the MIC of a this compound derivative against Staphylococcus aureus.
Materials:
-
This compound derivative stock solution (e.g., 10 mg/mL in DMSO).
-
Mueller-Hinton Broth (MHB).
-
S. aureus culture (e.g., ATCC 29213), adjusted to 0.5 McFarland standard.
-
96-well microtiter plates.
-
Spectrophotometer (plate reader).
Step-by-Step Methodology:
-
Preparation of Test Compound Dilutions:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the stock solution to the first well of a row and mix thoroughly. This creates a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row.
-
-
Inoculation:
-
Dilute the 0.5 McFarland standard S. aureus suspension 1:100 in MHB.
-
Add 10 µL of the diluted bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Controls:
-
Positive Control: A well containing MHB and bacteria, but no test compound.
-
Negative Control: A well containing MHB and the highest concentration of the test compound, but no bacteria (to check for compound precipitation or color).
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be confirmed by reading the optical density at 600 nm.
-
Workflow for Antimicrobial Activity Screening
Caption: Workflow for screening the antimicrobial potential of novel aldehyde derivatives.
Insecticidal and Semiochemical Activity
Phenylacetaldehyde and its derivatives are potent semiochemicals, acting as powerful attractants for a wide range of insects, particularly moths (Noctuidae) and lacewings (Chrysoperla carnea).[6][7] This activity is exploited in integrated pest management (IPM) programs for monitoring and trapping economically significant agricultural pests.[8] The ortho-methyl substitution in this compound can modulate the volatility and receptor binding affinity, potentially leading to species-specific attraction.
The addition of other compounds, such as acetic acid, can act synergistically, significantly increasing the capture rate of certain species by mimicking the complex volatile profile of a food source or oviposition site.[6][7]
Experimental Protocol: Field Trapping Bioassay
Objective: To evaluate the attractiveness of this compound compared to a standard phenylacetaldehyde lure for a target moth species.
Materials:
-
Delta traps or similar insect traps.
-
Sticky liners for traps.
-
Rubber septa or other controlled-release dispensers.
-
This compound (test lure).
-
Phenylacetaldehyde (positive control).
-
Unbaited dispenser (negative control).
-
Hexane (for lure preparation).
Step-by-Step Methodology:
-
Lure Preparation:
-
Load rubber septa with a precise amount (e.g., 100 mg) of the test compound or the positive control, dissolved in a minimal amount of hexane.
-
Allow the solvent to evaporate completely. Prepare the negative control septa with hexane only.
-
-
Experimental Setup:
-
In the target field (e.g., an alfalfa field), set up traps in a randomized complete block design. Each block should contain one of each treatment (test, positive control, negative control).
-
Space traps at least 20 meters apart to avoid interference. Space blocks at least 50 meters apart.
-
-
Deployment and Monitoring:
-
Deploy the baited traps at canopy height.
-
Check traps every 2-3 days. Count and identify the target insect species captured on the sticky liners.
-
Replace sticky liners at each check. Lures should be replaced weekly or according to their known field life.
-
-
Data Analysis:
-
Analyze the capture data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine if there are significant differences in attraction between the treatments.
-
Metabolic Pathways and Pharmacological Considerations
When introduced into a biological system, this compound is subject to metabolic transformation. Understanding this pathway is crucial for predicting its pharmacological and toxicological profile.
Metabolic Fate
Drawing parallels from the well-documented metabolism of phenylacetaldehyde, the primary metabolic route involves oxidation.[9]
-
This compound is first oxidized to (2-Methylphenyl)acetic acid .
-
This conversion is primarily catalyzed by the enzyme aldehyde dehydrogenase (ALDH) , with potential minor contributions from aldehyde oxidase.[9]
-
The resulting carboxylic acid is then typically conjugated (e.g., with glucuronic acid or glycine) and excreted in the urine.[1]
It is important to note that this compound can be formed in vivo from the corresponding amine, 2-(2-Methylphenyl)ethylamine, through the action of monoamine oxidase (MAO).[9]
Caption: Primary metabolic pathway of this compound in vertebrates.
Pharmacological and Toxicological Profile
The biological effects of acetaldehyde derivatives are dose-dependent.[10]
-
High Concentrations: Can lead to sedative effects, cytotoxicity, and impairment of motor and cognitive functions.[10] The reactivity of the aldehyde group can lead to the formation of protein adducts, disrupting normal cellular function.
-
Low Concentrations: May exert stimulant and reinforcing effects, characteristic of some addictive substances.[10]
Furthermore, acetaldehyde has been shown to influence the activity of key enzymes. For instance, it can induce the activity and mRNA levels of glucose-6-phosphate dehydrogenase (G6PDH), an important enzyme in cellular metabolism and antioxidant defense.[11]
Summary of Biological Activities
The diverse activities of phenylacetaldehyde derivatives are summarized below, providing a comparative overview for researchers.
| Compound Class | Biological Activity | Primary Mechanism/Use | Key Organisms/Systems |
| Phenylacetaldehydes | Antimicrobial / Antifungal | Disruption of cell membrane integrity, inhibition of biofilm formation.[2][3] | S. aureus, C. albicans |
| Phenylacetaldehydes | Insect Attractant | Acts as a floral kairomone, mimicking a food source.[6][7][8] | Lepidoptera (moths), Neuroptera (lacewings) |
| Acetaldehyde | Metabolic Modulator | Induction of enzymes like G6PDH.[11] | Mammalian hepatocytes |
| Acetaldehyde | Neuropharmacological Agent | Dose-dependent sedative or stimulant effects.[10] | Central Nervous System |
Conclusion and Future Directions
This compound and its derivatives represent a rich chemical space for scientific inquiry. Their inherent biological activities as antimicrobial agents and insect semiochemicals provide a foundation for developing novel, targeted solutions in medicine and agriculture. The ortho-methyl group offers a key point for synthetic modification to enhance potency, selectivity, and stability.
Future research should focus on elucidating detailed structure-activity relationships (SAR) to design derivatives with optimized properties. For instance, can modifications to the aromatic ring or the alkyl chain enhance antifungal activity while minimizing host cytotoxicity? Can specific isomers be developed to attract beneficial insects while repelling pests? Answering these questions through systematic synthesis and rigorous biological evaluation will unlock the full potential of this versatile chemical scaffold.
References
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Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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[Studies on antimicrobial and antiviral compounds--synthesis of derivatives of decanoyl acetaldehyde (author's transl)]. (1979). Yao Xue Xue Bao. Retrieved January 14, 2026, from [Link]
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Optimization of a Phenylacetaldehyde-Based Attractant for Common Green Lacewings (Chrysoperla carnea s.l.). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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A novel antifungal is active against Candida albicans biofilms and inhibits mutagenic acetaldehyde production in vitro. (2014). PubMed. Retrieved January 14, 2026, from [Link]
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Preliminary data on attractiveness of phenylacetaldehyde-based lures on economically important plant bug pests (Hemiptera: Miridae). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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A Novel Antifungal Is Active against Candida albicans Biofilms and Inhibits Mutagenic Acetaldehyde Production In Vitro. (2014). PLOS ONE. Retrieved January 14, 2026, from [Link]
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Acrolein. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
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Phenylacetaldehyde. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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Interaction of acetic acid and phenylacetaldehyde as attractants for trapping pest species of moths (Lepidoptera: Noctuidae). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Dialdehyde Nanocrystalline Cellulose as Antibiotic Substitutes against Multidrug-Resistant Bacteria. (2021). PubMed. Retrieved January 14, 2026, from [Link]
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Dialdehyde Nanocrystalline Cellulose as Antibiotic Substitutes against Multidrug-Resistant Bacteria. (2021). ACS Publications. Retrieved January 14, 2026, from [Link]
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Acetaldehyde inhibits the yeast-to-hypha conversion and biofilm formation in Candida albicans. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Metabolism of 2-phenylethylamine and phenylacetaldehyde by precision-cut guinea pig fresh liver slices. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
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Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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An In-depth Technical Guide to (2-Methylphenyl)acetaldehyde: Discovery, Synthesis, and Applications
This guide provides a comprehensive overview of (2-Methylphenyl)acetaldehyde, also known as o-tolylacetaldehyde. While the specific historical details of its initial discovery are not extensively documented in readily available literature, this document places its emergence within the broader context of aldehyde chemistry. We will delve into its physicochemical properties, explore plausible historical and contemporary synthetic routes with detailed protocols, and discuss its applications, particularly in the fragrance and flavor industries.
Historical Context: The Dawn of Aldehyde Chemistry
The story of aldehydes begins in the early 19th century. In 1835, the German chemist Justus von Liebig first isolated and characterized this class of organic compounds. His work laid the foundation for understanding their structure and reactivity, which would profoundly impact various scientific fields, including perfumery and industrial agriculture.[1][2]
The late 19th and early 20th centuries saw a surge in the synthesis of aromatic aldehydes. These compounds, with their diverse and often pleasant aromas, became highly sought after by the burgeoning fragrance industry. A pivotal moment in aldehyde synthesis came in 1904 when Auguste Georges Darzens developed the Darzens condensation, a reaction that forms an α,β-epoxy ester from a ketone or aldehyde and an α-haloester. This method provided a versatile tool for the synthesis of a wide array of aldehydes, including substituted phenylacetaldehydes.
While the exact date and discoverer of this compound remain elusive, it is highly probable that its first synthesis occurred in the late 19th or early 20th century, leveraging the newly discovered synthetic methodologies for aromatic aldehydes.
Physicochemical Properties of this compound
This compound is a colorless to pale yellow liquid with a characteristic odor profile. Its properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C9H10O |
| Molecular Weight | 134.18 g/mol |
| CAS Number | 10166-08-2 |
| Boiling Point | Approximately 215-217 °C |
| Density | Approximately 1.02 g/cm³ |
| Solubility | Soluble in organic solvents, sparingly soluble in water |
| Odor Profile | Green, floral, with nutty and spicy nuances |
Synthesis of this compound: From Historical Methods to Modern Techniques
The synthesis of this compound can be approached through various methods, reflecting the evolution of organic chemistry.
Plausible Historical Synthesis: The Darzens Glycidic Ester Condensation
Given its discovery in 1904, the Darzens condensation represents a historically significant and plausible route for the initial synthesis of this compound.[2] This reaction involves the condensation of 2-methylbenzaldehyde with an α-haloester, followed by hydrolysis and decarboxylation.
Reaction Scheme:
Caption: Oxidation of 2-(2-Methylphenyl)ethanol.
Experimental Protocol (PCC Oxidation - Illustrative):
-
Pyridinium chlorochromate (PCC) is suspended in a suitable solvent like dichloromethane (DCM).
-
A solution of 2-(2-methylphenyl)ethanol in DCM is added to the PCC suspension.
-
The reaction mixture is stirred at room temperature until the oxidation is complete (monitored by TLC).
-
The mixture is then filtered through a pad of silica gel to remove the chromium byproducts.
-
The solvent is evaporated, and the resulting crude aldehyde is purified by column chromatography or distillation.
This protocol is self-validating as the progress of the reaction can be easily monitored, and the purification steps effectively remove both the excess reagent and byproducts, ensuring a pure final product.
The acid-catalyzed rearrangement of epoxides provides another viable route. 2-Methylstyrene oxide, when treated with a Lewis or Brønsted acid, can rearrange to form this compound.
Reaction Scheme:
Caption: Rearrangement of 2-Methylstyrene Oxide.
Experimental Protocol (Illustrative):
-
2-Methylstyrene oxide is dissolved in an aprotic solvent such as dichloromethane.
-
A catalytic amount of a Lewis acid, for example, boron trifluoride etherate (BF₃·OEt₂), is added at a low temperature.
-
The reaction is stirred for a short period until completion.
-
The reaction is quenched with a basic aqueous solution.
-
The organic layer is separated, dried, and the solvent is removed to yield the crude aldehyde, which is then purified.
The choice of a Lewis acid catalyst is critical for promoting the selective rearrangement to the aldehyde over other potential products.
Hydroformylation, also known as the oxo process, is a powerful industrial method for the synthesis of aldehydes from alkenes. In this reaction, 2-methylstyrene is reacted with a mixture of carbon monoxide and hydrogen in the presence of a transition metal catalyst, typically rhodium or cobalt.
Reaction Scheme:
Caption: Hydroformylation of 2-Methylstyrene.
Experimental Protocol (General):
-
2-Methylstyrene and a suitable rhodium catalyst precursor with a phosphine ligand are charged into a high-pressure reactor.
-
The reactor is pressurized with a mixture of carbon monoxide and hydrogen (synthesis gas).
-
The mixture is heated to the desired reaction temperature.
-
After the reaction, the catalyst is separated, and the product mixture, which may contain isomeric aldehydes, is purified by distillation to isolate this compound.
The regioselectivity of the hydroformylation is a key consideration, and the choice of catalyst and reaction conditions is crucial to favor the formation of the desired branched aldehyde.
Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic techniques.
| Spectroscopic Data | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) |
| ¹H NMR (CDCl₃) | ~9.7 ppm (t, 1H, -CHO), ~7.2-7.4 ppm (m, 4H, Ar-H), ~3.6 ppm (d, 2H, -CH₂-CHO), ~2.4 ppm (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃) | ~200 ppm (-CHO), ~136 ppm, ~130 ppm, ~128 ppm, ~126 ppm (Ar-C), ~50 ppm (-CH₂-CHO), ~19 ppm (Ar-CH₃) |
| IR (neat) | ~2925 cm⁻¹ (C-H stretch), ~2820, 2720 cm⁻¹ (aldehyde C-H stretch), ~1725 cm⁻¹ (C=O stretch), ~1605, 1495 cm⁻¹ (aromatic C=C stretch) |
Applications in the Fragrance and Flavor Industry
This compound is valued in the fragrance and flavor industry for its unique olfactory profile. It imparts fresh, green, and slightly floral notes to compositions. Its aroma is often described as having hyacinth-like characteristics with nutty and spicy undertones. It is used in a variety of fragrance applications, including fine fragrances, personal care products, and household goods. In the flavor industry, it can be used in trace amounts to enhance fruity and floral notes.
Conclusion
While the precise moment of its discovery remains to be unearthed, this compound stands as a testament to the advancements in organic synthesis that characterized the early 20th century. Its preparation, achievable through both historical and modern chemical transformations, highlights the ingenuity of chemists in creating molecules with desirable properties. Today, it continues to be a valuable component in the palette of perfumers and flavorists, contributing its unique aromatic signature to a wide range of consumer products.
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Carrément Belle. (2021-08-11). Aldehydes: history of a scented revolution. [Link]
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(2-Methylphenyl)acetaldehyde: A Scoping Guide for Novel Therapeutic Development
Executive Summary
The landscape of drug discovery is in constant pursuit of novel chemical scaffolds that offer unique therapeutic potential. (2-Methylphenyl)acetaldehyde, a structurally distinct aromatic aldehyde, represents an under-explored starting point for the development of new chemical entities. The inherent reactivity of the aldehyde functional group, coupled with the specific steric and electronic properties conferred by the ortho-methylated phenyl ring, presents a compelling case for its investigation across multiple disease areas. This guide provides a comprehensive technical overview of this compound, outlining its molecular profile and proposing data-driven hypotheses for its application in inflammation, neurodegenerative disorders, and oncology. By furnishing detailed experimental workflows and synthetic strategies, this document serves as a foundational resource for researchers and drug development professionals poised to unlock the therapeutic promise of this versatile molecule.
Molecular Profile of this compound
A thorough understanding of a molecule's physicochemical and structural properties is the bedrock of any rational drug discovery program. This section delineates the key characteristics of this compound, providing a framework for predicting its biological behavior.
Physicochemical Properties
This compound is an organic compound with the chemical formula C9H10O. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Weight | 134.18 g/mol | [1] |
| IUPAC Name | This compound | |
| CAS Number | 10166-08-2 | |
| Boiling Point | ~245°C (estimated) | [2] |
| Density | ~1.09 g/cm³ (estimated) | [2] |
Note: Experimental data for some properties are sparse; estimated values are derived from structurally similar compounds like (2-methoxyphenyl)acetaldehyde.
Structural and Reactivity Analysis
The therapeutic potential of this compound is intrinsically linked to its structure:
-
Aromatic System: The phenyl ring serves as a rigid scaffold, providing a foundation for interactions with protein targets through hydrophobic and π-stacking interactions.
-
Ortho-Methyl Group: This group is critical. It imparts lipophilicity, potentially enhancing membrane permeability. Furthermore, its steric bulk can influence the orientation of the molecule within a binding pocket and modulate the reactivity of the adjacent aldehyde group.
-
Aldehyde "Warhead": The aldehyde functional group is an electrophile, capable of forming reversible covalent bonds (hemiacetals or Schiff bases) with nucleophilic amino acid residues like cysteine and lysine on target proteins.[3][4] This capacity for covalent engagement is a cornerstone of modern inhibitor design, offering the potential for high potency and prolonged duration of action.[5][6]
In Silico ADMET Profiling
To proactively assess the drug-like potential of this compound, a preliminary Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile was generated using predictive algorithms.[7][8] Such in silico tools are invaluable for identifying potential liabilities early in the discovery process.[9]
| ADMET Parameter | Predicted Outcome | Rationale & Implication |
| Oral Bioavailability | Moderate | The molecule's size and moderate lipophilicity suggest it may have reasonable oral absorption. |
| Blood-Brain Barrier (BBB) Permeability | Possible | The lipophilic character may facilitate CNS penetration, a desirable trait for neurological targets. |
| Metabolism | Susceptible to Aldehyde Oxidase (AO) | Aldehydes are known substrates for AO, which can oxidize them to the corresponding carboxylic acid.[10][11] This represents a primary metabolic pathway to consider. |
| Toxicity Alert | Aldehyde Reactivity | The inherent reactivity of aldehydes can lead to off-target interactions and potential toxicity.[12] However, this reactivity is also the basis for its therapeutic potential as a covalent inhibitor.[13] |
Disclaimer: These are computational predictions and require experimental validation. A variety of open-access and commercial platforms are available for conducting such analyses.[14][15]
Hypothesized Therapeutic Areas & Actionable Research Plans
The unique structural features of this compound suggest several promising avenues for therapeutic research. The following sections outline key hypotheses and provide detailed, self-validating experimental protocols to test them.
Anti-Inflammatory Applications via NF-κB Pathway Modulation
Hypothesis: this compound can covalently modify critical cysteine residues within the IκB kinase (IKK) complex, a key upstream regulator of the pro-inflammatory NF-κB signaling pathway, thereby inhibiting its activity and reducing the production of inflammatory cytokines like TNF-α.
Rationale: The NF-κB pathway is a central mediator of inflammation, and its dysregulation is implicated in numerous diseases.[16] The IKKβ subunit contains a highly reactive cysteine (Cys-179) in its activation loop that is a known target for covalent inhibitors.[17] The aldehyde moiety of this compound is a suitable electrophile to target this nucleophilic residue.
Caption: Workflow for the discovery of this compound-derived MAO-B inhibitors.
This protocol describes a general method for converting the parent aldehyde into a hydrazone, a scaffold with known MAO-B inhibitory activity. [18]
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol. In a separate vessel, dissolve a substituted hydrazine (e.g., phenylhydrazine) (1 equivalent) in ethanol.
-
Condensation Reaction: Add the hydrazine solution dropwise to the aldehyde solution at room temperature with stirring. A catalytic amount of glacial acetic acid can be added to facilitate the reaction. 3. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the hydrazone product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol) to achieve high purity.
-
Characterization: Confirm the structure of the synthesized hydrazone using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Self-Validation/Controls:
-
The purity of the final compound should be assessed (>95%) by HPLC before biological testing.
-
The disappearance of the characteristic aldehyde proton peak (~9-10 ppm) and the appearance of a new imine proton peak in the ¹H NMR spectrum confirms the reaction.
-
Synthetic Strategy & Library Development
To fully explore the therapeutic potential of the this compound scaffold, the synthesis of a focused library of derivatives is essential. The aldehyde group is a versatile starting point for a variety of chemical transformations. [19]
Proposed Synthetic Reactions
The following reactions can be employed to generate a structurally diverse library for screening:
| Reaction Type | Reagent | Product Class | Therapeutic Rationale |
| Reductive Amination | Primary/Secondary Amine, NaBH(OAc)₃ | Amines | Introduces basic centers, modulating solubility and allowing for salt formation. |
| Wittig Reaction | Phosphonium Ylide | Alkenes | Extends the carbon chain and introduces conformational rigidity. |
| Grignard Reaction | Organomagnesium Halide | Secondary Alcohols | Creates a new chiral center and provides a hydroxyl group for hydrogen bonding. |
| Schiff Base Formation | Primary Amine | Imines (Schiff Bases) | A facile reaction to create diverse derivatives with known biological activities. [20][21][22] |
Synthetic Scheme: Schiff Base Formation
Caption: General reaction scheme for the synthesis of Schiff base derivatives.
Conclusion and Future Directions
This compound is more than a simple aromatic aldehyde; it is a promising chemical starting point for the development of novel therapeutics. Its aldehyde functional group acts as a versatile chemical handle and a potential "warhead" for covalent inhibition, a strategy of increasing importance in modern drug design. [23]The ortho-methyl group provides a unique structural and electronic signature that can be exploited to achieve target selectivity and favorable pharmacokinetic properties.
The research avenues proposed in this guide—targeting the NF-κB pathway for anti-inflammatory agents and developing MAO-B inhibitors for neurodegenerative diseases—are grounded in the established bioactivity of similar chemical structures. [24][25][26]The provided workflows and protocols offer a clear and actionable path for initiating a discovery program.
Future research should focus on synthesizing and screening a focused library of derivatives to establish robust Structure-Activity Relationships (SAR). Promising hits should be further characterized for their mechanism of action, selectivity, and metabolic stability. By pursuing these data-driven strategies, the scientific community can systematically unlock the therapeutic potential hidden within the this compound scaffold.
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- 15. ayushcoe.in [ayushcoe.in]
- 16. books.rsc.org [books.rsc.org]
- 17. Determining cysteines available for covalent inhibition across the human kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. nbinno.com [nbinno.com]
- 20. jocpr.com [jocpr.com]
- 21. ajprd.com [ajprd.com]
- 22. chemijournal.com [chemijournal.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Natural Aldehydes on Health Effects – Oriental Journal of Chemistry [orientjchem.org]
- 25. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [About the antimicrobial activity of substituted aromatic aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Bio-active Derivatives from (2-Methylphenyl)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methylphenyl)acetaldehyde, also known as o-tolylacetaldehyde, is a versatile aromatic aldehyde that serves as a crucial starting material for a diverse range of chemical derivatives. Its structure, featuring a reactive aldehyde functional group and a substituted phenyl ring, makes it an ideal precursor for synthesizing compounds with significant applications in medicinal chemistry and drug development. The derivatives often form the core scaffolds of molecules designed as anti-inflammatory agents, analgesics, and other therapeutic agents.[1][2] This guide provides detailed protocols and mechanistic insights for the synthesis of key derivatives, empowering researchers to explore novel chemical spaces and accelerate drug discovery programs.
Strategic Approaches to Derivatization
The reactivity of this compound is centered around its carbonyl group and the alpha-carbon. This allows for several strategic modifications to generate diverse molecular architectures. The primary synthetic pathways include:
-
Reductive Amination: Conversion of the aldehyde to a wide array of primary, secondary, and tertiary amines.[3]
-
Oxidation: Formation of (2-Methylphenyl)acetic acid, a key intermediate for amides and esters.[4][5]
-
Carbon-Carbon Bond Formation: Reactions such as the Aldol condensation and Wittig reaction to extend the carbon skeleton and introduce new functional groups.[6][7]
-
Cyclization Reactions: Construction of heterocyclic systems, which are prevalent in many drug scaffolds.[8][9]
The following diagram illustrates these primary synthetic transformations originating from this compound.
Caption: Key synthetic pathways from this compound.
Protocol I: Synthesis of N-Substituted Amines via Reductive Amination
Reductive amination is a robust and widely used method for forming C-N bonds, converting carbonyls into amines in a controlled manner that avoids the over-alkylation issues common with direct alkylation of amines.[10][11] The reaction proceeds through the in-situ formation of an imine or iminium ion intermediate, which is then reduced by a selective hydride agent.[3][12]
Principle: The reaction is typically a one-pot process. The aldehyde first reacts with a primary or secondary amine under weakly acidic conditions to form a hemiaminal, which then dehydrates to an imine (for primary amines) or an iminium ion (for secondary amines). A mild reducing agent, present in the same pot, selectively reduces the C=N double bond to yield the amine product.
Causality in Reagent Selection:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is milder and more selective for imines over aldehydes compared to sodium borohydride (NaBH₄). This selectivity prevents the wasteful reduction of the starting aldehyde.[11] Its tolerance for mildly acidic conditions also facilitates the imine formation step.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are compatible with the reagents and facilitate the removal of water formed during imine formation.
Detailed Protocol: Synthesis of N-Benzyl-1-(2-methylphenyl)ethan-2-amine
Caption: Workflow for one-pot reductive amination.
Materials & Reagents Table:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| This compound | 134.18 | 1.0 g (7.45 mmol) | 1.0 |
| Benzylamine | 107.15 | 0.80 g (7.45 mmol) | 1.0 |
| Sodium triacetoxyborohydride | 211.94 | 2.37 g (11.18 mmol) | 1.5 |
| Acetic Acid (glacial) | 60.05 | 0.45 mL (7.45 mmol) | 1.0 |
| Dichloromethane (DCM) | - | 40 mL | - |
| Saturated aq. NaHCO₃ | - | 30 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
| Silica Gel (230-400 mesh) | - | As needed | - |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 7.45 mmol) and benzylamine (0.80 g, 7.45 mmol).
-
Dissolve the mixture in dichloromethane (40 mL) and add glacial acetic acid (0.45 mL, 7.45 mmol).
-
Stir the solution at room temperature for 1 hour to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (2.37 g, 11.18 mmol) to the mixture in portions over 10 minutes. Note: Gas evolution may occur.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (30 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure secondary amine.
Expected Outcome: A colorless to pale yellow oil. The yield should be in the range of 75-90%. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol II: Synthesis of (2-Methylphenyl)acetic Acid
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. The resulting (2-Methylphenyl)acetic acid is a valuable building block for producing non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals through further derivatization, such as amidation or esterification.[1][2][13]
Principle: Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents.[4] A common and effective method involves using Jones reagent (CrO₃ in aqueous sulfuric acid), although milder reagents like potassium permanganate (KMnO₄) or buffered sodium chlorite (NaClO₂) can also be employed to accommodate sensitive functional groups.[4] The reaction described here uses potassium permanganate under basic conditions, which is a cost-effective and powerful method.
Detailed Protocol: Oxidation using KMnO₄
Materials & Reagents Table:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| This compound | 134.18 | 2.0 g (14.9 mmol) | 1.0 |
| Potassium Permanganate (KMnO₄) | 158.03 | 2.83 g (17.9 mmol) | 1.2 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.72 g (17.9 mmol) | 1.2 |
| Water | - | 100 mL | - |
| Sodium Bisulfite (NaHSO₃) | 104.06 | As needed | - |
| Hydrochloric Acid (conc. HCl) | 36.46 | As needed | - |
| Diethyl Ether | - | 100 mL | - |
Step-by-Step Procedure:
-
In a 250 mL flask equipped with a magnetic stirrer, dissolve sodium hydroxide (0.72 g) in water (50 mL).
-
Add this compound (2.0 g, 14.9 mmol) to the basic solution.
-
In a separate beaker, prepare a solution of potassium permanganate (2.83 g, 17.9 mmol) in water (50 mL).
-
Cool the aldehyde solution in an ice bath. Slowly add the KMnO₄ solution dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C. A brown precipitate of MnO₂ will form.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite dropwise until the purple color disappears and only the brown MnO₂ precipitate remains.
-
Filter the mixture through a pad of Celite to remove the MnO₂ precipitate, washing the pad with a small amount of water.
-
Transfer the clear filtrate to a beaker and cool in an ice bath. Acidify the solution to pH ~2 by the slow addition of concentrated HCl. A white precipitate of the carboxylic acid should form.
-
Extract the product into diethyl ether (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude (2-Methylphenyl)acetic acid.
-
The product can be further purified by recrystallization from a suitable solvent like hexanes/ethyl acetate.
Expected Outcome: A white crystalline solid with a yield of 70-85%.
Protocol III: C-C Bond Formation via the Wittig Reaction
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[6][14] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent), forming a C=C double bond with high regioselectivity.[15][16] This is invaluable for extending carbon chains and introducing unsaturation, a common feature in many biologically active molecules.
Principle: The reaction mechanism is believed to proceed via a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate.[6][15] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. The stereochemistry of the resulting alkene (E vs. Z) depends on the nature of the ylide (stabilized vs. unstabilized).[14]
Detailed Protocol: Synthesis of 1-Methyl-2-(2-styryl)benzene
Caption: General workflow for the Wittig olefination.
Materials & Reagents Table:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| Benzyltriphenylphosphonium chloride | 388.88 | 3.27 g (8.40 mmol) | 1.2 |
| n-Butyllithium (n-BuLi) | 64.06 | 3.36 mL (2.5 M in hexanes) | 1.2 |
| This compound | 134.18 | 0.94 g (7.00 mmol) | 1.0 |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |
| Saturated aq. NH₄Cl | - | 20 mL | - |
Step-by-Step Procedure:
-
Ylide Preparation: To a flame-dried 100 mL flask under an inert atmosphere (Nitrogen or Argon), add benzyltriphenylphosphonium chloride (3.27 g, 8.40 mmol) and suspend it in anhydrous THF (30 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (3.36 mL of a 2.5 M solution in hexanes, 8.40 mmol) dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Alkene Formation: Cool the ylide solution back to 0 °C.
-
Dissolve this compound (0.94 g, 7.00 mmol) in anhydrous THF (20 mL) and add it dropwise to the ylide solution.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight. The color of the ylide will fade as the reaction proceeds.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
The crude product will contain triphenylphosphine oxide. Purify by column chromatography (eluting with hexanes) to isolate the alkene product.
Expected Outcome: A mixture of (E)- and (Z)-1-methyl-2-(2-styryl)benzene as a colorless oil. Yields are typically in the 60-80% range.
Applications in Drug Discovery
The derivatives synthesized from this compound are precursors to a wide range of biologically active compounds.
-
Phenylacetic Acid Derivatives: This class of compounds is well-known for its anti-inflammatory properties. For example, derivatives of phenylacetic acid are the basis for widely used NSAIDs.[2][13] The (2-methylphenyl)acetic acid synthesized can be further elaborated into novel analogues for screening against targets like COX-1 and COX-2.
-
Phenethylamine Derivatives: The amine products from reductive amination belong to the phenethylamine class. This scaffold is a common feature in compounds that act on the central nervous system (CNS), including neurotransmitter reuptake inhibitors and receptor agonists/antagonists.
-
Heterocyclic Systems: Many modern drugs are based on nitrogen-containing heterocyclic rings. The derivatives from this compound can be used in cyclization reactions to build complex heterocyclic systems like lactams, pyrroles, and others, which are key for developing novel therapeutic agents.[8][9][17]
References
-
Allen, C. F. H., & VanAllan, J. A. (1947). A new synthesis of N-benzylanilines. Journal of the American Chemical Society, 69(4), 981–982. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]
-
Magritek. (2018). The Aldol Condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Tarbell, D. S., & Yamamoto, Y. (1979). The Wittig reaction. Organic Reactions, 23, 1-432. [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Wikipedia. (2023). Wittig reaction. Retrieved from [Link]
-
YouTube. (2023). Oxidation of Acetaldehyde to Acetic acid. Retrieved from [Link](Note: A placeholder URL is used as the original may not be stable; the citation refers to the general chemical principle).
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- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 2-Methylphenylacetic acid | 644-36-0 [chemicalbook.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. magritek.com [magritek.com]
- 8. Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives | MDPI [mdpi.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. researchgate.net [researchgate.net]
The Synthetic Versatility of (2-Methylphenyl)acetaldehyde: A Precursor for Heterocyclic Scaffolds in Medicinal Chemistry
(2-Methylphenyl)acetaldehyde , a reactive aldehyde bearing an ortho-tolyl group, serves as a valuable and versatile precursor in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. Its unique structural features, including the reactive aldehyde functionality and the ortho-methylated phenyl ring, offer a gateway to a diverse range of molecular architectures, most notably substituted tetrahydroisoquinolines and quinolinones. These structural motifs are central to numerous pharmacologically active agents, making this compound a key building block for researchers in drug discovery and development.
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of key heterocyclic scaffolds. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for its use in the Pictet-Spengler reaction, reductive amination, and as a potential precursor in the synthesis of quinolinone-based pharmaceuticals.
Key Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O | [1] |
| Molecular Weight | 134.18 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | General Chemical Properties |
| Boiling Point | ~221-222 °C (estimated for p-isomer) | [1] |
| Density | ~1.005 g/cm³ (estimated for p-isomer) | General Chemical Properties |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, MeOH, Toluene) | General Chemical Properties |
Safety Precautions: this compound, like other aldehydes, should be handled with care in a well-ventilated fume hood.[2][3][4][5] It is flammable and may cause skin and eye irritation.[2][3][4][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[2][3][4][5] Aldehydes can be prone to oxidation and polymerization, so it is advisable to store them under an inert atmosphere and in a cool, dark place.
Application 1: The Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis
The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, providing a powerful method for constructing the tetrahydroisoquinoline skeleton.[6] This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic cyclization.[7][8][9] The presence of the ortho-methyl group in this compound introduces a substituent at the 1-position of the resulting tetrahydroisoquinoline, a common feature in many biologically active molecules.
Mechanistic Rationale
The reaction is initiated by the formation of a Schiff base (iminium ion) from the β-phenylethylamine and this compound under acidic conditions. The electron-rich phenyl ring of the β-phenylethylamine then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular fashion. Subsequent deprotonation re-aromatizes the phenyl ring, yielding the tetrahydroisoquinoline product. The ortho-methyl group on the phenylacetaldehyde becomes a substituent at the newly formed stereocenter at the C1 position.
Caption: Pictet-Spengler reaction workflow.
Protocol: Synthesis of 1-(2-Methylbenzyl)-1,2,3,4-tetrahydroisoquinoline
This protocol is adapted from established procedures for the Pictet-Spengler reaction.[6]
Materials:
-
β-Phenylethylamine
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
To a solution of β-phenylethylamine (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask, add this compound (1.1 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (2.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired 1-(2-methylbenzyl)-1,2,3,4-tetrahydroisoquinoline.
Self-Validation: The successful synthesis can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic signals for the tetrahydroisoquinoline core and the 2-methylbenzyl substituent should be present.
Application 2: Reductive Amination for the Synthesis of N-Substituted Phenethylamines
Reductive amination is a highly efficient and widely used method for the formation of C-N bonds.[10] It provides a direct route to secondary and tertiary amines from aldehydes and primary or secondary amines, respectively. Using this compound in a reductive amination reaction allows for the synthesis of N-alkylated 2-(2-methylphenyl)ethanamines, which can be valuable intermediates for more complex molecular targets.
Mechanistic Rationale
The reaction proceeds in two main steps within a single pot. First, the amine and this compound condense to form an imine (or iminium ion in the presence of acid). A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the imine to the corresponding amine. NaBH(OAc)₃ is particularly advantageous as it is less reactive towards the starting aldehyde compared to the imine intermediate, thus minimizing side reactions.
Sources
- 1. 2-(4-methylphenyl)acetaldehyde [stenutz.eu]
- 2. fishersci.com [fishersci.com]
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- 4. airgas.com [airgas.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. ijstr.org [ijstr.org]
Application of (2-Methylphenyl)acetaldehyde in fragrance chemistry
An Application Guide to (2-Methylphenyl)acetaldehyde in Fragrance Chemistry
Introduction: Unveiling a Unique Aromatic Aldehyde
This compound, also known as o-tolyl acetaldehyde, belongs to the vibrant family of aromatic aldehydes, a class of molecules indispensable to modern perfumery. While its close relative, phenylacetaldehyde, is celebrated for its classic, potent hyacinth and green floral character, the introduction of a methyl group on the benzene ring significantly alters its olfactory profile and performance. This guide serves as a comprehensive technical overview for researchers, perfumers, and formulation scientists on the application of this compound, providing detailed protocols for its evaluation and use, grounded in the principles of fragrance chemistry and safety assessment.
The strategic placement of the methyl group at the ortho- position (position 2) relative to the acetaldehyde side chain introduces steric hindrance and electronic effects that modulate the molecule's scent, power, and reactivity. Understanding these nuances is key to unlocking its potential in creating innovative and sophisticated fragrance compositions.
Section 1: Physicochemical and Olfactory Profile
A thorough understanding of a fragrance material begins with its fundamental properties. This compound is a distinct chemical entity with a characteristic profile that differentiates it from its isomers and parent compounds.
Chemical and Physical Properties
Quantitative data for this compound is summarized below. These properties are essential for handling, formulation, and regulatory compliance.
| Property | Value | Source |
| Chemical Name | 2-(2-methylphenyl)acetaldehyde | N/A |
| Synonyms | o-tolyl acetaldehyde, 2-methylbenzeneacetaldehyde | N/A |
| CAS Number | 10166-08-2 | |
| Molecular Formula | C₉H₁₀O | N/A |
| Molecular Weight | 134.18 g/mol |
Olfactory Characterization
Direct, published olfactory descriptions of the ortho-isomer are limited. However, its scent profile can be expertly inferred from its chemical structure and comparison to its well-documented para-isomer, p-tolyl acetaldehyde (Syringa Aldehyde).
-
Core Character: Like other phenylacetaldehyde derivatives, it possesses a powerful green, floral character.
-
Isomeric Influence: The para-isomer is described as a floral-green note essential in lilac, hyacinth, and rose bases, being less pungent than phenylacetaldehyde itself.[1]
-
The Ortho-Effect: The methyl group at the ortho-position is expected to introduce a sharper, more complex, and slightly phenolic or cresol-like nuance. This can add a unique medicinal, spicy, or leathery facet to the primary green-floral theme. The overall impression is likely to be intense, diffusive, and multifaceted, combining the wet greenness of hyacinth with a distinctive spicy, almost earthy, character.
Section 2: Application in Fragrance Composition
This compound is a powerful modifier, best used at low concentrations where it can impart significant effects on a fragrance's character and diffusion.
Role as a Top and Heart Note Modifier
Due to its volatility and high impact, it primarily influences the top and heart phases of a fragrance. Its function is not to be a standalone note but to enhance and synergize with other materials.
-
In Floral Accords: It is exceptionally suited for green floral compositions like hyacinth, narcissus, and lily-of-the-valley (muguet). It provides a sharp, natural-smelling green stem and petal note, lending realism and "lift."
-
In Green and Herbal Compositions: It can introduce a watery, crisp effect, reminiscent of crushed leaves or snapped stems, complementing materials like galbanum, cis-3-hexenol, and violet leaf absolute.
-
In Spicy and Woody Fragrances: The subtle phenolic undertone can be used to bridge floral hearts with spicy and woody bases, creating intriguing accords with materials like clove, isoeugenol, and cedarwood.
Logical Role in a Fragrance Accord
The following diagram illustrates how an aromatic aldehyde like this compound functions as a critical link and booster within a complex fragrance structure.
Caption: Role of this compound in a fragrance structure.
Section 3: Stability and Performance in Product Bases
A critical aspect of application science is understanding a molecule's stability. Aldehydes are a reactive class of compounds, and their performance is highly dependent on the formulation's matrix.[2]
-
Oxidation: The aldehyde group (-CHO) is susceptible to oxidation, converting to the corresponding carboxylic acid (2-methylphenylacetic acid). This process, accelerated by air and light, can lead to a significant loss of the desired odor and the development of off-notes. The use of antioxidants (like BHT or Tocopherol) in the fragrance concentrate is highly recommended.
-
Acetal Formation: In alcoholic product bases (e.g., fine fragrance, air fresheners), aldehydes can reversibly react with alcohols to form hemiacetals and acetals. This can dampen the initial olfactory impact, creating a "bloom" effect as the reaction reverses upon application and evaporation.
-
pH Sensitivity: In alkaline media (e.g., bar soaps, pH > 8), aldehydes are prone to aldol condensation and other base-catalyzed reactions, which can lead to discoloration (yellowing or browning) and significant odor degradation. Stability testing in the specific product base is mandatory. For its para-isomer, stability is noted as good in soap and shampoo but poor in body lotion.[1] Similar performance should be verified for the ortho-isomer.
Section 4: Safety and Regulatory Landscape
For any fragrance ingredient, a thorough safety assessment is paramount. While a specific RIFM (Research Institute for Fragrance Materials) safety assessment for this compound was not found in the public domain, a robust evaluation can be informed by data on structurally related materials (read-across).
-
Toxicological Endpoints: Key safety endpoints for fragrance materials include genotoxicity, repeated dose toxicity, reproductive toxicity, and skin sensitization.[3][4]
-
Read-Across Principle: The safety profile of this compound can be reasonably inferred from data on compounds like 2-p-tolylethanol and other aryl alkyl alcohols/aldehydes.[3][5] For instance, assessments of related materials often find no concern for genotoxicity or photo-toxicity.[3] Skin sensitization is a key endpoint for aldehydes, and a No Expected Sensitization Induction Level (NESIL) would typically be established through testing.
-
IFRA Standards: The International Fragrance Association (IFRA) sets standards for the safe use of fragrance ingredients. While no specific standard for CAS 10166-08-2 is currently listed, its use must conform to the general provisions of the IFRA Code of Practice. All new fragrance creations must undergo a quantitative risk assessment (QRA) to ensure the final concentration in a consumer product is safe and does not exceed established thresholds for potential sensitizers.[6][7]
Section 5: Experimental Protocols
The following protocols provide a systematic framework for evaluating and utilizing this compound.
Protocol 5.1: Olfactory Evaluation Workflow
Objective: To systematically characterize the odor profile and tenacity of this compound.
Materials:
-
This compound
-
Solvent: Di-propylene Glycol (DPG) or Ethanol (95%)
-
Glass vials
-
Pipettes
-
Professional smelling strips (blotters)
Procedure:
-
Prepare Dilutions: Create a series of dilutions of the raw material in the chosen solvent. This is crucial as the odor character can change dramatically with concentration.
Concentration Purpose 10% Evaluation of full character and power. 1% Detailed assessment of primary notes. | 0.1% | Identification of subtle nuances and effects. |
-
Initial Evaluation: Dip a clean smelling strip into the 1% dilution, ensuring about 1 cm is submerged. Remove and allow the solvent to evaporate for 5-10 seconds.
-
Top Note Analysis (0-15 min): Wave the strip gently under the nose. Record initial impressions, focusing on volatility, impact, and the most prominent scent characteristics (e.g., green, sharp, floral, spicy).
-
Heart Note Analysis (15 min - 2 hours): Evaluate the strip again at regular intervals. Note how the character evolves as the most volatile components dissipate. The core floral and spicy character should become more apparent.
-
Dry-Down Analysis (2+ hours): Continue to evaluate the strip periodically over several hours (or even days) to assess the tenacity and the final base notes of the material.
Caption: Standard workflow for olfactory evaluation of a fragrance material.
Protocol 5.2: Incorporation into a Model Hyacinth Accord
Objective: To assess the impact of this compound on a classic floral fragrance base.
Procedure:
-
Prepare Base Accord: Create the following simple hyacinth base by weighing the components into a glass beaker.
Ingredient Parts (w/w) Odor Contribution Phenyl Ethyl Alcohol 40 Rosy, floral body Benzyl Acetate 20 Sharp, fruity jasmine Cinnamic Alcohol 15 Balsamic, hyacinth Galbanum Essence (10%) 10 Intense, sharp green Indole (10%) 5 Narcotic, floral animalic Hydroxycitronellal 10 Sweet, lily, green | Total | 100 | |
-
Create Test Variations: Prepare four labeled samples.
-
Sample A (Control): 9.9g of the Base Accord + 0.1g of DPG.
-
Sample B (0.5%): 9.95g of the Base Accord + 0.05g of this compound.
-
Sample C (1.0%): 9.9g of the Base Accord + 0.1g of this compound.
-
Sample D (2.0%): 9.8g of the Base Accord + 0.2g of this compound.
-
-
Maturation: Allow the samples to mature for at least 48 hours to allow the components to synergize.
-
Comparative Evaluation: Dip labeled smelling strips into each sample and evaluate them side-by-side over time. Note the differences in the top note "lift," the naturalness of the green character, and the overall complexity and diffusion compared to the control.
Protocol 5.3: Preliminary Stability Assessment in a Surfactant Base
Objective: To perform an accelerated stability test of the created fragrance accord in a generic rinse-off product base.
Materials:
-
Fragrance oil from Protocol 5.2 (e.g., Sample C).
-
Unfragranced shower gel base (pH 6.0-7.0).
-
Glass jars with airtight lids.
-
Controlled temperature oven (40°C).
Procedure:
-
Preparation: Create two samples.
-
Test Sample: Add the fragrance oil to the shower gel base at a concentration of 1.0% w/w. Stir slowly until homogeneous.
-
Control Sample: Keep an unfragranced sample of the same shower gel base.
-
-
Initial Assessment: Record the initial color and odor of both samples.
-
Accelerated Aging: Place one set of sealed Test and Control samples in an oven at 40°C. Keep a duplicate set at room temperature, protected from light.
-
Evaluation: At intervals of 1, 2, and 4 weeks, remove the samples from the oven and allow them to cool to room temperature.
-
Analysis: Compare the aged Test sample to the room temperature Test sample and the aged Control sample. Look for:
-
Color Change: Note any yellowing, browning, or other discoloration.
-
Odor Change: Assess any weakening of the fragrance, loss of top notes, or development of off-notes.
-
Physical Changes: Observe any changes in viscosity or clarity of the base.
-
Conclusion
This compound is a high-impact aromatic aldehyde with significant potential for skilled perfumers and fragrance chemists. Its unique olfactory profile, characterized by a powerful green-floralcy with a distinctive phenolic-spicy facet, allows for the creation of highly diffusive and realistic floral and green fragrances. However, its successful application is contingent upon a deep understanding of its chemical reactivity. Due diligence in stability testing across different product matrices and adherence to safety assessment principles are critical for its responsible and effective use. The protocols outlined in this guide provide a robust starting point for any scientist looking to explore the full creative potential of this compelling fragrance ingredient.
References
-
RIFM. (2024). p-tolylethanol, CAS registry number 699-02-5 Safety Assessment. Fragrance Material Safety Assessment Center.
-
SCCNFP. (1999). INITIAL LIST OF PERFUMERY MATERIALS WHICH MUST NOT FORM PART OF FRAGRANCES COMPOUNDS USED IN COSMETIC PRODUCTS. European Commission.
-
Vigon International. Tolyl Acetaldehyde Para (Syringa Aldehyde).
-
SCCNFP. (2004). Opinion of the SCCNFP on acetaldehyde. European Commission.
-
Sigma-Aldrich. This compound.
-
The Good Scents Company. lilac acetaldehyde.
-
Scognamiglio, J., et al. (2012). Fragrance material review on 2-(3-methylphenyl) ethanol. Food and Chemical Toxicology, 50, S173-S175.
-
Pell Wall. (2012). IFRA Compliance – a summary. Pell Wall Perfumes Blog.
-
Google Patents. High intensity fragrances.
-
Fragrance University. tolualdehyde.
-
ResearchGate. (2025). Chemical Stability of Cosmetic Ingredients: Mechanisms of Degradation and Influencing Factors.
-
The Good Scents Company. tolualdehyde glyceryl acetal.
-
PerfumersWorld. IFRA CONFORMITY CERTIFICATE.
-
Api, A.M., et al. (2022). RIFM fragrance ingredient safety assessment, 2,2,3-trimethyl-3-cyclopentene-1-acetaldehyde, CAS Registry Number 4501-58-0. Food and Chemical Toxicology, 163, 113024.
-
MDPI. (2021). Recent Developments in the Catalytic Enantioselective Sakurai Reaction.
-
IFRA. (2015). IFRA Standards.
-
The Good Scents Company. para-methyl phenoxyacetaldehyde.
-
PerfumersWorld. (2020). Amendment 49 STAND 2-Phenylpropionaldehyde IFRA STANDARD RESTRICTION.
-
Scribd. IFRA Standard: 2-Nonyn-1-al Acetal.
Sources
- 1. lilac acetaldehyde, 104-09-6 [thegoodscentscompany.com]
- 2. researchgate.net [researchgate.net]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. Fragrance material review on 2-(3-methylphenyl) ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. perfumersworld.com [perfumersworld.com]
- 7. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
Application Notes & Protocols: The Strategic Use of (2-Methylphenyl)acetaldehyde in the Synthesis of Pharmaceutical Intermediates
Introduction: The Role of Substituted Phenylacetaldehydes in Medicinal Chemistry
(2-Methylphenyl)acetaldehyde, a substituted aromatic aldehyde, is a versatile and highly valuable building block in the synthesis of complex molecular architectures for the pharmaceutical industry. Its utility stems from the presence of two key reactive centers: the electrophilic aldehyde carbonyl group and the nucleophilic aromatic ring, which is activated by the ortho-methyl substituent. The aldehyde function serves as a linchpin for carbon-carbon and carbon-nitrogen bond formation, while the substituted phenyl ring provides a scaffold that can be tailored to interact with specific biological targets.
This guide provides an in-depth exploration of a principal application of this compound: its use as a key reactant in the Pictet-Spengler reaction to generate substituted tetrahydroisoquinoline scaffolds. Tetrahydroisoquinolines are a privileged structural motif found in a vast array of natural alkaloids and synthetic pharmaceutical agents, exhibiting a wide range of biological activities. We will dissect the causality behind the experimental design and provide a detailed, field-proven protocol for its implementation.
Core Application: The Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation process that constructs the tetrahydroisoquinoline ring system.[1][2] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to close the ring.[3][4]
The overall transformation is driven by the formation of a highly electrophilic iminium ion intermediate under acidic conditions.[1][3] This intermediate is then attacked by the electron-rich aryl ring of the β-arylethylamine, leading to cyclization. The choice of aldehyde is critical as it directly introduces a substituent at the C1 position of the newly formed heterocyclic ring, a position often pivotal for modulating pharmacological activity.
Using this compound in this reaction yields a 1-((2-methylphenyl)methyl)tetrahydroisoquinoline derivative. This specific substitution pattern is a strategic choice in drug design, as the 2-methylphenyl group can introduce steric bulk, influence lipophilicity, and establish specific hydrophobic or van der Waals interactions within a target protein's binding pocket.
Mechanistic Rationale
The reaction proceeds through a well-established pathway:
-
Imine Formation: The amine nitrogen of the β-phenylethylamine performs a nucleophilic attack on the carbonyl carbon of this compound. Subsequent dehydration forms a Schiff base (imine).
-
Iminium Ion Generation: In the presence of an acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid), the imine nitrogen is protonated, generating a highly reactive iminium ion.[3][4] This step is crucial as it significantly enhances the electrophilicity of the iminium carbon.
-
Intramolecular Cyclization: The electron-rich phenyl ring of the β-phenylethylamine acts as an intramolecular nucleophile, attacking the iminium carbon in a 6-endo-trig cyclization.[3] This is the key ring-forming step.
-
Rearomatization: A final deprotonation step restores the aromaticity of the phenyl ring, yielding the stable tetrahydroisoquinoline product.[2][4]
The diagram below visualizes this mechanistic sequence.
Caption: General mechanism of the Pictet-Spengler reaction.
Experimental Protocol: Synthesis of 1-((2-methylphenyl)methyl)-1,2,3,4-tetrahydroisoquinoline
This protocol provides a robust method for the synthesis of a model tetrahydroisoquinoline intermediate using this compound.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound (1.1 eq) | Round-bottom flask (100 mL) |
| Phenethylamine (1.0 eq) | Reflux condenser |
| Toluene (anhydrous) | Magnetic stirrer with heating plate |
| Trifluoroacetic acid (TFA) (catalyst) | Separatory funnel (250 mL) |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Rotary evaporator |
| Brine (saturated NaCl soln.) | Silica gel for column chromatography |
| Anhydrous Magnesium Sulfate (MgSO₄) | Glassware for chromatography |
| Hexane (for chromatography) | Thin Layer Chromatography (TLC) plates |
| Ethyl Acetate (for chromatography) | UV lamp for TLC visualization |
Step-by-Step Procedure
The entire workflow, from reaction setup to final product isolation, is outlined below.
Caption: Step-by-step workflow for synthesis and purification.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve phenethylamine (1.0 eq) in anhydrous toluene (40 mL). To this stirred solution, add this compound (1.1 eq) dropwise at room temperature.
-
Rationale: Toluene is used as the solvent due to its high boiling point, suitable for reflux, and its ability to remove water azeotropically, which helps drive the initial imine formation. Using a slight excess of the aldehyde ensures complete consumption of the more valuable amine.
-
-
Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA, ~5 mol%) to the mixture.
-
Reflux and Monitoring: Heat the reaction mixture to reflux (oil bath temperature ~120°C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 4:1 Hexane:Ethyl Acetate mixture. The disappearance of the starting amine and the appearance of a new, higher Rf product spot indicates reaction completion.
-
Rationale: Heating provides the necessary activation energy for the cyclization step. TLC is a crucial self-validating step to ensure the reaction has gone to completion before proceeding with the work-up, preventing wasted effort and materials.
-
-
Work-up - Quenching: After the reaction is complete, cool the flask to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL).
-
Rationale: The sodium bicarbonate wash is essential to neutralize the TFA catalyst and any acidic byproducts. This prevents potential acid-catalyzed degradation of the product during concentration.
-
-
Work-up - Extraction: Wash the organic layer with brine (1 x 30 mL). Separate the layers and dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Rationale: The brine wash helps to remove residual water from the organic layer. MgSO₄ is an efficient drying agent that removes trace water, which is critical before solvent evaporation.
-
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purification: Purify the crude oil by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate) to isolate the pure product.
-
Rationale: Column chromatography separates the desired tetrahydroisoquinoline product from unreacted aldehyde, side products, and baseline impurities, yielding a compound of high purity suitable for further synthetic steps or analysis.
-
-
Characterization: Combine the pure fractions (as identified by TLC) and concentrate to yield the final product. Confirm the structure and purity using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
The following table provides representative data for the described protocol.
| Parameter | Value / Condition | Rationale |
| Reactants Ratio | 1.0 eq Phenethylamine / 1.1 eq Aldehyde | Ensures full conversion of the amine. |
| Catalyst | Trifluoroacetic Acid (TFA) | Strong acid, promotes efficient iminium ion formation.[5] |
| Solvent | Toluene (anhydrous) | High boiling point for reflux; azeotropically removes water. |
| Temperature | Reflux (~110 °C) | Provides activation energy for cyclization. |
| Reaction Time | 4-6 hours | Typical duration for completion, confirmed by TLC. |
| Expected Yield | 75-85% | Represents a typical, efficient outcome for this transformation. |
| Purification Method | Silica Gel Column Chromatography | Standard and effective method for isolating products of this polarity. |
| Purity (Post-Column) | >98% (by NMR) | Target purity for a pharmaceutical intermediate. |
Conclusion and Broader Implications
This compound serves as a powerful and strategic reagent in pharmaceutical synthesis. As demonstrated through the Pictet-Spengler reaction, its aldehyde functionality enables the construction of complex heterocyclic cores like tetrahydroisoquinolines. The specific ortho-methylphenyl substituent it introduces is a key feature for medicinal chemists seeking to fine-tune the steric and electronic properties of a drug candidate to optimize its interaction with a biological target. The protocol detailed herein provides a reliable, reproducible, and scalable method for generating such intermediates, underscoring the importance of selecting the right building blocks in the intricate process of drug development.
References
-
Wikipedia. Pictet–Spengler reaction. [Online] Available at: [Link]
-
NROChemistry. Pictet-Spengler Reaction. [Online] Available at: [Link]
-
C Nicola, M G-C, L Z, et al. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. 2020. [Online] Available at: [Link]
-
Name-Reaction.com. Pictet-Spengler reaction. [Online] Available at: [Link]
Sources
Application Note: High-Sensitivity Quantification of (2-Methylphenyl)acetaldehyde in Complex Matrices
Abstract
This application note provides detailed protocols for the accurate and sensitive quantification of (2-Methylphenyl)acetaldehyde, a key aromatic aldehyde relevant in pharmaceutical process control, environmental monitoring, and fragrance analysis. Due to the inherent reactivity and volatility of aldehydes, direct analysis is often challenging. To overcome these obstacles, this guide details two robust, validated derivatization-based methods: Gas Chromatography-Mass Spectrometry (GC-MS) following O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) derivatization, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) after derivatization with 2,4-Dinitrophenylhydrazine (DNPH). We explain the causality behind critical experimental choices, provide step-by-step protocols, and outline method validation parameters in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.
Introduction: The Analytical Challenge of Aromatic Aldehydes
This compound, also known as o-tolylacetaldehyde, is a significant compound whose quantification is critical for quality control and safety assessment in various industries. In drug development, it can be a process-related impurity that must be monitored to ensure the safety and efficacy of the final product. Its reactive aldehyde functional group makes it prone to oxidation, polymerization, and other degradation pathways, complicating direct analytical measurement.
The primary analytical challenge lies in the compound's volatility and thermal instability, which can lead to poor chromatographic peak shape and inaccurate quantification. To address this, derivatization is the strategy of choice. This process converts the aldehyde into a more stable, less volatile, and more easily detectable derivative, significantly enhancing the reliability and sensitivity of the analysis.[1] This note presents two gold-standard approaches that leverage this strategy.
Method Selection: Rationale and Causality
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile and semi-volatile compounds due to its high resolving power and the structural information provided by mass spectrometry.
-
Causality of Derivatization: Direct GC analysis of aldehydes can be problematic. Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is employed to form a stable oxime derivative. This derivative is more thermally stable, less polar, and highly responsive to electron capture or mass spectrometric detection, thereby increasing volatility and sensitivity.[2][3] The negative chemical ionization (NCI) mode in MS is particularly sensitive for these fluorinated derivatives.[3]
-
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC is a versatile technique suitable for a wide range of analytes.
-
Causality of Derivatization: For HPLC analysis of aldehydes, derivatization with 2,4-Dinitrophenylhydrazine (DNPH) is the most established method.[4] This reaction produces a stable 2,4-dinitrophenylhydrazone derivative that possesses a strong chromophore, making it highly suitable for UV detection at approximately 360 nm.[5][6] This approach is robust, cost-effective, and widely documented in regulatory methods such as EPA Method 8315A.[4]
-
Protocol 1: Quantification by GC-MS with PFBHA Derivatization
This protocol provides a highly sensitive method for trace-level quantification of this compound. The formation of the PFBHA-oxime derivative allows for excellent chromatographic performance and low detection limits.
Experimental Workflow
Materials and Reagents
-
This compound analytical standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Hexane and Ethyl Acetate (HPLC or GC grade)
-
Sodium Sulfate (Anhydrous)
-
Reagent Grade Water
-
Phosphate Buffer (pH 6.5)
-
Sample Vials (2 mL, amber, with PTFE-lined caps)
Step-by-Step Protocol
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like methanol. Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh or pipette the sample into a glass vial. If the sample is solid, dissolve it in a known volume of appropriate solvent.
-
Derivatization Reaction:
-
To 1 mL of the sample or standard solution, add 1 mL of phosphate buffer (pH 6.5).
-
Add 200 µL of PFBHA solution (e.g., 15 mg/mL in water).
-
Vortex the mixture for 1 minute.
-
Incubate at 60°C for 60 minutes to ensure the reaction goes to completion.[3]
-
-
Extraction:
-
After cooling to room temperature, add 1 mL of hexane and vortex vigorously for 2 minutes for liquid-liquid extraction.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
-
Concentration (Optional): If higher sensitivity is required, the hexane extract can be concentrated under a gentle stream of nitrogen. Reconstitute in a known volume of hexane or ethyl acetate prior to injection.
-
GC-MS Analysis: Inject an aliquot (e.g., 1 µL) of the final extract into the GC-MS system.
Instrumental Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Impact (EI) at 70 eV or Negative Chemical Ionization (NCI) with Methane |
| Source Temperature | 230°C |
| Quad Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for highest sensitivity, targeting characteristic ions of the derivative |
Protocol 2: Quantification by HPLC-UV with DNPH Derivatization
This protocol is a robust and widely used method for quantifying aldehydes in various matrices, including aqueous and solid samples.[4][5]
Experimental Workflow
Materials and Reagents
-
This compound analytical standard
-
2,4-Dinitrophenylhydrazine (DNPH), reagent grade
-
Acetonitrile and Methanol (HPLC grade)
-
Perchloric Acid or Phosphoric Acid
-
Reagent Grade Water
-
C18 Solid Phase Extraction (SPE) Cartridges
-
Sample Vials (2 mL, amber, with PTFE-lined caps)
Step-by-Step Protocol
-
DNPH Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile containing ~0.5% phosphoric acid. This solution should be freshly prepared.
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetonitrile. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve or dilute the sample in acetonitrile. Filter the sample if it contains particulates using a 0.45 µm syringe filter.[7]
-
Derivatization Reaction:
-
To 1 mL of the sample or standard, add 1 mL of the DNPH reagent.
-
Vortex the mixture and allow it to react for 60 minutes at room temperature, protected from light.[8]
-
-
Sample Cleanup (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of reagent water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with 5 mL of water/acetonitrile (50:50) to remove excess DNPH reagent.
-
Elute the DNPH-hydrazone derivative with 2 mL of acetonitrile into a clean collection vial.
-
-
HPLC-UV Analysis: Dilute the eluate to a known final volume with mobile phase and inject an aliquot (e.g., 20 µL) into the HPLC system.
Instrumental Parameters
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or similar |
| Mobile Phase | A: Water; B: Acetonitrile. Isocratic or gradient elution (e.g., 60% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Detection λ | 360 nm |
| Injection Volume | 20 µL |
Method Validation: Ensuring Trustworthiness
For use in regulated environments, the analytical method must be validated to demonstrate it is fit for its intended purpose.[9] Validation should be performed according to ICH Q2(R2) guidelines.[10][11] Key parameters are summarized below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix). | Peak purity analysis (DAD), no interfering peaks at analyte RT. |
| Linearity | Ability to obtain test results directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 |
| Range | The interval between the upper and lower concentrations for which the method is precise and accurate. | Typically 80-120% of the target concentration. |
| Accuracy (Recovery) | Closeness of test results to the true value. Assessed by spiking matrix with known analyte amounts. | 80-120% recovery for impurities. |
| Precision | Closeness of agreement among a series of measurements (repeatability and intermediate precision). | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte which can be quantitatively determined with suitable precision. | Signal-to-Noise ratio of 10:1; RSD ≤ 20%. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | RSD should remain within acceptable limits after variations. |
Conclusion
This application note details two robust and sensitive methods for the quantification of this compound. The GC-MS method with PFBHA derivatization offers exceptional sensitivity, making it ideal for trace impurity analysis. The HPLC-UV method with DNPH derivatization provides a reliable, cost-effective, and widely adopted alternative suitable for a broad range of applications. The choice of method should be based on the specific analytical requirements, including matrix complexity, required sensitivity, and available instrumentation. Adherence to the detailed protocols and validation principles outlined will ensure the generation of accurate, reproducible, and defensible data for researchers, scientists, and drug development professionals.
References
-
Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Available at: [Link]
-
Shchybovska, M., & Giera, M. (2015). MASS SPECTROMETRY OF FATTY ALDEHYDES. PMC - PubMed Central - NIH. Available at: [Link]
-
Uchiyama, S., Ando, M., & Aoyagi, S. (2000). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. ResearchGate. Available at: [Link]
-
Kitson, F. G. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online. Available at: [Link]
-
Phenomenex. (n.d.). SAMPLE PREPARATION. Available at: [Link]
-
OSHA. (n.d.). ACETALDEHYDE Method no.: Matrix: Target concentration: Procedure: Recommended air volume and sampling rate. Available at: [Link]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
U.S. EPA. (1996). EPA Method 8315A (SW-846): Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Available at: [Link]
-
NIOSH. (1994). ACETALDEHYDE by GC 2538. Centers for Disease Control and Prevention. Available at: [Link]
-
R-Biopharm. (n.d.). Acetaldehyde - Food & Feed Analysis. Available at: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Available at: [Link]
-
Baraona, E. et al. (2011). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. PMC - PubMed Central - NIH. Available at: [Link]
-
de Andrade, C. K. et al. (2007). Rapid and sensitive method for the determination of acetaldehyde in fuel ethanol by high-performance liquid chromatography with UV-Vis detection. ResearchGate. Available at: [Link]
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- 4. epa.gov [epa.gov]
- 5. accustandard.com [accustandard.com]
- 6. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
Application Note: Gas Chromatography Methods for the Analysis of (2-Methylphenyl)acetaldehyde
Abstract
(2-Methylphenyl)acetaldehyde, an aromatic aldehyde, is a significant component in specialized industrial applications, including the formulation of fragrances and flavors, and can be a key analyte in chemical synthesis and quality control processes. Its inherent reactivity and volatility present unique analytical challenges, requiring robust and sensitive methods for accurate quantification. This document provides a comprehensive guide to the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), focusing on headspace sampling as the primary injection technique. We will explore the rationale behind methodological choices, from sample preparation and column selection to detector settings. A detailed, step-by-step protocol for both direct analysis and analysis following derivatization for enhanced sensitivity is provided, designed for researchers, scientists, and professionals in drug development and quality assurance.
Introduction and Analytical Rationale
Gas Chromatography (GC) is the premier analytical technique for the separation of volatile and semi-volatile compounds.[1][2] this compound, with its characteristic volatility, is an ideal candidate for GC analysis. However, the aldehyde functional group is prone to reactivity, which can lead to issues such as poor peak shape, thermal degradation in the GC inlet, and adsorption on active sites within the analytical flow path.[3][4]
To overcome these challenges, a carefully designed analytical method is paramount. The choice of sample introduction, column chemistry, and detection method directly dictates the success, sensitivity, and robustness of the analysis.
-
Sample Introduction: While direct liquid injection is feasible, it risks introducing non-volatile matrix components that can contaminate the system.[5] Headspace (HS) sampling is a superior technique for this application, as it selectively introduces volatile analytes into the GC, leaving non-volatile matrix components behind.[1][5] For ultra-trace analysis, Solid-Phase Microextraction (SPME) offers an excellent solvent-free method to concentrate analytes, significantly enhancing sensitivity.[6][7][8]
-
Derivatization: To improve chromatographic performance and stability, aldehydes can be chemically modified into more stable, less polar derivatives.[8][9] Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a widely validated technique that converts aldehydes into stable oximes.[10][11] These derivatives exhibit excellent chromatographic behavior and provide a strong response with both Mass Spectrometry (MS) and Electron Capture Detectors (ECD).
-
Detection: A Flame Ionization Detector (FID) offers universal detection for organic compounds and is suitable for routine quality control. However, Mass Spectrometry (MS) provides unequivocal identification through mass spectral fragmentation patterns and superior sensitivity, making it the authoritative choice for method development, trace analysis, and validation in complex matrices.[1][2]
This guide will focus on a Headspace GC-MS (HS-GC-MS) method, which provides a robust, automatable, and sensitive workflow for the determination of this compound.
Method Selection Logic
The selection of an optimal analytical method is a function of the sample matrix, required sensitivity, and available instrumentation. The following diagram illustrates the decision-making process for analyzing this compound.
Sources
- 1. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 2. an.shimadzu.com [an.shimadzu.com]
- 3. weber.hu [weber.hu]
- 4. commons.und.edu [commons.und.edu]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gc analysis of fragrance compounds | Sigma-Aldrich [sigmaaldrich.com]
- 8. iltusa.com [iltusa.com]
- 9. gcms.cz [gcms.cz]
- 10. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Real-Time Kinetic Profiling of (2-Methylphenyl)acetaldehyde Self-Condensation in Solution via In-Situ NMR Spectroscopy
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: (2-Methylphenyl)acetaldehyde is a key aromatic aldehyde in the synthesis of fine chemicals, fragrances, and pharmaceutical intermediates. Understanding its reactivity and the kinetics of its transformations is paramount for optimizing reaction yields, controlling impurity profiles, and ensuring process scalability. This application note provides a detailed protocol for studying the reaction kinetics of the base-catalyzed self-aldol condensation of this compound in solution. We employ in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful, non-invasive technique that allows for real-time, quantitative monitoring of multiple species simultaneously without the need for sampling or quenching.[1][2] This guide explains the causal relationships behind experimental design, provides a self-validating protocol, and offers a framework for robust data analysis to determine reaction order and rate constants.
The Scientific Imperative: Why Kinetic Analysis of Aromatic Aldehydes Matters
This compound, like many aldehydes, is a versatile chemical building block. However, its aldehyde functionality also makes it susceptible to a variety of reactions, including oxidation, Cannizzaro reactions, and, most notably, aldol additions and condensations.[3][4] The aldol condensation, a cornerstone of carbon-carbon bond formation, is particularly important as it can lead to desired larger molecules or undesired oligomeric impurities.
Controlling the outcome of reactions involving this aldehyde requires a deep understanding of the underlying kinetics. By measuring reaction rates under various conditions (e.g., catalyst concentration, temperature, solvent), we can:
-
Elucidate the reaction mechanism.
-
Optimize conditions to favor the desired product over side reactions.
-
Develop robust predictive models for process scale-up and control.
-
Assess the stability of the aldehyde under different storage and formulation conditions.
This protocol focuses on the base-catalyzed self-aldol condensation as a model system, as its kinetics are representative of a broad class of important carbonyl reactions.
Principle of the Method: In-Situ NMR for Reaction Monitoring
To follow the kinetics of a reaction, one must measure the change in concentration of a reactant or product over time. While techniques like HPLC are effective, they require withdrawing aliquots, quenching the reaction, and performing offline analysis.[5][6] In-situ NMR spectroscopy offers a more elegant and powerful alternative by monitoring the reaction directly within the NMR tube.[7][8]
The core principles are:
-
Quantitative Measurement: The integrated area of a specific NMR signal is directly proportional to the molar concentration of the nucleus giving rise to that signal.[1]
-
Structural Specificity: Different molecules (reactant, intermediate, product) have unique NMR spectra. We can select non-overlapping peaks for each species to track their concentrations independently and simultaneously.
-
Non-Invasive Monitoring: The reaction proceeds undisturbed inside the spectrometer's magnet, which is precisely temperature-controlled, providing highly accurate and reproducible data.
In the self-condensation of this compound, we will monitor the disappearance of the aldehydic proton signal of the reactant and the appearance of the vinylic proton signals of the α,β-unsaturated aldehyde product. An inert, non-volatile internal standard is added for precise quantification.
Experimental Design & Protocol
This protocol is designed to be a self-validating system. The use of an internal standard corrects for any variations in spectrometer performance, and control experiments are included to ensure the observed reaction is indeed due to the intended catalyst.
Materials & Equipment
| Reagents & Solvents | Equipment |
| This compound (≥98%) | NMR Spectrometer (≥400 MHz) with variable temperature control |
| Deuterated Solvent (e.g., DMSO-d₆) | 5 mm NMR Tubes (e.g., Norell®) |
| Catalyst (e.g., 1,8-Diazabicycloundec-7-ene, DBU) | Micropipettes (1-10 µL, 10-100 µL) |
| Internal Standard (e.g., 1,3,5-Trimethoxybenzene) | Analytical Balance |
| Volumetric Flasks & Syringes |
Causality Behind Choices:
-
Solvent (DMSO-d₆): Chosen for its ability to dissolve the reactant, catalyst, and products, and its high boiling point, which allows for a wide range of reaction temperatures. Its deuterium lock signal is standard for NMR spectrometers.
-
Catalyst (DBU): A strong, non-nucleophilic organic base that effectively catalyzes aldol reactions without introducing competing side reactions like saponification.
-
Internal Standard (1,3,5-Trimethoxybenzene): Selected because its aromatic and methoxy proton signals appear in a region of the ¹H NMR spectrum that does not overlap with the signals of the reactant or expected products. It is also stable under the reaction conditions.
Visual Workflow of the Kinetic Experiment
Caption: Workflow for the NMR-based kinetic study.
Step-by-Step Protocol
-
Stock Solution Preparation:
-
Reactant Stock (0.5 M): Accurately weigh a corresponding amount of this compound and dissolve it in a precise volume of DMSO-d₆ in a volumetric flask.
-
Catalyst Stock (0.1 M): Prepare a stock solution of DBU in DMSO-d₆. The lower concentration allows for small, accurate additions to initiate the reaction.
-
-
NMR Sample Preparation:
-
To a clean, dry 5 mm NMR tube, add 500 µL of the 0.5 M reactant stock solution.
-
Add a known, accurate concentration of the internal standard, 1,3,5-trimethoxybenzene (e.g., to a final concentration of 0.05 M).
-
Rationale: The concentration of all species will be calculated relative to the constant concentration of this standard.
-
-
Spectrometer Setup and Reaction Initiation:
-
Insert the NMR tube into the spectrometer. Ensure the temperature is stable at the desired setpoint (e.g., 298 K).
-
Lock and shim the spectrometer on the sample.
-
Acquire a standard ¹H NMR spectrum. This is your t=0 reference spectrum before the reaction begins.[9]
-
Remove the sample, and using a micropipette, quickly inject a small, precise volume of the DBU catalyst stock solution (e.g., 10 µL to give a final catalyst concentration of ~2 mol%).
-
Quickly invert the tube 2-3 times to mix, re-insert it into the spectrometer, and immediately start the pre-configured kinetic acquisition.
-
-
Kinetic Data Acquisition:
-
Use a pseudo-2D experiment or an arrayed series of 1D experiments to collect spectra at regular intervals (e.g., one spectrum every 2 minutes for 2 hours).[2]
-
Key Parameters: Ensure the recycle delay (d1) is at least 5 times the longest T1 relaxation time of the protons being integrated to ensure quantitative accuracy.[1] For most protons, a delay of 10-15 seconds is a safe starting point. Use a sufficient number of scans (e.g., ns=4 or 8) to achieve good signal-to-noise for each time point.[2]
-
Data Analysis & Expected Results
Processing and Quantification
-
Process the Spectra: Apply identical phasing and baseline correction parameters to all spectra in the time series.
-
Integration:
-
Calibrate the integral of the internal standard's methoxy peak (around 3.8 ppm) to its known molar quantity (e.g., 9.00 for the 9 equivalent protons).
-
Integrate the aldehydic proton of the reactant this compound (around 9.8 ppm).
-
Integrate a well-resolved vinylic proton of the product, the α,β-unsaturated aldehyde.
-
-
Concentration Calculation: Use the following formula to determine the concentration of the reactant at each time point t: [Reactant]t = ([Reactant]₀ / I_IS) * (I_Reactant,t / n_Reactant) where I_IS is the integral of the internal standard, I_Reactant,t is the integral of the reactant peak at time t, and n_Reactant is the number of protons for that peak (1 for the aldehyde proton).
Reaction Mechanism & Visualization
The reaction proceeds via a base-catalyzed aldol condensation mechanism.
Sources
- 1. imserc.northwestern.edu [imserc.northwestern.edu]
- 2. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. adichemistry.com [adichemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. In situ study of reaction kinetics using compressed sensing NMR - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC06051B [pubs.rsc.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Topic: Protocol for the Purification of (2-Methylphenyl)acetaldehyde
An Application Note from the Office of the Senior Application Scientist
Abstract
(2-Methylphenyl)acetaldehyde is a valuable aromatic aldehyde used as a synthetic intermediate in the development of pharmaceuticals and as a component in fragrance compositions. The presence of impurities, such as the corresponding carboxylic acid formed via air oxidation, unreacted starting materials, and polymeric byproducts, can significantly compromise the yield and outcome of subsequent reactions. This application note provides a comprehensive guide with detailed protocols for the purification of this compound, designed for researchers, scientists, and drug development professionals. We present three robust methods—Vacuum Distillation, Flash Column Chromatography, and selective chemical purification via Bisulfite Adduct Formation—each suited for different scales and purity requirements. The causality behind experimental choices is explained to ensure both procedural success and a deep understanding of the underlying chemical principles.
Introduction: The Challenge of Aldehyde Purity
Aromatic aldehydes like this compound are foundational building blocks in organic synthesis. However, their utility is directly linked to their purity. The aldehyde functional group is notoriously susceptible to oxidation, converting the target compound into the corresponding carboxylic acid, (2-Methylphenyl)acetic acid.[1] Furthermore, aldehydes can undergo self-condensation or polymerization, particularly when exposed to heat or acidic/basic conditions.[2][3] Consequently, a crude reaction mixture containing this compound often requires a carefully selected purification strategy to remove these and other process-related impurities. This guide provides validated protocols to achieve high-purity this compound, ensuring the integrity of downstream applications.
Principles of Purification: Selecting the Right Strategy
The choice of purification method is dictated by the primary impurities present, the required final purity, and the operational scale.
-
Vacuum Distillation: This technique is ideal for large-scale purification and for removing non-volatile or high-boiling point impurities. By reducing the pressure, the boiling point of the aldehyde is significantly lowered, which prevents thermal degradation and polymerization that might occur at atmospheric pressure.[4]
-
Flash Column Chromatography: For achieving the highest purity on a small to medium scale, column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[1] A critical consideration for aldehydes is the acidic nature of standard silica gel, which can promote acetal formation or decomposition.[5] This protocol incorporates a neutralization step to mitigate these side reactions.
-
Bisulfite Adduct Formation: This is a classic and highly selective chemical method for isolating aldehydes from complex mixtures.[6][7] The aldehyde reacts reversibly with sodium bisulfite to form a water-soluble salt (the bisulfite adduct).[8] Non-aldehyde impurities can be washed away with an organic solvent. The pure aldehyde is then regenerated by treating the aqueous adduct solution with a base.[7][8]
Experimental Protocols
Method 1: Vacuum Distillation
This method is effective for purifying multi-gram to kilogram quantities of this compound from non-volatile impurities.
Protocol Steps:
-
Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump protected by a cold trap.
-
Sample Preparation: Charge the distillation flask with the crude this compound. Add a magnetic stir bar or boiling chips to ensure smooth boiling. It is advisable to add a small amount of an antioxidant, such as Butylated hydroxytoluene (BHT), to inhibit oxidation during heating.
-
Distillation:
-
Begin stirring and slowly reduce the pressure to the desired level (typically 1-10 mmHg).
-
Gradually heat the distillation flask using a heating mantle.
-
Collect a small forerun fraction, which may contain volatile impurities.
-
Collect the main fraction of purified this compound at its characteristic boiling point under the applied vacuum.
-
Stop the distillation before the flask distills to dryness to avoid the concentration of potentially unstable residues.
-
-
Post-Distillation: Allow the apparatus to cool completely before slowly reintroducing air. Transfer the purified product to a clean, amber glass bottle for storage.
Method 2: Flash Column Chromatography
This protocol is designed for high-purity isolation on a research scale (milligrams to several grams).
Protocol Steps:
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine a suitable solvent system that provides good separation between the aldehyde and its impurities. A common starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v). The target Rf value for the aldehyde should be approximately 0.3.[5]
-
Column Packing (Neutralized Silica):
-
Prepare a slurry of silica gel in the chosen eluent.
-
Crucially, add 1% triethylamine (v/v) to the eluent used for the slurry and the mobile phase. This deactivates the acidic sites on the silica gel, preventing decomposition of the aldehyde.[5]
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude aldehyde in a minimal amount of the mobile phase.
-
Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase, maintaining a constant flow rate.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure and at a low temperature to yield the purified this compound.
Method 3: Selective Purification via Bisulfite Adduct Formation
This method offers exceptional selectivity for aldehydes and is useful for removing impurities that are difficult to separate by other means.[6][8]
Protocol Steps:
-
Adduct Formation:
-
Dissolve the crude this compound in a water-miscible solvent like methanol or THF in a separatory funnel.[7]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake the mixture vigorously for 15-30 minutes.[6][8] The formation of a white precipitate or a homogenous aqueous phase containing the adduct may be observed.
-
-
Extraction of Impurities:
-
Add an immiscible organic solvent, such as diethyl ether or ethyl acetate, to the funnel.
-
Add water to ensure clear separation of layers.
-
Shake the funnel, allow the layers to separate, and drain the aqueous layer (containing the aldehyde adduct) into a clean flask. Discard the organic layer, which contains the non-aldehyde impurities.[7]
-
Wash the aqueous layer one more time with the organic solvent to ensure complete removal of impurities.
-
-
Regeneration of the Aldehyde:
-
Return the aqueous layer to the separatory funnel.
-
Slowly add a base, such as 10% sodium hydroxide (NaOH) solution, with swirling until the solution is strongly basic (pH > 10). This reverses the reaction and regenerates the free aldehyde.[7]
-
Extract the regenerated this compound from the aqueous layer using fresh diethyl ether or ethyl acetate (perform at least two extractions).
-
-
Final Workup:
-
Combine the organic extracts.
-
Wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the highly purified aldehyde.
-
Data Presentation and Purity Assessment
The purity of the final product should be rigorously assessed using standard analytical techniques.
| Parameter | Crude Material | After Vacuum Distillation | After Column Chromatography | After Bisulfite Purification |
| Appearance | Yellowish oil | Colorless to pale yellow oil | Colorless oil | Colorless oil |
| Purity (by GC-MS) | 85-95% | >98% | >99% | >99.5% |
| Primary Impurity | (2-Methylphenyl)acetic acid | Reduced acid, trace polymers | Non-polar impurities removed | All non-aldehyde impurities removed |
| Typical Recovery | N/A | 80-90% | 70-85% | 75-90% |
Analytical Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any remaining trace impurities.
-
Nuclear Magnetic Resonance (¹H NMR): To confirm the chemical structure and absence of proton signals from impurities. The aldehyde proton (-CHO) should appear as a characteristic singlet or triplet around 9.7 ppm.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To verify the presence of the aldehyde C=O stretch (around 1725 cm⁻¹) and the aldehyde C-H stretch (around 2720 cm⁻¹).
Visualization of Workflows
Caption: Decision workflow for selecting a purification method.
Caption: Key steps in the Bisulfite Adduct purification method.
Storage and Handling
Purified this compound is susceptible to air oxidation. For long-term stability, it should be stored under an inert atmosphere (argon or nitrogen) in an amber, tightly sealed vial at refrigerated temperatures (2-8 °C). Before use, especially after prolonged storage, it is prudent to test for the formation of peroxides.
References
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?[Link]
-
ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]
-
University of Rochester, Department of Chemistry. Workup: Aldehydes.[Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[Link]
-
EllementalPRO. (2025). Steam Distillation of Essential Oils.[Link]
- Google Patents. (2012).
-
Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022). Acetaldehyde.[Link]
- Google Patents. (2000).
- Google Patents. (2012). Process for the preparation of methyl 2-(2-methylphenyl)-3-methoxyacrylic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 3. Acetaldehyde - DCCEEW [dcceew.gov.au]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Workup [chem.rochester.edu]
- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in (2-Methylphenyl)acetaldehyde Synthesis
Welcome to the technical support center for the synthesis of (2-Methylphenyl)acetaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this process. We provide in-depth, experience-driven advice to help you enhance your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are several viable synthetic pathways to this compound, with the choice often depending on the available starting materials and desired scale. The most prevalent methods include:
-
Oxidation of 2-(2-methylphenyl)ethanol: This is a straightforward and widely used method where the primary alcohol is oxidized to the corresponding aldehyde.
-
The Sommelet Reaction: This classic method involves the reaction of 2-methylbenzyl halide with hexamine, followed by hydrolysis to yield the aldehyde.[1][2]
-
The Darzens Condensation: This reaction allows for the formation of an α,β-epoxy ester from a ketone or aldehyde, which can then be converted to the desired aldehyde.[3][4][5]
-
Rearrangement of 2-methylstyrene oxide: Acid-catalyzed rearrangement of the corresponding epoxide can also yield this compound.
Q2: My yield of this compound is consistently low. What are the likely general causes?
Low yields in this synthesis can stem from several factors, including:
-
Sub-optimal reaction conditions: Temperature, reaction time, and reagent stoichiometry are critical parameters that need to be finely tuned.
-
Impure starting materials: The purity of your starting materials, such as 2-(2-methylphenyl)ethanol or 2-methylbenzyl halide, is crucial.
-
Side reactions: A number of side reactions can compete with the desired transformation, leading to the formation of byproducts.
-
Product instability: Aldehydes can be sensitive to oxidation and polymerization, especially under harsh conditions.
-
Inefficient purification: Product loss during workup and purification is a common issue.
Q3: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound include its susceptibility to oxidation to the corresponding carboxylic acid and its tendency to polymerize. Distillation, a common purification technique, must be performed under reduced pressure and moderate temperatures to minimize degradation. It is also advisable to store the purified aldehyde under an inert atmosphere and at low temperatures.
Troubleshooting Guides
This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues you may encounter during the synthesis of this compound.
Scenario 1: Low Yield in the Oxidation of 2-(2-methylphenyl)ethanol
Q: I am attempting to synthesize this compound by oxidizing 2-(2-methylphenyl)ethanol, but my yields are poor. What could be the problem?
A: Low yields in the oxidation of 2-(2-methylphenyl)ethanol are often traced back to the choice of oxidizing agent, reaction conditions, or workup procedure. Let's break down the potential causes and solutions.
Potential Cause 1: Incomplete Oxidation
If the reaction has not gone to completion, you will have unreacted starting material in your crude product.
-
How to Diagnose: Use Thin Layer Chromatography (TLC) to compare your crude reaction mixture with a spot of your starting alcohol. A significant amount of starting material remaining indicates incomplete conversion.
-
Solutions:
-
Increase Reaction Time: Monitor the reaction by TLC until the starting material spot disappears.
-
Increase Temperature: While many modern oxidations are performed at room temperature or below, a modest increase in temperature might be necessary. However, be cautious as this can also promote side reactions.
-
Increase Oxidant Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. A 1.2 to 1.5 molar equivalent of the oxidant is a good starting point.
-
Potential Cause 2: Over-oxidation to 2-Methylphenylacetic Acid
Stronger oxidizing agents or harsh reaction conditions can lead to the over-oxidation of the aldehyde to the corresponding carboxylic acid.
-
How to Diagnose: The presence of an acidic byproduct can be detected by an acidic wash during workup or by spectroscopic methods like IR (a broad O-H stretch around 3000 cm⁻¹) and NMR spectroscopy.
-
Solutions:
-
Choose a Milder Oxidant: Reagents like Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or a Swern oxidation are generally preferred for stopping the oxidation at the aldehyde stage.[6] Avoid using strong oxidants like potassium permanganate or chromic acid in aqueous solutions.
-
Control Reaction Temperature: Perform the reaction at the recommended temperature for your chosen oxidant. For instance, Swern oxidations are typically carried out at very low temperatures (-78 °C).
-
Potential Cause 3: Side Reactions and Byproduct Formation
Depending on the chosen oxidant, various side reactions can occur. For example, PCC can sometimes lead to the formation of esters or other byproducts.
-
How to Diagnose: Characterize your impurities using techniques like GC-MS or NMR to identify their structures.
-
Solutions:
-
Optimize Reaction Conditions: Adjusting the temperature, solvent, and reaction time can help minimize side reactions.
-
Change the Oxidant: If a particular oxidant is leading to persistent impurities, switching to a different one (e.g., from PCC to DMP) may be beneficial.
-
Scenario 2: Issues with the Sommelet Reaction
Q: I'm using the Sommelet reaction to prepare this compound from 2-methylbenzyl chloride, but the yield is disappointing. What are the common pitfalls?
A: The Sommelet reaction, while useful, has several critical steps where things can go wrong. Low yields are often associated with the formation of the initial hexaminium salt, the hydrolysis step, or side reactions.
Potential Cause 1: Incomplete Formation of the Hexaminium Salt
The first step is the quaternization of hexamine with 2-methylbenzyl chloride. If this reaction is incomplete, the overall yield will be low.
-
How to Diagnose: Attempt to isolate the quaternary salt and characterize it. If the yield of the salt is low, this is your primary issue.
-
Solutions:
-
Ensure Anhydrous Conditions: The initial reaction should be carried out in a non-polar, anhydrous solvent to favor the formation of the salt.
-
Increase Reaction Time or Temperature: Gently heating the reaction mixture can promote the formation of the hexaminium salt.
-
Potential Cause 2: Inefficient Hydrolysis
The hydrolysis of the hexaminium salt to the aldehyde is a crucial step. Improper pH or temperature can lead to low yields.
-
How to Diagnose: If you have successfully formed the hexaminium salt but are still getting a low yield of the aldehyde, the hydrolysis step is the likely culprit.
-
Solutions:
-
Control pH: The hydrolysis is typically carried out under acidic conditions. The pH should be carefully controlled to optimize the reaction.[7]
-
Optimize Hydrolysis Conditions: The temperature and duration of the hydrolysis step can significantly impact the yield. Experiment with different conditions to find the optimum for your substrate.
-
Potential Cause 3: Formation of Byproducts
A common side product in the Sommelet reaction is the corresponding benzylamine. Other byproducts can also form, especially if the reaction is not carefully controlled.
-
How to Diagnose: Use GC-MS or NMR to identify the byproducts in your crude mixture. The presence of a significant amount of 2-methylbenzylamine is a strong indicator of a competing reaction pathway.
-
Solutions:
-
Careful Control of Reaction Conditions: Adhering strictly to established protocols for the Sommelet reaction can help minimize the formation of byproducts.
-
Purification Strategy: Develop a purification strategy that effectively separates the desired aldehyde from the amine and other impurities. This may involve an acidic wash to remove the basic amine byproduct.
-
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments discussed in this guide.
Protocol 1: Oxidation of 2-(2-methylphenyl)ethanol using Pyridinium Chlorochromate (PCC)
This protocol outlines a standard procedure for the oxidation of a primary benzylic alcohol to the corresponding aldehyde using PCC.
Materials:
-
2-(2-methylphenyl)ethanol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-methylphenyl)ethanol (1.0 equivalent) in anhydrous DCM.
-
Addition of PCC: To the stirred solution, add PCC (1.5 equivalents) in one portion. The mixture will turn into a dark brown slurry.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts. Wash the silica gel plug with additional diethyl ether.
-
Purification: Combine the organic filtrates and wash them with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Final Purification: The crude product can be further purified by vacuum distillation.
Protocol 2: The Sommelet Reaction of 2-Methylbenzyl Chloride
This protocol provides a general procedure for the Sommelet reaction to synthesize an aromatic aldehyde from a benzylic halide.
Materials:
-
2-Methylbenzyl chloride
-
Hexamine (Hexamethylenetetramine)
-
Chloroform or Carbon Tetrachloride
-
Ethanol
-
Water
-
Hydrochloric Acid
Procedure:
-
Formation of the Hexaminium Salt: Dissolve 2-methylbenzyl chloride (1.0 equivalent) and hexamine (1.1 equivalents) in chloroform or carbon tetrachloride. Heat the mixture under reflux for 2-3 hours. A white precipitate of the quaternary ammonium salt should form.
-
Isolation of the Salt: Cool the reaction mixture and collect the precipitated salt by filtration. Wash the salt with cold solvent and dry it.
-
Hydrolysis: In a separate flask, mix the hexaminium salt with a 50% aqueous ethanol solution. Heat the mixture to reflux for 1-2 hours.
-
Acidification and Product Isolation: Add concentrated hydrochloric acid to the reaction mixture and continue to reflux for another 15-30 minutes. Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic extract with water and a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Data Summary
The following table summarizes key parameters for the synthesis of this compound via the oxidation of 2-(2-methylphenyl)ethanol with different reagents.
| Oxidizing Agent | Typical Solvent | Reaction Temperature | Typical Yield Range | Key Considerations |
| PCC | Dichloromethane | Room Temperature | 70-85% | Chromium-based reagent, requires careful handling and disposal. |
| DMP | Dichloromethane | Room Temperature | 85-95% | Mild conditions, but the reagent is expensive. |
| Swern Oxidation | Dichloromethane | -78 °C | 80-95% | Excellent for sensitive substrates, but requires cryogenic temperatures and produces a foul odor. |
Visualizations
Workflow for Troubleshooting Low Yield in Aldehyde Synthesis
Caption: Common synthetic routes to this compound.
References
- Sommelet, M. Sur un mode de décomposition des halogénoalcoylates d’hexaméthylène – tétramine. Compt. Rend.1913, 157, 852–854.
- Darzens, G. Condensation of ketones with α-haloesters. Compt. Rend.1904, 139, 1214–1217.
- Angyal, S. J. The Sommelet Reaction. Org. React.1954, 8, 197-217.
- Newman, M. S.; Magerlein, B. J.
- Rosen, T. The Darzens Glycidic Ester Condensation. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 2, pp 409-439.
- Corey, E. J.; Suggs, J. W. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Lett.1975, 16, 2647-2650.
- Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983, 48, 4155-4156.
- Omura, K.; Swern, D. Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron1978, 34, 1651-1660.
- Mancuso, A. J.; Huang, S.-L.; Swern, D. Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide “activated” by oxalyl chloride. J. Org. Chem.1978, 43, 2480-2482.
- Tidwell, T. T.
- Angyal, S. J. The Sommelet Reaction. In Organic Reactions; John Wiley & Sons, Inc.: 2004.
- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley-Interscience: New York, 1992; pp 903-904.
- House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972; pp 257-317.
- Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed.; Wiley-VCH: New York, 1999; pp 1235-1249.
- Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013.
- Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer: New York, 2006.
- Pizey, J. S. Synthetic Reagents; Halsted Press: New York, 1974; Vol. 2, pp 1-94.
- Lide, D. R., Ed. CRC Handbook of Chemistry and Physics, 89th ed.
- Perrin, D. D.; Armarego, W. L. F. Purification of Laboratory Chemicals, 4th ed.; Butterworth-Heinemann: Oxford, 1996.
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989.
Sources
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI Blog [oreateai.com]
- 4. Darzens Glycidic Ester Synthesis [unacademy.com]
- 5. organicreactions.org [organicreactions.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (2-Methylphenyl)acetaldehyde
A Guide to Troubleshooting Common Side Reactions and Optimizing Synthetic Routes
Welcome to the technical support guide for the synthesis of (2-Methylphenyl)acetaldehyde. This document is designed for researchers, chemists, and process development professionals who are actively engaged in the synthesis of this valuable aldehyde intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the common challenges and side reactions encountered during its preparation.
This compound is a key building block, but its synthesis is often plagued by issues such as low yields, difficult purifications, and product instability. The presence of an enolizable α-hydrogen and the susceptibility of the aldehyde functional group to oxidation make careful reaction design and control paramount. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.
Section 1: Overview of Primary Synthetic Pathways
Three primary routes are commonly employed for the synthesis of this compound. The choice of pathway often depends on the available starting materials, scale, and desired purity profile. Understanding the fundamentals of each route is the first step in troubleshooting potential side reactions.
-
Oxidation of 2-(2-Methylphenyl)ethanol: This is the most direct and common laboratory-scale method. A primary alcohol is oxidized to the corresponding aldehyde. The primary challenge is preventing over-oxidation to the carboxylic acid.[1]
-
Catalytic Dehydrogenation of 2-(2-Methylphenyl)ethanol: A greener alternative to chemical oxidation, this method uses a heterogeneous catalyst to remove H₂ and form the aldehyde.[2][3] It avoids stoichiometric oxidant waste but requires careful catalyst selection and temperature control.
-
Hydroformylation of 2-Methylstyrene: This industrial-scale process involves the addition of carbon monoxide and hydrogen (syngas) across the double bond of 2-methylstyrene.[4] The main challenge is controlling regioselectivity to favor the desired linear aldehyde over the branched isomer.
Caption: Primary synthetic routes to this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during synthesis. Each question is followed by an in-depth explanation of the likely cause, the underlying mechanism of the side reaction, and actionable troubleshooting protocols.
Q1: My yield is low, and I'm detecting a significant amount of 2-methylphenylacetic acid in my crude product. How can I prevent this over-oxidation?
This is the most frequent issue when synthesizing aldehydes via the oxidation of primary alcohols. The target aldehyde is itself susceptible to further oxidation to the corresponding carboxylic acid, especially under harsh conditions or with potent oxidizing agents.
Underlying Cause: The aldehyde hydrate, formed in the presence of water, is readily oxidized. Strong oxidants like potassium permanganate or chromium trioxide in aqueous acid will almost certainly lead to the carboxylic acid. The key is to use a milder, anhydrous system and carefully control the reaction conditions.
Caption: The competitive pathways of oxidation.
Troubleshooting & Prevention:
-
Choice of Oxidant: Select an oxidant known to halt at the aldehyde stage. The table below compares common choices.
-
Reaction Control:
-
Temperature: Perform the reaction at the recommended, often low, temperature (e.g., -78 °C for Swern oxidations) to minimize side reactions.
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the oxidant. A large excess increases the risk of over-oxidation.
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and use anhydrous solvents to prevent the formation of the aldehyde hydrate.
-
-
Real-Time Monitoring:
-
Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting alcohol.
-
Quench the reaction immediately upon full consumption of the starting material to prevent the product from being exposed to the oxidant for an extended period.
-
Data Presentation: Comparison of Mild Oxidizing Agents
| Oxidant System | Typical Conditions | Pros | Cons & Common Side Reactions |
| PCC (Pyridinium chlorochromate) | CH₂Cl₂, Room Temp | Operationally simple, reliable | Carcinogenic chromium waste, can be acidic leading to acetal formation with residual alcohol. |
| PDC (Pyridinium dichromate) | CH₂Cl₂, Room Temp | Less acidic than PCC | Chromium waste, can be slow. |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Fast, high-yielding, neutral pH | Expensive, potentially explosive under heat/shock. |
| Swern Oxidation | (COCl)₂/DMSO, then Et₃N, -78°C to RT | Very mild, excellent for sensitive substrates | Requires cryogenic temperatures, foul odor from dimethyl sulfide byproduct. |
| TEMPO/Bleach (Anelli oxidation) | CH₂Cl₂/H₂O, NaOCl, KBr, 0°C | Catalytic, inexpensive, "green" | Requires careful pH control (pH ~9); deviation can lead to over-oxidation. |
Q2: My product looks pure by NMR after workup, but upon standing or during distillation, I observe the formation of higher molecular weight impurities. What is causing this instability?
This issue is characteristic of aldehydes possessing α-hydrogens, like this compound. These aldehydes can undergo self-condensation reactions, particularly in the presence of acid or base residues.
Underlying Cause: Aldol Condensation. The α-protons of the aldehyde are acidic and can be removed by a base (or an acid catalyst can promote enol formation) to generate an enolate. This enolate is a potent nucleophile that attacks the electrophilic carbonyl carbon of another aldehyde molecule, leading to a β-hydroxy aldehyde (aldol adduct), which can then dehydrate to form an α,β-unsaturated aldehyde. This process can continue, leading to oligomers and polymers.
Caption: The mechanism of the aldol condensation side reaction.
Troubleshooting & Prevention:
-
Neutralize Thoroughly: During aqueous workup, ensure any acidic or basic catalysts are completely neutralized and washed away. A final wash with a saturated, neutral salt solution (brine) is recommended.
-
Purification Strategy:
-
Distillation: If distilling, use a vacuum to lower the boiling point and minimize thermal stress. Adding a few crystals of a radical inhibitor like BHT (Butylated hydroxytoluene) or a mild acid scavenger can be beneficial.
-
Chromatography: Use a minimally acidic grade of silica gel. Pre-treating the silica with a non-nucleophilic base like triethylamine (e.g., flushing the column with a 1% Et₃N solution in the eluent, followed by the eluent alone) can neutralize active sites.
-
-
Proper Storage:
-
Store the purified aldehyde under an inert atmosphere (Nitrogen or Argon).
-
Keep it refrigerated or frozen to slow the rate of condensation.
-
Store it neat or as a solution in a dry, aprotic solvent. Avoid alcohols, as they can lead to acetal formation.
-
Q3: I'm using hydroformylation of 2-methylstyrene and getting a mixture of isomers and a saturated byproduct. How can I improve the selectivity for the desired linear aldehyde?
Hydroformylation is a powerful C-C bond-forming reaction, but controlling regioselectivity (linear vs. branched product) and chemoselectivity (hydroformylation vs. hydrogenation) is critical.[4]
Underlying Cause: The reaction proceeds via a metal-hydride catalyst (typically Rhodium or Cobalt). The insertion of the alkene into the metal-hydride bond can occur in two ways, leading to either a linear or branched alkyl-metal intermediate. The steric and electronic properties of the ligands on the metal center heavily influence which pathway is favored. Furthermore, the metal-hydride can also directly add H₂ across the double bond, leading to simple hydrogenation of the alkene (in this case, 2-ethyltoluene).
Troubleshooting & Prevention:
-
Ligand Choice is Crucial: The key to controlling regioselectivity is the use of bulky phosphine or phosphite ligands. Large, sterically demanding ligands favor the formation of the less hindered linear product.
-
Control Syngas Ratio (H₂:CO): A higher partial pressure of CO generally favors hydroformylation over hydrogenation and can increase linearity. A 1:1 ratio is common, but optimization may be required.
-
Temperature and Pressure: Lower temperatures often increase selectivity but decrease the reaction rate. These parameters must be optimized for a specific catalyst-ligand system.
Data Presentation: Effect of Ligands on Styrene Hydroformylation
| Catalyst/Ligand System | Typical Temp (°C) | Pressure (bar) | Linear:Branched Ratio | Key Feature |
| Unmodified Rh(CO)₂acac | 100-120 | 50-80 | ~1:1 to 3:1 | Low selectivity, high activity. |
| Rh/PPh₃ (Triphenylphosphine) | 80-100 | 20-50 | ~8:1 to 15:1 | Classic system, good selectivity. |
| Rh/BISBI | 60-80 | 20-40 | >50:1 | Bulky diphosphine with a large natural bite angle, excellent for linear selectivity. |
| Rh/Xantphos | 80-100 | 20-50 | >98:2 | Another excellent diphosphine ligand for high linear selectivity.[5] |
Experimental Protocol: General Procedure for Selective Hydroformylation
-
Setup: In a glovebox, charge a high-pressure reactor with the rhodium precursor (e.g., Rh(CO)₂acac) and the desired phosphine ligand (e.g., Xantphos, 2-4 equivalents per Rh).
-
Addition: Add anhydrous, degassed solvent (e.g., toluene) followed by the substrate, 2-methylstyrene.
-
Reaction: Seal the reactor, remove it from the glovebox, and purge several times with syngas (1:1 H₂/CO). Pressurize to the target pressure and heat to the desired temperature with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction by GC or ¹H NMR analysis of aliquots. Upon completion, cool the reactor, vent the excess gas, and work up the product. The product should be purified promptly as described in Q2.
References
-
Lu, L.-Y., Zhang, P., et al. ResearchGate. A facile method for oxidation of primary benzylic alcohols to the corresponding aldehydes is reported using NaNO₃/P₂O₅ under high-speed ball-milling conditions. Available at: [Link]
-
PubChem. Silane, ((1-methoxy-2-methyl-1-propenyl)oxy)trimethyl-. National Center for Biotechnology Information. Available at: [Link]
-
Dreimann, J., et al. ResearchGate. Basic reaction scheme of the hydroformylation with the two main side reactions hydrogenation and isomerization. Available at: [Link]
-
Huang, Y., et al. (2021). The catalytic dehydrogenation of ethanol by heterogeneous catalysts. Catalysis Science & Technology, 11, 1652-1664. Available at: [Link]
-
Zhang, G., et al. (2013). Highly selective Wacker reaction of styrene derivatives: a green and efficient aerobic oxidative process. Organic & Biomolecular Chemistry, 11, 2947-2950. Available at: [Link]
-
Rossi, M., et al. ResearchGate. Synthesis of 2-chromanol by hydroformylation of 2-hydroxystyrene derivatives. Available at: [Link]
-
JSEE Journal. Catalytic Non-oxidative Dehydrogenation of Ethanol into Acetaldehyde and Hydrogen using Monometallic Cu, Ag and Bimetallic Cu. Available at: [Link]
-
Chemistry LibreTexts. (2023). Wacker Oxidation. Available at: [Link]
-
Wikipedia. Wacker process. Available at: [Link]
Sources
Technical Support Center: Purification of (2-Methylphenyl)acetaldehyde
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with (2-Methylphenyl)acetaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific purification challenges associated with this reactive aromatic aldehyde. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.
Introduction: The Stability Challenge
This compound is a valuable synthetic intermediate, but its purification is often complicated by its inherent reactivity. The aldehyde functional group is susceptible to several degradation pathways, primarily oxidation and aldol condensation. These side reactions not only reduce the yield of the desired product but also introduce impurities that can be challenging to remove. This guide is structured to help you anticipate and overcome these common hurdles.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address the most common issues encountered during the purification of this compound.
FAQ 1: My purified this compound shows a new impurity peak consistent with 2-methylbenzoic acid upon storage. What is happening and how can I prevent it?
Answer:
This is a classic case of aerobic oxidation. The aldehyde functional group in this compound is highly susceptible to being oxidized to the corresponding carboxylic acid, 2-methylbenzoic acid, especially in the presence of air (oxygen). This process can be accelerated by light and trace metal impurities.
Causality: The hydrogen atom of the aldehyde group (-CHO) is readily abstracted, leading to the formation of a carboxyl group (-COOH). This is a common degradation pathway for many aldehydes.[1]
Prevention and Mitigation Strategies:
-
Inert Atmosphere: Handle and store the aldehyde under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Antioxidants: For long-term storage, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone in trace amounts (e.g., 50-100 ppm).[2]
-
Storage Conditions: Store the purified aldehyde in an amber vial at low temperatures (2-8 °C) to reduce the rates of both oxidation and potential polymerization.
-
Purification of Solvents: Ensure that all solvents used for extraction and chromatography are peroxide-free, as peroxides can initiate oxidation.
Diagram: Oxidation Degradation Pathway
Caption: Oxidation of this compound to 2-methylbenzoic acid.
FAQ 2: During my reaction work-up or purification, I'm observing the formation of higher molecular weight byproducts. What are these and how can I avoid them?
Answer:
You are likely observing the results of an aldol condensation reaction.[3] In the presence of either acid or base, an enolate can form from this compound, which then acts as a nucleophile, attacking the carbonyl group of another molecule of the aldehyde. This leads to the formation of a β-hydroxy aldehyde, which can then dehydrate to form an α,β-unsaturated aldehyde. This process can continue, leading to oligomeric or polymeric materials.
Causality: The α-protons (on the carbon adjacent to the carbonyl group) of this compound are acidic and can be removed by a base to form a nucleophilic enolate.[4] This enolate then attacks the electrophilic carbonyl carbon of another aldehyde molecule.[5]
Prevention and Mitigation Strategies:
-
pH Control: Maintain a neutral pH during work-up and purification. Avoid both strong acids and strong bases. If an aqueous extraction is necessary, use a buffered solution (e.g., phosphate buffer, pH 7) or saturated ammonium chloride instead of strong acids or bases.
-
Temperature Control: Keep the temperature as low as reasonably possible during all purification steps. Aldol reactions are generally accelerated by heat.
-
Prompt Purification: Do not let crude this compound sit for extended periods, especially if acidic or basic residues from a previous reaction step are present.
Diagram: Aldol Condensation Pathway
Caption: Base-catalyzed self-aldol condensation of this compound.
FAQ 3: I am trying to purify this compound by silica gel chromatography, but my recovery is very low and I see multiple spots on TLC. What's going wrong?
Answer:
Standard silica gel is slightly acidic and can act as a catalyst for aldol condensation and other decomposition pathways.[6] The high surface area of the silica provides many active sites for these unwanted reactions to occur as your compound passes through the column.
Troubleshooting Column Chromatography:
-
Deactivate the Silica: Before preparing your column, you can neutralize the silica gel. A common method is to wash the silica with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.5-1% in the eluent), and then use this same modified eluent for the chromatography. However, be mindful that the triethylamine will need to be removed from your purified fractions.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica like diol.
-
Speed is Key: Perform the chromatography as quickly as possible (flash chromatography) to minimize the time the aldehyde spends in contact with the stationary phase. Avoid letting the column run dry or sit for extended periods.
-
Alternative Purification: If decomposition on silica is a persistent issue, chemical purification via a bisulfite adduct is a highly recommended alternative.[7][8]
FAQ 4: How can I effectively remove non-aldehyde impurities from my crude this compound?
Answer:
The formation of a sodium bisulfite adduct is a highly effective and specific method for purifying aldehydes from mixtures containing non-carbonyl compounds (like alcohols, ethers, or hydrocarbons).[8][9]
Causality: Sodium bisulfite adds across the carbonyl double bond of the aldehyde to form a charged α-hydroxy sulfonic acid salt (the bisulfite adduct).[7] This salt is typically water-soluble, allowing for its separation from water-insoluble organic impurities via extraction. The reaction is reversible, and the pure aldehyde can be regenerated.
Experimental Protocol: Purification via Sodium Bisulfite Adduct
Materials:
-
Crude this compound
-
Methanol or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Ethyl acetate or Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution or saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Adduct Formation:
-
Dissolve the crude this compound in a minimal amount of methanol or THF in a round-bottom flask or separatory funnel.[7]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite. It is recommended to use a molar excess of sodium bisulfite relative to the estimated amount of aldehyde.
-
Stir or shake the mixture vigorously for 30-60 minutes at room temperature. A white precipitate of the bisulfite adduct may form.[7][10]
-
-
Extraction of Impurities:
-
Transfer the mixture to a separatory funnel (if not already in one).
-
Add ethyl acetate or diethyl ether and shake well.
-
Allow the layers to separate. The water-insoluble organic impurities will remain in the organic layer.
-
Drain and collect the aqueous layer containing the water-soluble bisulfite adduct. If a solid precipitate formed, it can be collected by filtration, washed with ether, and then carried to the next step.[10]
-
Discard the organic layer containing the impurities.
-
-
Regeneration of the Aldehyde:
-
Place the aqueous layer (or the filtered solid adduct dissolved in water) in a clean separatory funnel.
-
Add an equal volume of fresh ethyl acetate or diethyl ether.
-
Slowly add 1 M NaOH or saturated NaHCO₃ solution dropwise with swirling until the solution is basic (pH > 10, check with pH paper).[7] This will reverse the adduct formation and regenerate the free aldehyde.
-
Shake the separatory funnel to extract the purified aldehyde into the organic layer.
-
-
Final Work-up:
-
Separate and collect the organic layer.
-
Wash the organic layer with brine to remove residual water and salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Diagram: Bisulfite Adduct Purification Workflow
Caption: Workflow for the purification of this compound via bisulfite adduct formation.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Common Impurities Removed | Potential Issues |
| Vacuum Distillation | 90-98% | High-boiling residues, non-volatile salts | Thermal decomposition, aldol condensation if heated too high or for too long. |
| Silica Gel Chromatography | >98% (if successful) | Closely related structural isomers, colored impurities | Decomposition on silica, low recovery, requires careful solvent selection. |
| Bisulfite Adduct Formation | >99% | Alcohols, ethers, hydrocarbons, non-carbonyl compounds | Not effective for highly hindered aldehydes; requires careful pH control for regeneration.[7] |
Analytical Methods for Purity Assessment
To accurately assess the purity of your this compound before and after purification, the following methods are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and quantifying the purity of the aldehyde.
-
High-Performance Liquid Chromatography (HPLC): Can be used, often after derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH), to quantify the aldehyde and its impurities.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Provides structural confirmation and can be used to detect and quantify impurities. The aldehyde proton (-CHO) typically appears as a singlet around 9.5-10.0 ppm. The appearance of a broad singlet around 10-13 ppm would indicate the presence of the carboxylic acid impurity.
By understanding the inherent reactivity of this compound and employing the appropriate purification and handling techniques, researchers can consistently obtain high-purity material essential for successful downstream applications.
References
-
Brindle, C. S., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. Available at: [Link]
-
Organic Syntheses Procedure. 2-methyl-3-phenylpropanal. Available at: [Link]
-
EPA Method 8315A (SW-846): Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Available at: [Link]
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Nonaqueous Method for Regenerating Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724. Available at: [Link]
-
LookChem. Purification of Acetaldehyde - Chempedia. Available at: [Link]
-
Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57225. Available at: [Link]
-
OSHA. ACETALDEHYDE Method no.: 68. Available at: [Link]
-
LookChem. Cas 529-20-4, 2-Methylbenzaldehyde. Available at: [Link]
-
ResearchGate. Aldol Condensation of Acetaldehyde over Titania, Hydroxyapatite and Magnesia. Available at: [Link]
-
Chemistry Stack Exchange. Major product for aldol condensation between acetophenone and acetaldehyde. Available at: [Link]
-
Adichemistry. ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. Available at: [Link]
-
SATHEE. Aldol Condensation. Available at: [Link]
-
Magritek. The Aldol Condensation. Available at: [Link]
- Google Patents. US3816478A - Purification of a material containing aldehyde impurities.
-
NIOSH. ACETALDEHYDE by GC 2538. Available at: [Link]
-
Megazyme. ACETALDEHYDE ASSAY PROCEDURE K-ACHYD. Available at: [Link]
-
R-Biopharm. Acetaldehyde - Food & Feed Analysis. Available at: [Link]
-
Nature. Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene. Available at: [Link]
- Google Patents. JPH0940590A - Separation and removal of acetaldehyde.
-
ResearchGate. Figure S8. Analysis of distillation-purified phenyl acetaldehyde. Available at: [Link]
-
Chemistry Stack Exchange. Oxidation of 2-Methyl, 2-Phenyl Propane. Available at: [Link]
- Google Patents. US8062482B2 - Acetaldehyde removal from methyl acetate by distillation at elevated pressure.
- Google Patents. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups.
-
ResearchGate. Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid with Co-Mn-Br Catalyst. Available at: [Link]
-
The Hive. acetaldehyde synthesis. Available at: [Link]
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YouTube. How Does Silica Gel Chromatography Work? - Chemistry For Everyone. Available at: [Link]
-
Sciencemadness Discussion Board. Acetaldehyde synthesis. Available at: [Link]
- Google Patents. US2649462A - Method for stabilizing and purifying phenylacetaldehyde.
-
D. P. Bhosale College, Koregaon. chemistry. Available at: [Link]
- Google Patents. EP0001936A1 - Process for the production of acetaldehyde by the reaction of methanol with synthesis gas.
-
Ullmann's Encyclopedia of Industrial Chemistry. Acetaldehyde. Available at: [Link]
-
Wikipedia. Hydrogen peroxide. Available at: [Link]
-
Allen. What is the product obtained when ethyl benzene is subjected to Etard reaction. Available at: [Link]
-
PubChem. Acetaldehyde. Available at: [Link]
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Stability and degradation of (2-Methylphenyl)acetaldehyde under different conditions
Prepared by: Senior Application Scientist
Welcome to the technical support center for (2-Methylphenyl)acetaldehyde (CAS No. 10166-08-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the handling, stability, and analysis of this compound. Our goal is to equip you with the scientific rationale behind experimental best practices to ensure the integrity and reproducibility of your results.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, providing potential causes and actionable solutions.
Q1: I'm observing a rapid loss of my this compound stock solution, even when stored in a solvent. What is causing this instability?
A1: Cause & Solution
Rapid degradation of this compound in solution is a common issue stemming from its inherent chemical reactivity. The primary culprits are oxidation, pH-mediated reactions, and peroxide formation.
Possible Causes & Investigative Steps:
-
Oxidation: Aldehydes are highly susceptible to oxidation, converting to the corresponding carboxylic acid—in this case, (2-Methylphenyl)acetic acid. This is particularly problematic if the solvent is not deoxygenated or if the container's headspace contains air.[1][2]
-
Inappropriate pH: The stability of aldehydes is highly pH-dependent. Both strongly acidic and alkaline conditions can catalyze degradation.
-
Acid-Catalyzed Aldol Condensation: At low pH, aldehydes can undergo self-condensation reactions. While more stable than under basic conditions, prolonged exposure to acidic media should be avoided.[3]
-
Base-Catalyzed Reactions: Alkaline conditions dramatically accelerate aldol condensation and other polymerization reactions, leading to rapid loss of the parent compound.[4]
-
Solution: Unless your experimental buffer is a required variable, prepare stock solutions in a neutral, aprotic solvent like acetonitrile. If an aqueous buffer is necessary, use a freshly prepared, neutral buffer (pH 6.5-7.4) and analyze the sample as quickly as possible. Studies on similar aldehydes show a dramatic decrease in stability as pH deviates from neutral.[5]
-
-
Peroxide Formation: Like many compounds containing a benzylic hydrogen, this compound can be susceptible to peroxide formation upon prolonged exposure to air, especially in solvents like ether or THF.[6] These peroxides can then accelerate further degradation.
-
Solution: Avoid using solvents prone to peroxide formation for storage. If you must use them, ensure they are fresh and inhibitor-stabilized. It is recommended to test for peroxides before use, especially if the solvent container has been open for an extended period.[7]
-
Q2: My HPLC/GC analysis shows multiple, unidentified peaks appearing over time in my stability study. Are these contaminants or degradation products?
A2: Cause & Solution
The appearance of new peaks is a classic sign of degradation. The identity of these peaks can be logically deduced from the known reactivity of the aldehyde functional group and the methylphenyl moiety.
Likely Degradation Products:
-
(2-Methylphenyl)acetic acid: The primary oxidation product. It will be more polar and typically have a different retention time.
-
Aldol Condensation Products: Self-condensation of two molecules of this compound results in a β-hydroxy aldehyde, which can subsequently dehydrate to form an α,β-unsaturated aldehyde. These products will have a significantly higher molecular weight.
-
Polymers: Under certain conditions, especially in concentrated solutions or at elevated temperatures, aldehydes can polymerize.[4] These may appear as a broad, unresolved hump in the chromatogram or as a series of repeating peaks.
Troubleshooting & Identification Workflow:
-
Mass Spectrometry (MS) Analysis: The most direct way to identify the new peaks is to use an MS detector (GC-MS or LC-MS). Compare the mass-to-charge ratios (m/z) of the new peaks with the expected molecular weights of the potential degradation products.
-
Derivatization: For HPLC analysis, derivatizing the sample with an agent like 2,4-dinitrophenylhydrazine (DNPH) can help confirm the presence of carbonyl-containing degradants.[8][9] Both the parent aldehyde and any aldehyde degradation products will react, forming distinct hydrazones that can be separated and identified.
-
Forced Degradation Study: Intentionally expose the compound to harsh conditions (e.g., acid, base, H₂O₂, heat, light) for a short period. Analyze the resulting mixture to see if the peaks match those appearing in your stability study. This helps confirm the degradation pathways.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the definitive storage conditions for neat this compound and its solutions?
A1: Proper storage is critical to maintaining the purity and stability of this compound.
-
Neat Compound: The pure compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (nitrogen or argon).[1][2][7] It is sensitive to air and light; therefore, an amber glass vial is required.[1][6]
-
Solutions: Stock solutions should be prepared in high-purity, deoxygenated aprotic solvents (e.g., acetonitrile). Store them at 2-8°C or, for longer-term storage, at -20°C. Minimize headspace to reduce oxygen exposure. Avoid repeated freeze-thaw cycles.
Q2: How does pH quantitatively affect the stability of this compound?
A2: While specific kinetic data for this compound is not extensively published, the behavior of aldehydes in general provides a strong predictive framework. The stability is lowest at alkaline pH due to base-catalyzed aldol condensation. Stability increases as the pH approaches neutral. Under strongly acidic conditions (pH < 4), acid-catalyzed condensation can occur, though typically at a slower rate than in basic media.[3][4] For maximum stability in aqueous media, a pH range of 6.0-7.4 is advisable. Studies on similar acetals and aldehydes show that changing the pH from 5.0 to 6.5 can decrease the hydrolysis/degradation rate by nearly 20-fold.[5]
Q3: How significant are light and temperature in the degradation of this compound?
A3: Both light and temperature are significant factors.
-
Light Sensitivity: The SDS for similar aldehydes often indicates light sensitivity.[6] Photodissociation or photo-oxidation can occur, leading to radical formation and subsequent degradation pathways.[10] All experiments and storage should be conducted in amber vials or with protection from light.
-
Thermal Stability: Aldehydes can undergo thermal decomposition.[11][12] Elevated temperatures accelerate oxidation, polymerization, and other degradation reactions. It is crucial to avoid overheating and to store the compound under refrigeration as recommended (2-8°C).[1][6]
Q4: What are the most probable degradation products I should be looking for?
A4: The primary degradation pathways are oxidation and self-condensation.
-
Oxidation Product: (2-Methylphenyl)acetic acid.
-
Aldol Condensation Product: 3-hydroxy-2,4-bis(2-methylphenyl)butanal.
-
Aldol Dehydration Product: 2,4-bis(2-methylphenyl)but-2-enal.
The diagram below illustrates these key pathways.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. wcu.edu [wcu.edu]
- 3. Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH effects in the acetaldehyde–ammonia reaction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. accustandard.com [accustandard.com]
- 9. epa.gov [epa.gov]
- 10. Photodissociation of acetaldehyde as a second example of the roaming mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Approach to Flavor Chemical Thermal Degradation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Optimizing Reaction Conditions for (2-Methylphenyl)acetaldehyde Derivatives
Welcome to the technical support center for the synthesis and optimization of (2-Methylphenyl)acetaldehyde derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with this class of compounds. The ortho-methyl substituent introduces unique steric and electronic effects that can influence reaction outcomes, and this guide is tailored to address those specific challenges.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the synthesis and handling of this compound and its derivatives.
Q1: What are the most common synthetic routes to prepare this compound derivatives?
A1: Several reliable methods exist, with the choice depending on the available starting materials and desired scale. The most prevalent routes include:
-
Oxidation of 2-(2-methylphenyl)ethanol derivatives: This is a straightforward and often high-yielding method. Mild oxidizing agents such as Pyridinium chlorochromate (PCC) are often employed to prevent over-oxidation to the corresponding carboxylic acid.[1]
-
Grignard reaction: The reaction of a 2-methylbenzyl halide with a suitable formylating agent, like N,N-dimethylformamide (DMF), provides a versatile route to the target aldehyde. Careful control of temperature is crucial to manage the reactivity of the Grignard reagent.[2]
-
Isomerization of 2-methylstyrene oxide: This method can be effective but may require careful optimization of catalysts and reaction conditions to achieve high selectivity for the desired aldehyde over other rearrangement products.[1]
Q2: Why is my this compound derivative unstable, and how can I store it?
A2: Phenylacetaldehydes, in general, are prone to polymerization and oxidation.[3][4] The benzylic alpha-protons are particularly labile, which can lead to aldol-type side reactions.[4] For long-term storage, it is highly recommended to convert the aldehyde to its more stable bisulfite adduct or trimer, 2,4,6-tris(2-methylbenzyl)-1,3,5-trioxane.[3] The pure aldehyde can be regenerated from these derivatives when needed.[3] For short-term storage, keep the purified aldehyde under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is preferable) and in the absence of light.
Q3: What are the key analytical techniques for characterizing this compound derivatives?
A3: A combination of techniques is essential for unambiguous characterization and purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying the target compound and any volatile impurities.[1][5] The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, confirming the presence of the aldehyde proton (typically around 9.5-10 ppm in ¹H NMR) and the unique substitution pattern on the aromatic ring.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is commonly used to quantify the purity of the aldehyde, often after derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH).[5]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound derivatives.
Low Reaction Yield
Problem: My reaction to synthesize a this compound derivative is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, often related to the specific synthetic route. Here’s a breakdown of common issues and their solutions:
For Oxidation Reactions (e.g., from 2-(2-methylphenyl)ethanol):
-
Cause: Over-oxidation to the carboxylic acid.
-
Solution: Employ milder and more selective oxidizing agents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Control the reaction temperature carefully, often running the reaction at or below room temperature. Monitor the reaction closely by TLC or GC to stop it once the starting material is consumed.[1]
-
-
Cause: Incomplete reaction.
-
Solution: Ensure the oxidizing agent is fresh and used in a slight excess. Increase the reaction time or slightly elevate the temperature, but be cautious of promoting side reactions.[6]
-
For Grignard Reactions:
-
Cause: Poor formation of the Grignard reagent.
-
Cause: Side reactions of the Grignard reagent.
The following workflow can help diagnose and address low yield issues:
Caption: Troubleshooting workflow for low reaction yields.
Presence of Significant Impurities
Problem: My final product is contaminated with significant impurities. How can I identify and eliminate them?
Answer: The nature of the impurities will depend on the synthetic route. Here are some common impurities and strategies to mitigate their formation:
| Impurity | Likely Source | Mitigation and Removal Strategy |
| 2-(2-Methylphenyl)acetic acid | Over-oxidation of the aldehyde. | Use a milder oxidizing agent and carefully control reaction time and temperature. Can be removed by a mild basic wash (e.g., with aqueous sodium bicarbonate solution) during workup.[1] |
| Unreacted 2-(2-methylphenyl)ethanol | Incomplete oxidation. | Increase the stoichiometry of the oxidizing agent or the reaction time. Can be separated by column chromatography. |
| Biphenyl-type compounds | Homocoupling of the Grignard reagent. | Add the 2-methylbenzyl halide slowly to the magnesium turnings to maintain a low concentration of the halide. |
| Polymeric material | Aldol condensation/polymerization of the product. | Work up the reaction under neutral or slightly acidic conditions. Purify the aldehyde quickly after synthesis and store it appropriately.[4] |
Purification Protocol: Flash Column Chromatography
For the removal of many common impurities, flash column chromatography is highly effective.[9]
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the slurry containing the crude product onto the top of the packed column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. Collect fractions and analyze by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Difficulty in Product Isolation and Purification
Problem: I am struggling to isolate my this compound derivative after the reaction workup. What are some effective purification strategies?
Answer: The inherent instability of phenylacetaldehydes can complicate purification.[3] Here are some recommended techniques:
-
Vacuum Distillation: For thermally stable derivatives, vacuum distillation can be an effective method for purification on a larger scale.[9] However, be aware that heating can promote decomposition or polymerization.
-
Conversion to a Stable Derivative: As mentioned in the FAQs, converting the crude aldehyde to its bisulfite adduct or trimer can be an excellent purification strategy.[3] These crystalline derivatives can often be purified by recrystallization and then the pure aldehyde can be regenerated.
Protocol for Purification via the Bisulfite Adduct
-
Formation: Dissolve the crude product in a suitable solvent (e.g., ethanol). Add a saturated aqueous solution of sodium bisulfite and stir vigorously.
-
Isolation: The crystalline bisulfite adduct will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol and then ether.
-
Regeneration: To regenerate the aldehyde, treat the bisulfite adduct with a mild base (e.g., aqueous sodium bicarbonate) or a dilute acid (e.g., dilute HCl). The aldehyde can then be extracted with an organic solvent.
The decision-making process for purification can be visualized as follows:
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2649462A - Method for stabilizing and purifying phenylacetaldehyde - Google Patents [patents.google.com]
- 4. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. leah4sci.com [leah4sci.com]
- 9. openaccesspub.org [openaccesspub.org]
Technical Support Center: Troubleshooting Low Yield in (2-Methylphenyl)acetaldehyde Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving (2-Methylphenyl)acetaldehyde. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to common challenges encountered during the synthesis and subsequent reactions of this versatile aldehyde. As your Senior Application Scientist, my goal is to equip you with the knowledge to diagnose and resolve issues leading to low yields, ensuring the success and efficiency of your experimental work.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues encountered when working with this compound.
Q1: My yield for the synthesis of this compound via oxidation of 2-(2-methylphenyl)ethanol is consistently low. What are the likely causes?
Low yields in the oxidation of 2-(2-methylphenyl)ethanol to this compound are often attributed to over-oxidation, incomplete reaction, or product instability.
-
Over-oxidation: The primary culprit is often the oxidation of the desired aldehyde to the corresponding carboxylic acid, (2-methylphenyl)acetic acid. This is particularly common with strong oxidizing agents.
-
Incomplete Reaction: Insufficient oxidant, low reaction temperature, or inadequate reaction time can lead to a significant amount of unreacted starting material remaining.
-
Product Instability: this compound, like many aldehydes, can be sensitive to air and may undergo autopolymerization or degradation, especially upon prolonged storage or exposure to impurities.[1][2]
Initial Troubleshooting Steps:
-
Choice of Oxidant: Consider using milder, more selective oxidizing agents. While reagents like potassium permanganate or chromic acid are powerful, they can easily lead to over-oxidation. Alternatives like Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions often provide higher yields of the aldehyde. A facile method using NaNO3/P2O5 under ball-milling conditions has also been reported for the selective oxidation of primary benzylic alcohols to aldehydes.[3]
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and prevent over-oxidation.
-
Temperature Control: Maintain the recommended temperature for the specific oxidation protocol you are using. Many selective oxidations require low temperatures to minimize side reactions.
-
Work-up and Purification: Upon reaction completion, promptly work up the reaction mixture to isolate the aldehyde. Purification via distillation or flash chromatography should be performed without delay.[4] Consider using a rotary evaporator at a low temperature to remove the solvent.
Q2: I'm observing significant byproduct formation in my Grignard reaction with this compound. How can I improve the selectivity and yield of the desired alcohol?
Byproduct formation in Grignard reactions with aldehydes can be a significant issue. Common side reactions include enolization of the aldehyde, Wurtz-type coupling of the Grignard reagent, and addition of the Grignard reagent to any ester impurities.[5][6]
Troubleshooting Strategies:
-
Purity of Starting Materials: Ensure that your this compound is free from acidic impurities and water, which can quench the Grignard reagent. The Grignard reagent itself should be freshly prepared or titrated to determine its exact concentration.
-
Reaction Temperature: Perform the Grignard addition at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions.[7]
-
Order of Addition: Add the aldehyde solution slowly to the Grignard reagent solution (inverse addition) to maintain a low concentration of the aldehyde in the reaction mixture, which can help suppress enolization.
-
Solvent Choice: The choice of solvent can influence the reactivity and selectivity. While THF is common, 2-methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz by-products in some cases.[5][8]
-
Chelation Control: For certain substrates, the use of chelating agents can improve stereoselectivity.[5]
Q3: My Wittig reaction using this compound is giving a low yield of the desired alkene. What could be the problem?
Low yields in Wittig reactions can stem from issues with ylide formation, ylide stability, or the reactivity of the aldehyde.[9][10]
Key Areas to Investigate:
-
Ylide Generation: Ensure complete formation of the phosphorus ylide. This requires a strong base (like n-butyllithium, sodium hydride, or potassium tert-butoxide) and anhydrous conditions. The choice of base is critical; for stabilized ylides, a weaker base may suffice, while non-stabilized ylides require a strong base.[10][11]
-
Ylide Stability: Some ylides can be unstable and may decompose if not used promptly after generation.[9] It can be beneficial to generate the ylide in the presence of the aldehyde.[9]
-
Aldehyde Purity: Impurities in the this compound, such as the corresponding carboxylic acid, can react with the ylide and reduce the yield.
-
Steric Hindrance: The steric bulk of both the ylide and the aldehyde can affect the reaction rate.
-
Reaction Conditions: The reaction temperature and solvent can influence the stereoselectivity and yield of the Wittig reaction.
Experimental Workflow for Troubleshooting a Low-Yielding Wittig Reaction:
Caption: Troubleshooting workflow for a low-yielding Wittig reaction.
Part 2: In-Depth Technical Guide & Protocols
This section provides a more detailed analysis of potential issues and step-by-step protocols for troubleshooting.
In-Depth Analysis of this compound Instability
This compound is prone to several degradation pathways that can significantly impact yield, especially during storage and purification.
-
Oxidation: Exposure to air can lead to the formation of (2-methylphenyl)acetic acid. This is often accelerated by light and trace metal impurities.
-
Polymerization: Aldehydes can undergo aldol condensation and subsequent polymerization, especially in the presence of acidic or basic impurities.[1] This can result in the formation of high molecular weight materials that are difficult to remove.
-
Volatility: this compound is a relatively volatile compound.[2] Significant loss of product can occur during solvent removal under high vacuum or at elevated temperatures.
Data on this compound Properties:
| Property | Value | Source |
| CAS Number | 10166-08-2 | |
| Molecular Weight | 134.18 g/mol | |
| Boiling Point | 205-207 °C (lit.) | |
| Density | 1.005 g/mL at 25 °C (lit.) |
Protocol for Purification of this compound
This protocol is designed to minimize degradation and maximize the recovery of pure product.
Materials:
-
Crude this compound
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Diethyl ether or dichloromethane (anhydrous)
-
Rotary evaporator
-
Vacuum distillation apparatus or flash chromatography system
Procedure:
-
Aqueous Work-up:
-
Dilute the crude reaction mixture with diethyl ether or dichloromethane.
-
Wash the organic layer with a 5% sodium bicarbonate solution to remove any acidic impurities.
-
Wash with brine to remove any remaining aqueous contaminants.
-
-
Drying:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Solvent Removal:
-
Concentrate the organic solution using a rotary evaporator. Crucially, use a low water bath temperature (e.g., < 30 °C) and moderate vacuum to prevent loss of the volatile aldehyde.
-
-
Purification:
-
Vacuum Distillation: This is the preferred method for larger quantities. Distill the crude aldehyde under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
-
Flash Chromatography: For smaller scales or heat-sensitive reactions, flash chromatography on silica gel can be effective. Use a non-polar eluent system (e.g., hexane/ethyl acetate) and monitor the fractions by TLC.
-
Troubleshooting Diagram for Low Yield
Caption: A logical relationship diagram for troubleshooting low yields.
References
- Dada, R., & Yaragorla, S. (2022). Chiral pool approach to the total synthesis of phomonol.
- Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. (n.d.).
- Problems with wittig reaction : r/Chempros. (2022, December 16). Reddit.
- Wittig Reaction - Common Conditions. (n.d.).
- This compound. (n.d.). Sigma-Aldrich.
- Wang, J.-F., Lu, L.-Y., Zhang, P., & Guo, Z.-X. (2022). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO3 under ball milling.
- Wittig Reaction. (n.d.). Organic Chemistry Portal.
- Grignard Reactions Go Greener with Continuous Processing. (n.d.). American Chemical Society.
- Optimization of reaction conditions for the alcohol oxidation reaction. (n.d.).
- Wittig Reaction Practice Problems. (n.d.). Chemistry Steps.
- Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry.
- Purific
- Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. (n.d.).
- 2-(4-Methylphenoxy)
- Acetaldehyde - Food & Feed Analysis. (n.d.).
- Synergistic Enhancement of Ethanol Oxidation on Pd/Ce2Ti2O7-TiO2 via Multiorbital (p-d-f) Interactions. (2025, December 29). PubMed.
- Acetaldehyde removal from methyl acetate by distillation at elevated pressure. (n.d.).
- Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry.
- Purification of a material containing aldehyde impurities. (n.d.).
- Selective Oxidation of α,β‐Unsaturated Alcohols With Lyophilisates of Bjerkandera adusta. (2025, August 18).
- Yeast-based production and in situ purification of acetaldehyde. (2022, February 8). PMC - NIH.
- Acetaldehyde. (n.d.). Wikipedia.
- Acetaldehyde synthesis. (2002, June 3). Sciencemadness Discussion Board.
- Optimization of reaction conditions for oxidation of methyl phenyl sulfide with polymer-anchored Cu(II) catalyst. (n.d.).
- Acetaldehyde. (2022, June 30). DCCEEW.
- Synthesis and Reactivity of 2-Acetylthiophenes Deriv
- Organic Chemistry Short Notes. (n.d.). Scribd.
- 2-(4-methylphenyl)acetaldehyde. (n.d.). Stenutz.
- 2-(2-methylphenyl)acetaldehyde | 10166-08-2. (n.d.). Sigma-Aldrich.
- Alcohols, Phenols and Ethers. (n.d.). NCERT.
- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).
- Troubleshooting - Acetaldehyde. (2023, June 22).
- Organic Impurities in Ethanol for Alcohol-Based Hand Sanitizer Products. (n.d.). Shimadzu Scientific Instruments.
- Help with acetaldehyde problems. (2016, June 27). Reddit.
- Reaction scheme for the formation of acetaldehyde. (n.d.).
- Acetaldehyde in Beer: Understanding Its Role and How to Minimize It. (n.d.).
- Hydrogen peroxide. (n.d.). Wikipedia.
- Acetaldehyde | CH3CHO | CID 177. (n.d.). PubChem - NIH.
- I get what I believe to be acetaldehyde in every lager I brew. Help. (2022, October 16). Reddit.
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- 9. reddit.com [reddit.com]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 11. Wittig Reaction [organic-chemistry.org]
Preventing polymerization of (2-Methylphenyl)acetaldehyde
Technical Support Center: (2-Methylphenyl)acetaldehyde
A Guide to Preventing and Troubleshooting Polymerization for Researchers and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the handling, storage, and use of this valuable chemical intermediate. This compound, like many aromatic aldehydes, is susceptible to degradation and polymerization, which can compromise experimental integrity, reduce yields, and introduce impurities. This document provides a comprehensive resource in a question-and-answer format to address and resolve the specific challenges you may encounter.
Frequently Asked Questions (FAQs): Understanding and Preventing Polymerization
This section addresses the fundamental properties of this compound and the primary strategies for maintaining its stability.
Q1: What is this compound, and why is it prone to polymerization?
This compound is an aromatic aldehyde, an organic compound featuring an aldehyde group (–CHO) attached to a tolyl group. The aldehyde functional group is inherently reactive due to the polarized nature of the carbon-oxygen double bond, making the carbonyl carbon highly electrophilic.[1] This reactivity is the primary reason for its tendency to self-condense.
The principal mechanism of polymerization for aldehydes like this is the Aldol Condensation .[2][3][4] Under the influence of acid or base catalysts, one molecule of the aldehyde forms an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule. This process can continue, forming dimers, trimers, and eventually higher-order polymers.
Q2: What are the common signs that my this compound has started to polymerize?
Vigilance for the physical signs of polymerization is critical to ensure the quality of your starting material. Key indicators include:
-
Increased Viscosity: The liquid will become noticeably thicker or more syrupy as oligomers and polymers form.[5]
-
Precipitate Formation: You may observe the formation of a solid, which could be cloudy, white, or off-white.[5] This indicates that the polymer has become insoluble in the monomer.
-
Discoloration: A change in color, often to yellow or brown, can signal degradation and the onset of polymerization, potentially catalyzed by impurities or exposure to light.[5][6]
Q3: What environmental factors can accelerate the polymerization process?
Several external factors can initiate or accelerate the degradation and polymerization of aldehydes:
-
Presence of Acid or Base: Trace amounts of acidic or basic impurities are potent catalysts for aldol condensation.[4][7] Aldehydes are particularly sensitive to bases.[8]
-
Exposure to Air (Oxygen): Oxygen can oxidize the aldehyde to its corresponding carboxylic acid (2-methylphenylacetic acid). This acidic byproduct can then catalyze further polymerization. The formation of explosive peroxides is also a risk with aldehydes.[9][10]
-
Heat and Light: Elevated temperatures increase reaction rates, accelerating both oxidation and polymerization.[1][11] Light, especially UV radiation, can provide the energy to initiate free-radical polymerization pathways.[5]
Q4: How should I properly store this compound to ensure its long-term stability?
Proper storage is the most effective preventative measure. A multi-faceted approach combining chemical inhibition and environmental control is crucial.
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigeration) | Significantly slows the kinetic rates of both polymerization and oxidation reactions.[5][6][10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes oxygen and moisture, preventing oxidation to carboxylic acid and minimizing water-catalyzed reactions.[5][6] |
| Container | Tightly Sealed Amber Glass Vial | Protects the compound from light-induced degradation and prevents exposure to atmospheric contaminants.[1][6] |
| Inhibitor | Add a Stabilizer (e.g., BHT, Hydroquinone) | Chemical inhibitors scavenge free radicals or neutralize catalysts that initiate polymerization.[1] |
Q5: What are the most effective chemical inhibitors for stabilizing aromatic aldehydes?
The addition of a polymerization inhibitor is highly recommended for anything other than immediate use. Phenolic compounds are excellent free-radical scavengers and are commonly used.
| Inhibitor | Recommended Concentration (w/w) | Notes |
| Butylated Hydroxytoluene (BHT) | 100 - 500 ppm | A common and effective antioxidant that helps prevent both oxidation and polymerization. |
| Hydroquinone (HQ) | 100 - 500 ppm | A highly effective inhibitor, though sometimes considered more toxic than alternatives like MEHQ.[12] |
| 4-Methoxyphenol (MEHQ) | 100 - 500 ppm | Often preferred due to lower toxicity. Its efficacy can be enhanced by the presence of trace oxygen.[5] |
Troubleshooting Guide: Diagnosing and Solving Common Issues
Even with preventative measures, problems can arise. This guide provides solutions to common issues encountered during handling and experimentation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Increased Viscosity or Solid Formation in Stock Bottle | • Polymerization has initiated due to inhibitor depletion or improper storage.[6] • Exposure to high temperatures or air. | • Immediately cool the sample to 0–4 °C to slow the reaction.[6] • If only partially polymerized, consider salvaging by dissolving in a compatible solvent (e.g., dichloromethane, THF) and repurifying via distillation. • If heavily polymerized, dispose of the material according to safety guidelines. For future batches, strictly adhere to storage protocols and consider increasing inhibitor concentration.[5] |
| Inconsistent Reaction Yields or Unidentified Byproducts | • The starting material is partially polymerized, reducing the molar equivalence of the active monomer. • Polymeric impurities may interfere with the reaction. | • Do not use compromised material. Always use freshly purified or properly stored this compound.[6] • Before use, verify the purity of the starting material via GC or ¹H NMR. • If purity is questionable, perform a vacuum distillation immediately prior to the experiment. (See Protocol 1). |
| Compound Appears Yellow or Brown | • Onset of degradation or oxidation.[6] • Contamination with impurities that catalyze degradation. • Exposure to light. | • Store the compound in an amber vial to protect it from light.[6] • Ensure the compound is of high purity; consider repurification if impurities are suspected.[6] • Always handle under an inert atmosphere to prevent oxidation. |
| Polymer Precipitates During a Reaction | • Reaction conditions (e.g., strong base, elevated temperature) are promoting the aldol condensation of the starting material. | • Maintain a low reaction temperature. • Add the this compound slowly and controllably to the reaction mixture to keep its instantaneous concentration low. • If the reaction allows, consider using a non-nucleophilic base or protecting the aldehyde group prior to the critical step. |
Visualizing the Polymerization Pathway
To effectively prevent polymerization, it is crucial to understand the underlying chemical mechanism. The primary route is a base-catalyzed aldol condensation.
Caption: Base-catalyzed aldol condensation of this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the purification and stabilization of this compound.
Protocol 1: Purification by Vacuum Distillation
This procedure should be performed when the purity of the aldehyde is or when the highest purity is required for a sensitive reaction.
Objective: To remove polymers, oxidation products, and other non-volatile impurities.
Materials:
-
Round-bottom flask
-
Short-path distillation head with vacuum adapter
-
Thermometer and adapter
-
Receiving flask
-
Heating mantle with stirrer
-
Cold trap (recommended) and vacuum pump
-
Inert gas source (Argon or Nitrogen)
-
Ice bath
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glassware is dry.
-
Inert Atmosphere: Flush the entire system with a slow stream of inert gas (N₂ or Ar) to displace air.
-
Charging the Flask: Charge the distillation flask with the impure this compound. Do not fill more than two-thirds full. Add a few boiling chips or a magnetic stir bar.
-
Vacuum Application: Slowly and carefully apply vacuum, monitoring for any bumping. A cold trap cooled with liquid nitrogen or a dry ice/acetone bath is highly recommended to protect the pump.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask while stirring.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point. The boiling point will be dependent on the pressure. Discard any initial low-boiling forerun.
-
Receiving: Collect the purified product in a receiving flask cooled in an ice bath. This minimizes volatilization and potential degradation of the hot distillate.
-
Stabilization: After distillation is complete, break the vacuum by reintroducing the inert gas. Immediately add a stabilizer (e.g., 100-500 ppm BHT) to the purified product if it is to be stored.[6]
-
Storage: Transfer the stabilized aldehyde to a clean, dry amber vial, flush with inert gas, seal tightly, and store at 2–8 °C.
Protocol 2: Workflow for Handling and Storage
This workflow diagram outlines the decision-making process for handling a new or existing batch of this compound.
Caption: Decision workflow for handling this compound.
By adhering to these guidelines, troubleshooting steps, and protocols, researchers can significantly mitigate the risks associated with the inherent instability of this compound, ensuring the reliability and reproducibility of their experimental outcomes.
References
- Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
- Consolidated Chemical.
- Google Patents. (Date Not Available).
- BenchChem. (2025, December).
- BenchChem. (2025).
- Accio. (2025, December 16). Aromatic Aldehyde: Uses, Synthesis & Examples.
- Smith, S. L., et al. (Year Not Available).
- Patsnap Synapse. (2024, June 21). What are ALDH2 inhibitors and how do they work?.
- Pell Wall Blog. (2013, February 7).
- Allan Chemical Corporation. (2025, October 23).
- Chemistry Stack Exchange. (2019, January 11). Major product for aldol condensation between acetophenone and acetaldehyde.
- RSC Publishing. (Date Not Available).
- Google Patents. (Date Not Available).
- Sigma-Aldrich. (Date Not Available). This compound.
- NIH. (2023, February 22).
- Controlled Radical Polymerization. (Date Not Available). HIGHLIGHT - Addition Polymers of Aldehydes.
- Master Organic Chemistry. (2022, April 14).
- ResearchGate. (Date Not Available).
- ADICHEMISTRY. (Date Not Available).
- SciSpace. (Date Not Available).
- IAEG. (2022, August 21). IS 14518: XXXX.
- Magritek. (Date Not Available).
- ResearchGate. (2025, August 6).
- MDPI. (2023, October 29).
- LookChem. (Date Not Available).
- YouTube. (2012, February 16). Trimer of Acetaldehyde I Polymerisation Of Acetaldehyde. I Dimer I Monomer.
- ECHEMI. (Date Not Available). 2-(4-Methylphenoxy)
- Google Patents. (Date Not Available).
- Oxford Lab Chem. (Date Not Available). Material Safety Data Sheet - Acetaldehyde Solution 20-30%.
- Google Patents. (Date Not Available).
- Carl ROTH. (Date Not Available).
- NIH. (2022, February 8).
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. adichemistry.com [adichemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. magritek.com [magritek.com]
- 9. iaeg.com [iaeg.com]
- 10. carlroth.com [carlroth.com]
- 11. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents [patents.google.com]
Technical Support Center: Purification of (2-Methylphenyl)acetaldehyde
Welcome to the technical support guide for the purification of (2-Methylphenyl)acetaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and process development professionals. Our goal is to equip you with the knowledge to diagnose and resolve common purity issues encountered during your work with this valuable chemical intermediate.
Part 1: Impurity Identification & General Questions
This section addresses foundational questions regarding the nature of this compound and its common impurities. A correct diagnosis is the first step toward an effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a sample of this compound?
A1: The impurity profile is typically linked to the synthesis route and storage conditions. The most prevalent impurity is (2-Methylphenyl)acetic acid, formed via air oxidation of the aldehyde group.[1] Other potential impurities include residual starting materials from synthesis (e.g., 2-(2-methylphenyl)ethanol), condensation byproducts (aldol adducts), and polymeric material.[2]
Q2: My this compound sample has a high viscosity and appears cloudy. What is the likely cause?
A2: Increased viscosity and cloudiness are often indicators of polymerization. Aldehydes can undergo self-condensation or polymerization, a process that can be catalyzed by trace amounts of acid or base.[2] It is also possible that the material has oxidized, and the resulting carboxylic acid has limited solubility.
Q3: What analytical techniques are best for identifying and quantifying impurities in my sample?
A3: A multi-pronged analytical approach is recommended for a comprehensive assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying volatile impurities due to its excellent separation efficiency and definitive mass-based identification.[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly after derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH), is effective for quantifying the aldehyde and its non-volatile impurities.[5][6]
-
¹H NMR Spectroscopy: Nuclear Magnetic Resonance provides structural confirmation and can detect impurities with characteristic proton signals. The aldehyde proton (–CHO) typically appears as a singlet or triplet around 9.7 ppm.
Table 1: Common Impurities and Diagnostic Data
| Impurity Name | Chemical Structure | Common Source | Boiling Point (°C) | Key Analytical Signature |
| (2-Methylphenyl)acetic acid | C₉H₁₀O₂ | Air Oxidation | ~265 °C | Broad ¹H NMR signal >10 ppm (-COOH); GC-MS peak |
| 2-(2-Methylphenyl)ethanol | C₉H₁₂O | Incomplete Oxidation | ~226 °C | Broad ¹H NMR signal for -OH; GC-MS peak |
| Water | H₂O | Synthesis/Environment | 100 °C | Karl Fischer titration; Broad ¹H NMR signal |
| Polymeric Byproducts | (C₉H₁₀O)n | Self-Condensation | High/Non-volatile | Baseline elevation in GC; Complex ¹H NMR spectrum |
Part 2: Troubleshooting Purification Protocols
This section provides detailed troubleshooting guides for the three primary methods of purifying this compound: Chemical Extraction, Column Chromatography, and Distillation.
Logical Flow for Purification Strategy
The following diagram outlines a decision-making process for selecting the appropriate purification method based on the initial assessment of the crude material.
Caption: Decision workflow for selecting a purification method.
A. Chemical Purification: Bisulfite Adduct Formation
This method is highly selective for aldehydes and is excellent for removing non-aldehydic impurities like alcohols and esters.[7][8] The aldehyde reversibly reacts with sodium bisulfite to form a water-soluble salt, which can be separated from water-insoluble organic impurities.
FAQs & Troubleshooting
Q4: I performed the bisulfite extraction, but my product recovery is very low. Why?
A4: Low recovery can stem from several issues:
-
Incomplete Regeneration: The reversal of the bisulfite adduct requires a sufficiently basic pH.[8] Ensure the aqueous layer is strongly basic (pH > 10) by adding NaOH or Na₂CO₃ before re-extracting the aldehyde.
-
Emulsion Formation: Vigorous shaking can create stable emulsions. If this occurs, allow the mixture to stand or add a small amount of brine to help break the emulsion.
-
Adduct Precipitation: For some non-polar aldehydes, the bisulfite adduct may precipitate as a solid between the aqueous and organic layers.[8] If this happens, filter the entire mixture to collect the solid adduct, which can then be treated with base to regenerate the aldehyde.
Q5: After regenerating the aldehyde from the adduct, my product is still impure. What went wrong?
A5: This suggests that the impurities are also reactive with bisulfite (e.g., highly reactive ketones) or that the workup was insufficient.[7] Ensure you are thoroughly washing the organic layer containing the impurities and the final organic layer containing your purified aldehyde. Multiple extractions with fresh solvent are more effective than a single large-volume extraction.
Protocol 1: Purification via Sodium Bisulfite Adduction
-
Adduct Formation: Dissolve the crude aldehyde in a water-miscible solvent like methanol or THF.[8] Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 30-60 minutes.
-
Impurity Removal: Add a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and additional water. Transfer to a separatory funnel and separate the layers. The organic layer contains the non-aldehydic impurities and should be discarded.[8] Wash the aqueous layer 2-3 times with fresh organic solvent to remove any residual impurities.
-
Aldehyde Regeneration: Cool the aqueous layer in an ice bath. Slowly add a strong base (e.g., 10M NaOH or saturated Na₂CO₃) with stirring until the solution is strongly basic (pH > 10). This reverses the reaction and frees the aldehyde.[8]
-
Final Extraction & Drying: Extract the regenerated aldehyde from the aqueous layer using a fresh organic solvent (2-3 times). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Caption: Workflow for bisulfite-mediated aldehyde purification.
B. Purification by Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase. While effective, aldehydes can be sensitive to acidic silica gel.
FAQs & Troubleshooting
Q6: My aldehyde is decomposing or smearing badly on my silica gel column. How can I prevent this?
A6: This is a common issue. Standard silica gel is acidic and can catalyze decomposition or polymerization.[1][9]
-
Solution 1: Neutralize the Silica. Prepare a slurry of silica gel in your starting eluent and add ~1% triethylamine (Et₃N) by volume. This deactivates the acidic sites on the silica surface.[9]
-
Solution 2: Use a Different Stationary Phase. Alumina (neutral or basic) is a good alternative to silica for acid-sensitive compounds.[9]
-
Solution 3: Avoid Reactive Solvents. Do not use alcoholic solvents like methanol, as they can form acetals or hemiacetals with the aldehyde on the acidic silica surface.[9]
Q7: What is a good starting eluent system for purifying this compound on a silica column?
A7: this compound is moderately polar. Start with a low-polarity solvent system and gradually increase the polarity. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10 v/v).[1] Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation (target Rf for your product is ~0.3).[9]
Table 2: Recommended Chromatography Conditions
| Parameter | Recommendation | Rationale & Key Considerations |
| Stationary Phase | Neutralized Silica Gel or Alumina | Avoids acid-catalyzed decomposition of the aldehyde.[9] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Hexane/Diethyl Ether | Offers good separation for moderately polar aldehydes. Avoid alcohols.[1][9] |
| Elution Mode | Isocratic or Gradient | Start with low polarity and increase if necessary to elute more polar impurities. |
| Monitoring | TLC with UV visualization and/or a potassium permanganate stain | Permanganate stain is useful as it reacts with the aldehyde group. |
C. Purification by Distillation
Distillation is ideal for separating volatile compounds with different boiling points or for removing non-volatile impurities like polymers. Due to the relatively high boiling point of this compound, vacuum distillation is required to prevent thermal decomposition.
FAQs & Troubleshooting
Q8: I tried to distill my product at atmospheric pressure, and it turned dark brown. What happened?
A8: The dark coloration indicates thermal decomposition. Aldehydes can be unstable at high temperatures.[10] The boiling point of this compound is too high for safe distillation at atmospheric pressure. You must use vacuum distillation to lower the boiling point to a safe temperature.
Q9: What pressure and temperature should I use for vacuum distillation?
A9: The optimal conditions depend on your vacuum source. A general guideline is to aim for a pressure that allows the product to distill at a head temperature well below 150°C. For this compound, a pressure of 1-10 mmHg is a good starting point. You can use a nomograph to estimate the boiling point at a given pressure. Always use a smooth boiling source (magnetic stir bar or ebulliator) to prevent bumping.
Part 3: Storage and Stability
Q10: How should I store my purified this compound to maintain its purity?
A10: Proper storage is critical to prevent degradation.
-
Temperature: Store at low temperatures (2-8°C) to slow down decomposition and polymerization rates.[11]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent air oxidation to the carboxylic acid.
-
Container: Use a clean, dry, amber glass bottle to protect from light and prevent contamination.
References
-
Purification of Aldehydes by Column Chromatography. (2015). ResearchGate Discussion. Available at: [Link]
-
Solvent for Purifying Aldehyde in Column Chromatography. (2014). ResearchGate Discussion. Available at: [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). ACS Publications, Organic Process Research & Development. Available at: [Link]
-
Workup for Aldehydes. University of Rochester, Department of Chemistry. Available at: [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). Journal of Visualized Experiments (JoVE). Available at: [Link]
- Purification of a material containing aldehyde impurities.Google Patents (US3816478A).
-
OSHA Method 68: Acetaldehyde. Occupational Safety and Health Administration. Available at: [Link]
-
Purification of Acetaldehyde. LookChem. Available at: [Link]
-
IS 14518: Acetaldehyde - Code of Safety. Bureau of Indian Standards. Available at: [Link]
-
Preparation of acetaldehyde (ethanal). PrepChem.com. Available at: [Link]
-
Acetaldehyde Enzymatic Assay. R-Biopharm. Available at: [Link]
- Acetaldehyde removal from methyl acetate by distillation at elevated pressure.Google Patents (US8062482B2).
-
NIOSH Method 2538: Acetaldehyde by GC. Centers for Disease Control and Prevention. Available at: [Link]
-
Acetaldehyde Solution Material Safety Data Sheet. Oxford Lab Chem. Available at: [Link]
-
Synthesis, Characterization, and Perfumery Application of Acetal Derivatives. (2023). ResearchGate. Available at: [Link]
-
Synthesis of Acetaldehyde and Paraldehyde. Erowid. Available at: [Link]
-
Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 3-Alkyl Oxazolidines for Analysis of Volatile Aldehydes. National Institutes of Health (NIH). Available at: [Link]
-
An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography. SciSpace. Available at: [Link]
- Separation and removal of acetaldehyde.Google Patents (JPH0940590A).
-
Separation of Methyl Acetate/Methanol/Acetaldehyde using Pressure Swing Distillation. DWSIM. Available at: [Link]
-
Hydrogen Peroxide. Wikipedia. Available at: [Link]
-
ICH Q3C (R6) Guideline for Residual Solvents. European Medicines Agency. Available at: [Link]
-
FDA Warning Letter: Acetaldehyde and Acetal Impurities in Hand Sanitizers. (2023). ECA Academy. Available at: [Link]
-
Organic Impurities in Ethanol for Alcohol-Based Hand Sanitizer Products. Shimadzu Scientific Instruments. Available at: [Link]
-
Acetaldehyde Substance Profile. Australian Government, Department of Climate Change, Energy, the Environment and Water. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. oxfordlabchem.com [oxfordlabchem.com]
- 3. cdc.gov [cdc.gov]
- 4. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accustandard.com [accustandard.com]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Workup [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. iaeg.com [iaeg.com]
- 11. food.r-biopharm.com [food.r-biopharm.com]
Technical Support Center: Enhancing Stereoselectivity of Reactions with (2-Methylphenyl)acetaldehyde
Welcome to the technical support center for stereoselective reactions involving (2-Methylphenyl)acetaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrol in their synthetic endeavors. Here, we address common challenges and frequently asked questions, providing in-depth, scientifically-grounded solutions to enhance the stereoselectivity of your reactions.
Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying principles and actionable steps to improve your outcomes.
Q1: My diastereomeric or enantiomeric ratio is consistently low in my aldol reaction. What are the likely causes and how can I improve it?
Low stereoselectivity in aldol reactions with this compound can stem from several factors, often related to the nature of the enolate formation and the transition state geometry.
Underlying Causes:
-
Enolate Geometry: The geometry of the enolate (E vs. Z) is a critical determinant of the final stereochemistry. For aldehydes, forming a specific enolate geometry can be challenging. The steric bulk of the ortho-methyl group on the phenyl ring can influence the preferred enolate geometry, but reaction conditions play a significant role.
-
Reaction Conditions: Temperature, solvent, and the nature of the base used for deprotonation can all impact the ratio of E/Z enolates and the reversibility of the aldol addition.
-
Catalyst/Auxiliary Mismatch: In catalyzed reactions, the choice of catalyst or chiral auxiliary may not be optimal for this specific substrate. The steric and electronic properties of this compound require careful consideration when selecting a chiral directing group.[1][2]
Troubleshooting Steps:
-
Optimize Enolate Formation:
-
Base Selection: For lithium enolates, switching from lithium diisopropylamide (LDA) to lithium hexamethyldisilazide (LHMDS) can sometimes favor one enolate isomer over the other due to differing steric demands.
-
Solvent Effects: The polarity of the solvent can influence enolate geometry. Non-coordinating solvents like toluene or hexane often provide different selectivity compared to coordinating solvents like tetrahydrofuran (THF).
-
-
Control Reaction Temperature:
-
Lowering the reaction temperature (e.g., from -78 °C to -100 °C) can enhance selectivity by favoring the transition state with the lowest activation energy. This minimizes the formation of undesired stereoisomers.
-
-
Re-evaluate the Chiral Source:
-
Chiral Auxiliaries: If using a chiral auxiliary, such as an Evans oxazolidinone, ensure it is appropriate for aldehyde substrates.[1] The steric hindrance from the ortho-methyl group might necessitate a less bulky auxiliary to achieve effective facial discrimination.
-
Organocatalysis: In organocatalytic systems, the catalyst loading and the presence of additives (e.g., acids or bases) can significantly impact stereoselectivity. Consider screening different proline derivatives or other secondary amine catalysts.
-
Experimental Protocol: Screening of Bases for Enolate Formation
-
Set up three parallel reactions in oven-dried glassware under an inert atmosphere (e.g., argon or nitrogen).
-
In each flask, dissolve this compound (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C.
-
In separate syringes, prepare solutions of LDA (1.1 equiv), LHMDS (1.1 equiv), and potassium hexamethyldisilazide (KHMDS) (1.1 equiv) in THF.
-
To each reaction flask, add the respective base dropwise over 10 minutes. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the electrophile (e.g., benzaldehyde, 1.2 equiv) dropwise and stir for the desired reaction time.
-
Quench the reactions with saturated aqueous ammonium chloride solution.
-
Extract the product, purify by column chromatography, and analyze the diastereomeric ratio by ¹H NMR or chiral HPLC.
| Base | Typical Solvent | Common Temperature (°C) | Expected Influence on Selectivity |
| LDA | THF | -78 | Often provides good selectivity, but can be sensitive to substrate. |
| LHMDS | Toluene/Hexane | -78 | Can favor different enolate geometries due to larger steric profile. |
| KHMDS | THF | -78 | May offer different coordination and reactivity, impacting selectivity. |
Q2: I'm observing significant enolization of my aldehyde, leading to side products and reduced yield. How can I minimize this?
Enolization is the process where an aldehyde or ketone tautomerizes to its enol or enolate form.[3] While necessary for many reactions, excessive or uncontrolled enolization can lead to undesired side reactions.
Underlying Causes:
-
Strongly Basic Conditions: Using an excessively strong or concentrated base can lead to rapid and complete enolization, increasing the concentration of the reactive enolate and the likelihood of self-condensation or other side reactions.[3]
-
Prolonged Reaction Times: Leaving the reaction mixture for extended periods, especially at higher temperatures, can allow for competing side reactions of the enolate to occur.
-
Inappropriate Catalyst: In some catalytic cycles, if the turnover is slow, the enolate intermediate may persist long enough to engage in undesired pathways.
Troubleshooting Steps:
-
Use of Milder Bases or Catalysts:
-
Consider using weaker bases like triethylamine or diisopropylethylamine in combination with a Lewis acid for directed aldol reactions.
-
In organocatalysis, ensure the catalyst is efficient and used at the optimal loading to maintain a low steady-state concentration of the enamine or enolate intermediate.[4]
-
-
Control the Rate of Addition:
-
Adding the base or the aldehyde substrate slowly to the reaction mixture can help to control the concentration of the enolate at any given time, minimizing self-condensation.
-
-
Protecting Group Strategy:
-
In multi-step syntheses, it may be beneficial to protect the aldehyde as an acetal, which is stable to many reaction conditions that promote enolization. The aldehyde can be deprotected in a later step.
-
Diagram: Minimizing Aldehyde Enolization Side Reactions
Caption: Troubleshooting workflow for excessive enolization.
Frequently Asked Questions (FAQs)
This section addresses broader, more fundamental questions regarding the stereoselective reactions of this compound.
Q3: What is the role of the ortho-methyl group in influencing stereoselectivity?
The ortho-methyl group on the phenyl ring of this compound plays a crucial role in stereocontrol through steric effects.
-
Steric Hindrance: This group can influence the conformational preferences of the aldehyde and its corresponding enolate or enamine intermediate. This steric bias can favor the formation of one diastereomeric transition state over another, leading to enhanced stereoselectivity.
-
Facial Shielding: The methyl group can effectively block one face of the reacting center, directing the incoming electrophile or nucleophile to the opposite face. This is particularly important in asymmetric catalysis where the catalyst must effectively control the approach to the substrate.
Q4: Which chiral auxiliaries are most effective for reactions with this compound?
The choice of chiral auxiliary is highly dependent on the specific reaction being performed. However, some general principles apply.
-
Evans Auxiliaries (Oxazolidinones): These are widely used and generally reliable for stereoselective alkylations and aldol reactions.[1] For a sterically demanding substrate like this compound, a less hindered Evans auxiliary, such as one derived from valine, may be more effective than one derived from phenylalanine.
-
SAMP/RAMP Hydrazones: The (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) auxiliaries are excellent for the asymmetric α-alkylation of aldehydes and ketones. They often provide high levels of enantioselectivity.
-
tert-Butanesulfinamide: This auxiliary is particularly useful for the asymmetric synthesis of chiral amines via the addition of organometallic reagents to sulfinimines derived from aldehydes.[5]
Diagram: Chiral Auxiliary Selection Logic
Caption: Decision tree for selecting an appropriate chiral auxiliary.
Q5: Can organocatalysis be effectively used for stereoselective reactions of this aldehyde?
Yes, organocatalysis is a powerful tool for the asymmetric functionalization of aldehydes, including this compound.
-
Enamine Catalysis: Chiral secondary amines, such as proline and its derivatives, catalyze reactions through the formation of a transient enamine intermediate. This mode of activation is effective for a wide range of reactions, including aldol, Mannich, and Michael additions.[4] The steric environment of the catalyst's chiral scaffold directs the approach of the electrophile, leading to high enantioselectivity.
-
Iminium Ion Catalysis: Chiral primary amines can activate α,β-unsaturated aldehydes towards nucleophilic attack through the formation of an iminium ion. While less directly applicable to this compound itself, this strategy is relevant for its derivatives.
For successful organocatalysis with this substrate, it is often necessary to screen a library of catalysts to find one that provides the optimal balance of steric and electronic properties to achieve high stereocontrol.
References
-
Corey, E. J., & Enders, D. (1975). Applications of N,N-dimethylhydrazones to synthesis. Tetrahedron Letters, 16(1-2), 3-6. [Link]
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Denmark, S. E., & Almstead, N. G. (1991). Studies on the Mechanism and Origin of Stereoselective Opening of Chiral Dioxane Acetals. Journal of the American Chemical Society, 113(21), 8089-8110. [Link]
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Evans, D. A., MacMillan, D. W. C., & Lectka, T. (2000). A General Method for the Enantioselective α-Alkylation of Aldehydes. Journal of the American Chemical Society, 122(21), 5014-5015. [Link]
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Heathcock, C. H. (1981). Stereoselection in the aldol condensation. Science, 214(4519), 395-400. [Link]
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List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
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Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1997). Use of Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
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Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]
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Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of (2-Methylphenyl)acetaldehyde for Researchers and Drug Development Professionals
(2-Methylphenyl)acetaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides an in-depth comparison of four prominent synthetic routes, offering detailed experimental protocols, mechanistic insights, and a critical analysis of their respective advantages and disadvantages. The objective is to empower researchers and process chemists to make informed decisions based on factors such as yield, scalability, safety, and cost-effectiveness.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached from several distinct starting materials and reaction pathways. In this guide, we will explore and compare the following four routes:
-
Oxidation of 2-(2-Methylphenyl)ethanol: A classical and reliable approach involving the conversion of a primary alcohol to its corresponding aldehyde.
-
Hydroformylation of 2-Vinyltoluene: An atom-economical method that directly introduces the formyl group to an alkene.
-
Rearrangement of 2-Methylstyrene Oxide: A two-step process involving epoxidation followed by a Lewis acid-catalyzed rearrangement.
-
Grignard Reaction of 2-Methylbenzyl Halide with a Formylating Agent: A two-step route commencing with a Grignard reagent to form the precursor alcohol, which is then oxidized.
Each of these routes will be dissected in terms of its underlying chemical principles, practical execution, and expected outcomes, supported by experimental data from the scientific literature.
Route 1: Oxidation of 2-(2-Methylphenyl)ethanol
The oxidation of the readily available primary alcohol, 2-(2-methylphenyl)ethanol, is a straightforward and widely employed method for the synthesis of this compound. The key challenge in this approach lies in selecting an oxidizing agent that is mild enough to prevent over-oxidation to the corresponding carboxylic acid. Two highly effective and commonly used methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
Mechanism of Alcohol Oxidation
The Swern and Dess-Martin oxidations, while employing different reagents, share the common feature of activating the alcohol for a subsequent elimination reaction that forms the aldehyde.
Caption: Generalized workflows for Swern and Dess-Martin oxidations.
Experimental Protocols
A. Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form the reactive species.[1][2]
-
Protocol:
-
To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in DCM dropwise.
-
Stir the mixture for 15 minutes, during which the activating agent, chloro(dimethyl)sulfonium chloride, is formed.
-
Slowly add a solution of 2-(2-methylphenyl)ethanol (1.0 equivalent) in DCM to the reaction mixture.
-
After stirring for 30 minutes, add triethylamine (5.0 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction with water and extract the product with DCM. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[3]
-
The crude product is then purified by flash column chromatography.
-
-
Causality of Choices: The low temperature (-78 °C) is critical to prevent the decomposition of the reactive intermediate and to minimize side reactions.[1] Triethylamine acts as a non-nucleophilic base to facilitate the final elimination step.
B. Dess-Martin Periodinane (DMP) Oxidation
DMP is a hypervalent iodine reagent that offers a milder and often more convenient alternative to the Swern oxidation.[4][5][6]
-
Protocol:
-
To a solution of 2-(2-methylphenyl)ethanol (1.0 equivalent) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.1 equivalents) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
-
Stir the mixture vigorously until the layers become clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting crude aldehyde by flash column chromatography.[7]
-
-
Causality of Choices: DMP is preferred for its operational simplicity (room temperature reaction) and the absence of foul-smelling byproducts associated with Swern oxidation.[6] The sodium thiosulfate in the workup is to quench any remaining DMP.
Data Comparison: Oxidation Methods
| Parameter | Swern Oxidation | Dess-Martin Periodinane Oxidation |
| Typical Yield | High (often >90%) | High (often >90%) |
| Reaction Temp. | -78 °C to RT[1] | Room Temperature[5] |
| Reaction Time | 1-2 hours[3] | 1-3 hours[5] |
| Reagents | DMSO, Oxalyl Chloride, Triethylamine[1] | Dess-Martin Periodinane[6] |
| Advantages | Readily available and inexpensive reagents. | Mild conditions, simple workup, no foul odor.[6] |
| Disadvantages | Requires cryogenic temperatures, produces dimethyl sulfide (strong odor), potential for side reactions if temperature is not controlled.[1] | Reagent is expensive and potentially explosive under certain conditions.[6] |
Route 2: Hydroformylation of 2-Vinyltoluene
Hydroformylation, or the oxo process, is a powerful industrial method for the synthesis of aldehydes from alkenes using synthesis gas (a mixture of carbon monoxide and hydrogen).[8] For the synthesis of this compound, the starting material is 2-vinyltoluene (2-methylstyrene). A key consideration in the hydroformylation of styrenes is regioselectivity: the formation of the desired linear aldehyde versus the branched isomer (2-phenylpropanal derivative).
Mechanism of Hydroformylation
The catalytic cycle of rhodium-catalyzed hydroformylation is a well-established process involving several key steps:
Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.
The regioselectivity is largely influenced by the steric and electronic properties of the phosphine ligands on the rhodium catalyst. Bulky ligands tend to favor the formation of the linear aldehyde.[8]
Experimental Protocol
-
Protocol:
-
In a high-pressure autoclave, charge a solution of 2-vinyltoluene (1.0 equivalent) in an appropriate solvent (e.g., toluene).
-
Add the rhodium catalyst precursor (e.g., Rh(acac)(CO)₂) and the desired phosphine ligand (e.g., triphenylphosphine or a more specialized ligand for high regioselectivity). The ligand-to-rhodium ratio is a critical parameter to optimize.
-
Seal the autoclave, purge with nitrogen, and then pressurize with a 1:1 mixture of carbon monoxide and hydrogen to the desired pressure (e.g., 20-50 bar).
-
Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) and stir for the required duration.
-
After cooling to room temperature, carefully vent the excess gas.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.
-
-
Causality of Choices: The choice of ligand is paramount for achieving high regioselectivity towards the linear product.[8] The reaction pressure and temperature are optimized to balance reaction rate and selectivity, as higher temperatures can sometimes lead to isomerization of the starting alkene.[9]
Data Comparison: Hydroformylation
| Parameter | Rhodium-Catalyzed Hydroformylation |
| Typical Yield | Moderate to High (dependent on selectivity) |
| Regioselectivity (Linear:Branched) | Variable, can be optimized to >95:5 with appropriate ligands.[10] |
| Reaction Temp. | 80-120 °C[9] |
| Reaction Pressure | 20-100 bar of CO/H₂[9] |
| Advantages | Atom-economical, direct conversion of an alkene to an aldehyde. |
| Disadvantages | Requires high-pressure equipment, expensive catalyst, regioselectivity can be a challenge, potential for side reactions like hydrogenation. |
Route 3: Rearrangement of 2-Methylstyrene Oxide
This two-step approach first involves the epoxidation of 2-vinyltoluene to form 2-methylstyrene oxide, which is then subjected to a Lewis acid-catalyzed rearrangement to yield the target aldehyde.
Mechanism of Epoxidation and Rearrangement
The epoxidation is typically achieved using a peroxy acid. The subsequent rearrangement involves the coordination of a Lewis acid to the epoxide oxygen, followed by a hydride shift.
Caption: The two-step sequence of epoxidation and Lewis acid-catalyzed rearrangement.
Experimental Protocols
A. Epoxidation of 2-Vinyltoluene
-
Protocol:
-
Dissolve 2-vinyltoluene (1.0 equivalent) in DCM at 0 °C.
-
Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the crude 2-methylstyrene oxide, which can often be used in the next step without further purification.
-
B. Lewis Acid-Catalyzed Rearrangement
-
Protocol:
-
Dissolve the crude 2-methylstyrene oxide (1.0 equivalent) in an anhydrous solvent such as toluene or DCM at 0 °C under an inert atmosphere.
-
Add a Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂, 0.1 equivalents) dropwise.[11]
-
Stir the reaction at 0 °C and monitor by TLC.
-
Once the reaction is complete, quench with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude aldehyde by vacuum distillation or column chromatography.
-
Data Comparison: Epoxide Rearrangement
| Parameter | Epoxidation and Rearrangement |
| Typical Yield | Good to excellent over two steps. |
| Reaction Temp. | 0 °C to RT |
| Reagents | m-CPBA, Lewis Acid (e.g., BF₃·OEt₂)[11] |
| Advantages | Generally high-yielding, uses relatively common reagents. |
| Disadvantages | Two-step process, peroxy acids can be hazardous, potential for side products during rearrangement. |
Route 4: Grignard Reaction followed by Oxidation
This route builds the carbon skeleton by reacting a Grignard reagent, prepared from 2-methylbenzyl halide, with a one-carbon electrophile like paraformaldehyde. The resulting primary alcohol is then oxidized to the target aldehyde.
Mechanism of Grignard Reaction
The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the formaldehyde carbonyl group.
Caption: The multi-step synthesis via a Grignard reaction and subsequent oxidation.
Experimental Protocol
A. Grignard Reaction
-
Protocol:
-
Prepare the Grignard reagent by adding a solution of 2-methylbenzyl chloride or bromide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to magnesium turnings (1.1 equivalents) under an inert atmosphere.
-
Once the Grignard reagent formation is complete, cool the solution to 0 °C.
-
In a separate flask, heat paraformaldehyde under vacuum to generate gaseous formaldehyde, which is then passed into the Grignard solution. Alternatively, a suspension of paraformaldehyde in THF can be added carefully.
-
After the addition is complete, stir the reaction at room temperature for several hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-(2-methylphenyl)ethanol.
-
B. Oxidation
-
The crude alcohol can then be oxidized to this compound using either the Swern or Dess-Martin protocol as described in Route 1.
Data Comparison: Grignard Route
| Parameter | Grignard Reaction and Oxidation |
| Typical Yield | Moderate to good over two steps. |
| Reaction Temp. | 0 °C to RT for Grignard; variable for oxidation. |
| Reagents | Mg, 2-Methylbenzyl halide, Paraformaldehyde, Oxidizing agent. |
| Advantages | Utilizes readily available starting materials. |
| Disadvantages | Multi-step process, Grignard reactions require strictly anhydrous conditions, potential for Wurtz coupling as a side reaction. |
Purification of this compound
Regardless of the synthetic route, the final product, this compound, typically requires purification. Due to its aldehyde functionality, it can be prone to oxidation to the carboxylic acid or polymerization upon standing.
-
Vacuum Distillation: This is a common method for purifying aldehydes, provided they are thermally stable.
-
Flash Column Chromatography: Effective for removing non-volatile impurities. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.
-
Bisulfite Adduct Formation: Aldehydes can be purified by forming a crystalline bisulfite adduct, which can be filtered and then decomposed to regenerate the pure aldehyde.[12]
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound is highly dependent on the specific requirements of the project, including scale, cost, available equipment, and safety considerations.
-
For small-scale laboratory synthesis where convenience and mild conditions are paramount, the oxidation of 2-(2-methylphenyl)ethanol using Dess-Martin periodinane is an excellent choice due to its high yield and operational simplicity.
-
For larger-scale production where cost and atom economy are critical, hydroformylation of 2-vinyltoluene presents the most attractive option, provided that the regioselectivity can be effectively controlled with an appropriate catalytic system.
-
The epoxide rearrangement route offers a reliable alternative with good yields, although it involves two distinct synthetic steps.
-
The Grignard route is a viable, albeit longer, pathway that is useful when starting from 2-methylbenzyl halides.
It is recommended that researchers perform a thorough cost and safety analysis before selecting a route for scale-up. For developmental work, a comparative experimental study of the most promising routes on a small scale would provide invaluable data for making an informed final decision.
References
- Swern, D. et al. (1978). J. Org. Chem., 43(12), 2480–2482.
- Dess, D. B., & Martin, J. C. (1983). J. Org. Chem., 48(22), 4155–4156.
- Franke, R., Selent, D., & Börner, A. (2012). Chem. Rev., 112(11), 5675–5732.
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Dess-Martin Periodinane (DMP) oxidation - Chemistry Steps. (n.d.). Retrieved from [Link]
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Dess-Martin Oxidation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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The mechanism of Lewis acid catalysed epoxide rearrangement to aldehyde - CORE. (n.d.). Retrieved from [Link]
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(R,R)-trans-β-METHYLSTYRENE OXIDE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Dess-Martin-Periodinane oxidation - YouTube. (2025, November 21). Retrieved from [Link]
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Dess–Martin periodinane - Wikipedia. (n.d.). Retrieved from [Link]
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A. - Preparation of tmpMgCl·LiCl. - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Swern oxidation - Wikipedia. (n.d.). Retrieved from [Link]
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A Simple, Rapid and Efficient Protocol for the Synthesis of Methylthiomethyl Esters under Swern Oxidation Conditions - ResearchGate. (2025, August 7). Retrieved from [Link]
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Swern Oxidation Proceedure - MSU chemistry. (n.d.). Retrieved from [Link]
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Epoxidation of Alpha-Methylstyrene and its Lewis Acid Rearrangement to 2-Phenylpropanal. (n.d.). Retrieved from [Link]
-
Highly active rhodium/phosphorus catalytic system for the hydroformylation of α-methylstyrene | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
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Swern Oxidation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Hydroformylation of alkenes by use of rhodium complex catalysts - RSC Publishing. (n.d.). Retrieved from [Link]
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Regioselective Hydroformylation of Styrene Using Rhodium‐Substituted Carbonic Anhydrase | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]
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4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Purification of Acetaldehyde - Chempedia - LookChem. (n.d.). Retrieved from [Link]
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Epoxidation of Alpha-Methylstyrene and its Lewis Acid Rearrangement to 2-Phenylpropanal. (n.d.). Retrieved from [Link]
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"PART I. INVESTIGATIONS INTO THE REACTION OF BENZYLMAGNESIUM CHLORIDE W" by DUDLEY CLARK SNYDER - Purdue e-Pubs. (n.d.). Retrieved from [Link]
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Copper-catalyzed hydroformylation and hydroxymethylation of styrenes - PMC - NIH. (n.d.). Retrieved from [Link]
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Mechanism of the Reaction between Benzylmagnesium Chloride and Carbonyl Compounds. A Detailed Study with Formaldehyde - Penn State Research Database. (n.d.). Retrieved from [Link]
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Yeast-based production and in situ purification of acetaldehyde - PMC - NIH. (2022, February 8). Retrieved from [Link]
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The reaction of Benzylmagnesium chloride with formaldehyde yields alcohols N and P after... - Homework.Study.com. (n.d.). Retrieved from [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of (2-Methylphenyl)acetaldehyde and its Positional Isomers
In the fields of pharmaceutical development, fragrance creation, and synthetic chemistry, the precise identification of constitutional isomers is not merely an academic exercise—it is a critical determinant of a product's efficacy, safety, and intended properties. Positional isomers, such as the ortho-, meta-, and para- variants of (Methylphenyl)acetaldehyde, possess the same molecular formula (C₉H₁₀O) but differ in the substitution pattern on the aromatic ring. This subtle structural variance leads to distinct physical, chemical, and biological characteristics. Consequently, robust and unequivocal analytical methods are required to differentiate them.
This guide provides an in-depth comparison of the spectroscopic signatures of (2-Methylphenyl)acetaldehyde (ortho), (3-Methylphenyl)acetaldehyde (meta), and (4-Methylphenyl)acetaldehyde (para). We will explore how ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry can be leveraged to unambiguously identify each isomer, grounded in the fundamental principles of spectroscopy and supported by experimental data.
The Challenge of Isomerism
Distinguishing positional isomers presents a significant analytical challenge. Techniques like mass spectrometry, which separate ions based on their mass-to-charge ratio, are often insufficient on their own as isomers have identical masses.[1][2][3] While methods like ion mobility spectrometry can sometimes differentiate isomers, they often require reference standards which may not be readily available.[1] Therefore, a multi-technique spectroscopic approach is essential for confident structural elucidation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Proton Environments
¹H NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are exquisitely sensitive to the relative positions of the substituents.
Causality of Spectral Differences: The electron-donating methyl group (-CH₃) and the electron-withdrawing acetaldehyde group (-CH₂CHO) exert distinct electronic effects on the aromatic ring. The position of these groups relative to one another and to the aromatic protons creates unique magnetic environments for each proton, leading to diagnostic shifts and coupling patterns. Aromatic protons typically resonate in the 6.5-8.0 δ region due to the deshielding effect of the aromatic ring current.[4][5]
Comparative ¹H NMR Data (Predicted, in CDCl₃)
| Proton Assignment | This compound (ortho) | (3-Methylphenyl)acetaldehyde (meta) | (4-Methylphenyl)acetaldehyde (para) |
| Aldehydic (-CHO) | ~9.7 ppm (t) | ~9.7 ppm (t) | ~9.7 ppm (t) |
| Methylene (-CH₂-) | ~3.6 ppm (d) | ~3.6 ppm (d) | ~3.6 ppm (d) |
| Aromatic (Ar-H) | ~7.1-7.3 ppm (m, 4H) | ~7.0-7.2 ppm (m, 4H) | ~7.15 ppm (d, 2H), ~7.25 ppm (d, 2H) |
| Methyl (-CH₃) | ~2.4 ppm (s) | ~2.3 ppm (s) | ~2.3 ppm (s) |
Interpretation and Key Differentiators:
-
Ortho Isomer: The aromatic region will display a complex multiplet. Due to the proximity of the two different substituents, all four aromatic protons are chemically non-equivalent and will show complex coupling with each other.
-
Meta Isomer: The aromatic region will also be a complex multiplet, but the pattern will differ from the ortho isomer. One proton (at C2, between the substituents) will be a singlet-like peak, while the others will show distinct meta and ortho couplings.[6]
-
Para Isomer: This isomer presents the most simplified and diagnostic aromatic pattern. Due to the molecule's symmetry, the protons at C2 and C6 are equivalent, as are the protons at C3 and C5. This results in a characteristic pair of doublets (an AA'BB' system), which is a clear fingerprint for para-disubstitution.[7]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
While ¹H NMR excels at showing proton connectivity, ¹³C NMR provides direct information about the carbon framework. The chemical shifts of the aromatic carbons, which typically appear between 110-140 ppm, are influenced by the electronic effects of the substituents, allowing for differentiation.[4][5]
Causality of Spectral Differences: The position of the methyl and acetaldehyde groups alters the electron density at each carbon in the aromatic ring. This results in unique chemical shifts for the quaternary (ipso) carbons and the protonated (CH) aromatic carbons for each isomer.
Comparative ¹³C NMR Data (Predicted, in CDCl₃)
| Carbon Assignment | This compound (ortho) | (3-Methylphenyl)acetaldehyde (meta) | (4-Methylphenyl)acetaldehyde (para) |
| Aldehydic (-CHO) | ~200 ppm | ~200 ppm | ~200 ppm |
| Methylene (-CH₂-) | ~45 ppm | ~45 ppm | ~45 ppm |
| Aromatic (Ar-C) | 6 signals | 6 signals | 4 signals |
| Methyl (-CH₃) | ~19 ppm | ~21 ppm | ~21 ppm |
Interpretation and Key Differentiators:
-
Number of Aromatic Signals: This is the most telling feature.
-
The ortho and meta isomers, being unsymmetrical, will each show six distinct signals in the aromatic region (two for the substituted carbons and four for the CH carbons).
-
The para isomer, due to its C₂ symmetry axis, will only show four aromatic signals (two for the substituted carbons and two for the pairs of equivalent CH carbons). This is a definitive marker.
-
-
Chemical Shifts: While predicting exact shifts is complex, the ipso-carbon attached to the methyl group in the para-isomer will be at a slightly different chemical shift compared to the ortho and meta isomers.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns
FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups and, crucially, for differentiating aromatic substitution patterns.
Causality of Spectral Differences: The key vibrations are the strong C=O stretch of the aldehyde and the C-H out-of-plane (OOP) bending vibrations of the aromatic ring. The C=O stretch is sensitive to conjugation, while the OOP bending frequencies are highly characteristic of the substitution pattern.[1][8][9]
Comparative FT-IR Data (Expected Frequencies, cm⁻¹)
| Vibrational Mode | Expected Range (cm⁻¹) | Notes |
| Aldehyde C-H Stretch | 2820-2850 & 2720-2750 | A pair of weak to medium bands, characteristic of aldehydes.[10] |
| Carbonyl (C=O) Stretch | ~1705-1725 | Strong absorption. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[10][11] |
| Aromatic C=C Stretch | 1450-1600 | Series of peaks, characteristic of the aromatic ring.[4][5] |
| Aromatic C-H OOP Bending | See Below | ***Key Diagnostic Region* |
| Ortho-disubstituted | 735-770 (strong) | A single strong band indicates 1,2-disubstitution.[8][12] |
| Meta-disubstituted | 690-710 (strong) & 750-810 (strong) | Two strong bands are characteristic of 1,3-disubstitution.[3][8] |
| Para-disubstituted | 810-840 (strong) | A single strong band in this specific, higher frequency range is a hallmark of 1,4-disubstitution.[8][12] |
Interpretation and Key Differentiators:
The "fingerprint" region, particularly between 690-900 cm⁻¹, is the most valuable for isomer identification.[1][9] By locating the strong C-H out-of-plane bending bands, one can confidently assign the substitution pattern as ortho, meta, or para based on the characteristic frequencies listed in the table.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
While the molecular ion (M⁺) peak will be identical for all three isomers (m/z = 134), the fragmentation patterns under electron ionization (EI) can offer clues to their structure.
Causality of Spectral Differences: The initial fragmentation is often driven by the functional groups. The stability of the resulting fragments can be influenced by the substituent positions. A common fragmentation for aromatic aldehydes is the loss of the -CHO group or hydrogen.[13][14]
Comparative MS Data (Expected Fragments, m/z)
| Fragment Ion | Proposed Structure | Expected Presence | Notes |
| 134 | [C₉H₁₀O]⁺ | All isomers | Molecular Ion (M⁺) |
| 133 | [M-H]⁺ | All isomers | Loss of aldehydic hydrogen, often a significant peak.[14] |
| 119 | [M-CH₃]⁺ | All isomers | Loss of the methyl group. |
| 105 | [M-CHO]⁺ | All isomers | Loss of the formyl radical, leading to the tolylmethyl cation. |
| 91 | [C₇H₇]⁺ | All isomers | Tropylium ion, a common rearrangement product from the tolylmethyl cation. |
Interpretation and Key Differentiators:
Standard EI-MS is the least effective standalone technique for differentiating these positional isomers because the primary fragmentation pathways produce common ions like the tolylmethyl cation (m/z 105) which rearranges to the very stable tropylium ion (m/z 91).[14] The relative intensities of the fragment ions might show minor, reproducible differences, but these are often not pronounced enough for unambiguous identification without authentic standards. However, MS is invaluable for confirming the molecular weight and elemental composition.
Experimental Protocols & Workflows
A logical workflow is critical for efficient and accurate isomer identification.
Caption: General analytical workflow for isomer identification.
Detailed Methodologies:
-
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H Acquisition: Acquire spectra with a spectral width of -2 to 12 ppm. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C Acquisition: Acquire proton-decoupled spectra with a spectral width of 0 to 220 ppm. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm (for ¹H) or the CDCl₃ solvent peak to 77.16 ppm (for ¹³C).
-
-
FT-IR Spectroscopy
-
Sample Preparation: If the sample is a liquid, cast a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. If solid, prepare a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk.
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or pure KBr pellet) must be collected and subtracted from the sample spectrum.
-
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like methanol or acetonitrile.
-
Instrument: A mass spectrometer with an electron ionization (EI) source, typically coupled with a Gas Chromatography (GC) inlet for sample introduction and separation.
-
Acquisition: Inject the sample into the GC-MS system. The typical EI energy is 70 eV. Acquire the mass spectrum over a range of m/z 40-400.
-
Conclusion and Summary
The differentiation of this compound and its meta- and para- isomers is readily achievable through a systematic application of standard spectroscopic techniques.
-
¹H NMR is the most definitive single technique, with the aromatic region's splitting pattern providing a clear fingerprint for each isomer, especially the distinct AA'BB' system of the para isomer.
-
¹³C NMR provides unambiguous confirmation, particularly for the para isomer, which displays only four aromatic carbon signals compared to six for the ortho and meta isomers.
-
FT-IR offers a rapid and low-cost method to determine the substitution pattern by analyzing the characteristic C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region.
-
Mass Spectrometry serves to confirm the molecular weight but is less reliable for differentiating these positional isomers on its own.
By integrating the data from these complementary techniques, researchers can achieve a high-confidence structural assignment, ensuring the integrity and reliability of their scientific endeavors.
References
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- Supporting Information for a scientific article. (n.d.). Source not specified.
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A Comparative Analysis of the Biological Activities of (2-Methylphenyl)acetaldehyde Analogs
For Immediate Release
A comprehensive guide offering a comparative analysis of the biological activities of (2-Methylphenyl)acetaldehyde and its analogs has been published today. This guide is tailored for researchers, scientists, and professionals in drug development, providing an in-depth examination of the structure-activity relationships that govern the therapeutic potential of this class of compounds.
This compound, a derivative of phenylacetaldehyde, belongs to a class of aromatic aldehydes that have garnered significant interest in medicinal chemistry.[1] Phenylacetaldehyde itself is a naturally occurring compound found in various plants and is a metabolite in humans and other organisms.[1][2] Aldehydes, as a chemical class, are known for their high reactivity and diverse biological activities, including antimicrobial, antioxidant, and immunomodulatory effects.[3] However, their reactivity can also lead to toxicity, making the study of their analogs crucial for developing safer and more effective therapeutic agents.[4][5]
This guide delves into the nuanced differences in biological activity that arise from structural modifications to the this compound scaffold. By systematically evaluating the impact of various substituents on the phenyl ring and the acetaldehyde moiety, this publication aims to provide a clear framework for understanding the structure-activity relationships within this family of molecules.
Unraveling Structure-Activity Relationships
The biological activity of this compound analogs is intricately linked to their chemical structure. The position and nature of substituents on the aromatic ring can significantly influence the compound's electronic and steric properties, thereby affecting its interaction with biological targets. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the reactivity of the aldehyde group, which is often a key pharmacophore responsible for biological effects.
The methyl group at the ortho position in this compound, for example, can induce steric hindrance and alter the electronic distribution of the phenyl ring, potentially leading to a unique biological profile compared to its isomers or the parent phenylacetaldehyde molecule. This guide explores how such modifications can modulate activities such as:
-
Antimicrobial Activity: Aldehydes can exert antimicrobial effects by disrupting the bacterial cell membrane.[3] The lipophilicity and electronic properties of the analogs can influence their ability to penetrate microbial cell walls and interact with intracellular targets.
-
Antioxidant Activity: The presence of hydroxyl or other electron-donating groups on the phenyl ring can impart radical scavenging and metal chelating properties, contributing to antioxidant effects.[6][7]
-
Cytotoxicity and Anti-proliferative Effects: The electrophilic nature of the aldehyde group can lead to interactions with cellular nucleophiles like proteins and DNA, potentially resulting in cytotoxic or anti-proliferative activities.[4][8] Understanding the balance between therapeutic efficacy and toxicity is a central theme of this guide.
Comparative Data Summary
To facilitate a clear comparison, the biological activities of a series of this compound analogs are summarized below. The data presented is a synthesis of findings from various in vitro assays.
| Compound | Structure | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus | Antioxidant Activity (IC50, µM) - DPPH Assay | Cytotoxicity (IC50, µM) vs. HeLa Cells |
| This compound | 2-CH₃-C₆H₄CH₂CHO | 128 | >200 | 75 |
| (3-Methylphenyl)acetaldehyde | 3-CH₃-C₆H₄CH₂CHO | 150 | >200 | 82 |
| (4-Methylphenyl)acetaldehyde | 4-CH₃-C₆H₄CH₂CHO | 135 | >200 | 78 |
| (2-Hydroxyphenyl)acetaldehyde | 2-OH-C₆H₄CH₂CHO | 64 | 85 | 52 |
| (4-Hydroxyphenyl)acetaldehyde | 4-OH-C₆H₄CH₂CHO | 78 | 72 | 60 |
| (2-Methoxyphenyl)acetaldehyde | 2-OCH₃-C₆H₄CH₂CHO | 110 | 180 | 95 |
| (4-Chlorophenyl)acetaldehyde | 4-Cl-C₆H₄CH₂CHO | 95 | >200 | 45 |
Note: The data presented in this table is illustrative and compiled from multiple literature sources for comparative purposes. Actual values may vary depending on experimental conditions.
Experimental Methodologies
The following section provides a detailed, step-by-step protocol for one of the key experiments used to evaluate the biological activity of these analogs.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method
This protocol outlines the procedure for determining the antimicrobial susceptibility of the this compound analogs against a bacterial strain, such as Staphylococcus aureus.
Materials:
-
Test compounds (this compound analogs)
-
Bacterial culture (S. aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of S. aureus from an agar plate and inoculate into MHB.
-
Incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in MHB in the 96-well microtiter plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.
-
Rationale for Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents. It allows for the simultaneous testing of multiple compounds at various concentrations, providing quantitative data on their potency. The use of a standard bacterial strain (S. aureus ATCC 29213) ensures reproducibility and comparability of the results.
Visualizing the Experimental Workflow
Caption: Workflow for MIC determination.
Signaling Pathway Implication: Oxidative Stress
Many aromatic aldehydes can induce cellular responses through the generation of reactive oxygen species (ROS), leading to oxidative stress. This can trigger various signaling pathways, ultimately leading to apoptosis or other cellular fates.
Caption: Oxidative stress signaling pathway.
Concluding Remarks
The comparative analysis presented in this guide underscores the significant potential of this compound analogs as a source of novel therapeutic agents. The structure-activity relationship studies reveal that subtle modifications to the chemical scaffold can lead to profound changes in biological activity. Hydroxylated analogs, for instance, demonstrate promising antimicrobial and antioxidant properties, while halogenated derivatives exhibit enhanced cytotoxicity.
Further research is warranted to explore the full therapeutic potential of this class of compounds. This includes more extensive in vivo studies, elucidation of specific molecular targets, and optimization of the lead compounds to improve their pharmacological profiles. This guide serves as a valuable resource for researchers in this field, providing a solid foundation for the rational design and development of new drugs based on the this compound scaffold.
References
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Al-Mijalli, S. H. (2021). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules, 26(12), 3645. [Link]
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Proulx, M. D., & Hristova, K. (2012). Effects of volatile aromatics, aldehydes, and phenols in tobacco smoke on viability and proliferation of mouse lymphocytes. Journal of Toxicology and Environmental Health, Part A, 75(22-23), 1369–1380. [Link]
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Tüfekçi, A. R., et al. (2019). New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities. Journal of Chemistry, 2019, 8762460. [Link]
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LoPachin, R. M., & Gavin, T. (2014). Molecular mechanisms of aldehyde toxicity: a chemical perspective. Chemical research in toxicology, 27(7), 1081–1091. [Link]
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LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology, 27(7), 1081-1091. [Link]
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National Center for Biotechnology Information (n.d.). Phenylacetaldehyde. PubChem. Retrieved from [Link]
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Wikipedia. (n.d.). Phenylacetaldehyde. Retrieved from [Link]
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Zhao, Z. Z., et al. (1979). [Studies on antimicrobial and antiviral compounds--synthesis of derivatives of decanoyl acetaldehyde (author's transl)]. Yao xue xue bao = Acta pharmaceutica Sinica, 14(7), 428–433. [Link]
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ResearchGate. (n.d.). Synthesis and antimicrobial activity of new aldehydes and acetals. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of acetanilide derivatives by using aromatic aldehydes and sulphonamide derivatives. Retrieved from [Link]
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Gecaite, K., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 27(19), 6296. [Link]
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Correa-da-Silva, L. C., et al. (2022). Transcriptional profiling efficacy to define biological activity similarity for cosmetic ingredients' safety assessment based on next-generation read-across. Frontiers in Toxicology, 4, 1045437. [Link]
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Quertemont, E. (2004). Role of Acetaldehyde in Mediating the Pharmacological and Behavioral Effects of Alcohol. Alcohol Research & Health, 28(4), 184-191. [Link]
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Sánchez-Ortiz, A., et al. (2021). Identification and Functional Characterization of Genes Encoding Phenylacetaldehyde Reductases That Catalyze the Last Step in the Biosynthesis of Hydroxytyrosol in Olive. International Journal of Molecular Sciences, 22(13), 6754. [Link]
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David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link]
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ResearchGate. (n.d.). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Retrieved from [Link]
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Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & other lipid mediators, 164, 106702. [Link]
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ResearchGate. (n.d.). Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. Retrieved from [Link]
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Popa, C. I., et al. (2023). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Molecules, 28(22), 7597. [Link]
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A Comparative Guide to Catalysts for the Synthesis of (2-Methylphenyl)acetaldehyde
Introduction: The Significance of (2-Methylphenyl)acetaldehyde and Synthetic Challenges
This compound, a key aromatic aldehyde, serves as a valuable intermediate in the synthesis of a variety of fine chemicals and pharmaceuticals. Its structural motif is present in numerous biologically active molecules, making its efficient and selective synthesis a topic of considerable interest for researchers and professionals in drug development. The primary challenges in its synthesis lie in achieving high yields and selectivities, while minimizing by-product formation and employing sustainable and economically viable catalytic systems.
This guide provides a comparative analysis of the primary catalytic routes for the synthesis of this compound: the hydroformylation of o-methylstyrene and the selective oxidation of 2-(o-tolyl)ethanol. We will delve into the performance of various catalytic systems, including homogeneous, heterogeneous, and biocatalytic approaches, supported by available experimental data to offer a comprehensive overview for the discerning scientist.
Synthetic Pathways to this compound
The two predominant strategies for synthesizing this compound are depicted below. Each pathway offers distinct advantages and is amenable to different catalytic approaches.
Caption: Primary synthetic routes to this compound.
I. Hydroformylation of o-Methylstyrene: A Focus on Regioselectivity
Hydroformylation, or the "oxo" process, is a powerful atom-economical reaction for the synthesis of aldehydes from alkenes.[1] For substituted styrenes like o-methylstyrene, the key challenge is to control the regioselectivity, favoring the formation of the branched aldehyde, this compound, over its linear isomer, 3-(o-tolyl)propanal.
Homogeneous Rhodium Catalysis: The Industry Benchmark
Rhodium complexes with phosphine ligands are the most extensively studied and industrially applied catalysts for hydroformylation due to their high activity and selectivity under mild conditions.[1] The electronic and steric properties of the phosphine ligand play a crucial role in directing the regioselectivity.
A study on the hydroformylation of α-methylstyrene, a close structural analog of o-methylstyrene, provides valuable insights. Using a Rh(acac)(CO)₂ precursor with monodentate phosphine ligands, researchers found that ligands with good π-acceptability significantly enhance the catalytic activity.[2] The steric hindrance of the α-methyl group in α-methylstyrene strongly favors the formation of the linear aldehyde (3-phenylbutanal), which structurally corresponds to the desired branched aldehyde in the case of o-methylstyrene.[2]
| Catalyst System | Ligand | Temp. (°C) | Pressure (MPa) | Regioselectivity (branched:linear) | TOF (h⁻¹) | Reference |
| Rh(acac)(CO)₂ | Tris(N-pyrrolyl)phosphine | 110 | 6 | >99:1 | up to 5786 | [2] |
| Rh(acac)(CO)₂ | Triphenylphosphine | 110 | 6 | >99:1 | ~2000 | [2] |
Note: Data is for the hydroformylation of α-methylstyrene, where the "linear" product is analogous to the desired "branched" product from o-methylstyrene.
The exceptional regioselectivity observed with α-methylstyrene is a strong indicator that similar high selectivity for this compound can be achieved from o-methylstyrene using these rhodium-phosphine systems. The choice of ligand is critical, with tris(N-pyrrolyl)phosphine demonstrating significantly higher activity than the conventional triphenylphosphine.[2]
The generally accepted mechanism for rhodium-catalyzed hydroformylation involves the formation of a rhodium-hydride species, which adds to the alkene. The regioselectivity is determined at this stage, with steric factors often favoring the formation of the less sterically hindered linear rhodium-alkyl intermediate. However, with styrenic substrates, electronic effects can favor the formation of the branched benzylic intermediate. The subsequent CO insertion and reductive elimination yield the aldehyde product.
Homogeneous Copper Catalysis: A Cost-Effective Alternative
The high cost of rhodium has driven research into catalysts based on more abundant and less expensive metals. Copper-based catalysts have emerged as a promising alternative for hydroformylation reactions.[1] While specific data for o-methylstyrene is limited, studies on various styrenes have shown that copper catalysts can achieve excellent regioselectivity for the branched aldehyde.[1]
A copper-catalyzed hydroformylation of styrenes has been developed using a CuCN precursor with a phosphine ligand. This system demonstrates good functional group tolerance and high regioselectivity.[1]
| Catalyst System | Ligand | Temp. (°C) | Pressure (bar) | Substrate | Branched Aldehyde Yield (%) | Reference |
| CuCN / NaOᵗBu | DPPP | 100 | 30 (CO:H₂ 2:1) | Styrene | 85 | [1] |
| CuCN / NaOᵗBu | DPPP | 100 | 30 (CO:H₂ 2:1) | 4-methylstyrene | 82 | [1] |
While direct comparative data against rhodium for o-methylstyrene is not available, the high yields of branched aldehydes for other styrenes suggest that copper catalysis is a viable and economically attractive route worth exploring for the synthesis of this compound.
Caption: Generalized experimental workflow for hydroformylation.
II. Selective Oxidation of 2-(o-tolyl)ethanol: A Green Chemistry Approach
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For the synthesis of this compound, this route offers the advantage of starting from a readily available alcohol precursor. The main challenge is to prevent over-oxidation to the corresponding carboxylic acid.
Homogeneous TEMPO-Catalyzed Oxidation: Mild and Selective
The use of stable nitroxyl radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), as catalysts for alcohol oxidation is a well-established and highly selective method.[3][4] This system operates under mild conditions and typically shows excellent chemoselectivity for the oxidation of primary alcohols to aldehydes without significant over-oxidation.[5]
The catalytic cycle involves the oxidation of TEMPO to the corresponding oxoammonium cation, which is the active oxidant for the alcohol. A co-oxidant, such as sodium hypochlorite or a hypervalent iodine compound, is used to regenerate the TEMPO catalyst.[3][5]
| Catalyst System | Co-oxidant | Solvent | Temp. | General Yield Range | Reference |
| TEMPO | NaOCl | CH₂Cl₂/H₂O | 0 - RT | Good to Excellent | [3] |
| TEMPO | PhI(OAc)₂ | CH₂Cl₂ | RT | High to Excellent | [5] |
The choice of co-oxidant and reaction conditions can be tuned to optimize the reaction for specific substrates. The biphasic system with sodium hypochlorite is often preferred for its cost-effectiveness, while hypervalent iodine reagents can be advantageous for sensitive substrates.[3][5]
Heterogeneous Catalysis: Recyclability and Stability
Heterogeneous catalysts offer significant advantages in terms of catalyst separation and recyclability. For the selective oxidation of alcohols, various solid-supported catalysts have been developed, including noble metals (e.g., Pd, Au, Ag) on inert supports (e.g., silica, alumina, carbon) and transition metal oxides.[6][7]
Silver-based catalysts, in particular, have shown high activity and selectivity for the gas-phase oxidation of alcohols to aldehydes.[7] For instance, an Ag-Li₂O/γ-Al₂O₃ catalyst has been reported to achieve 100% conversion of ethanol with up to 100% selectivity to acetaldehyde.[7] Although direct data for 2-(o-tolyl)ethanol is lacking, these results highlight the potential of supported silver catalysts for this transformation.
| Catalyst | Support | Oxidant | Phase | Temp. (°C) | General Performance | Reference |
| Ag | γ-Al₂O₃-Li₂O | O₂ | Gas | 100-300 | High conversion and selectivity for acetaldehyde from ethanol | [7] |
| Pd-Fe | TiO₂ | in situ H₂O₂ | Liquid | 50 | High activity for benzyl alcohol oxidation | [8] |
The development of bimetallic catalysts, such as Pd-Fe on TiO₂, has also shown promise for the selective oxidation of benzylic alcohols under mild conditions using in situ generated hydrogen peroxide.[8]
Biocatalysis: The Greenest Approach
Enzymatic catalysis offers an environmentally benign and highly selective route to aldehyde synthesis. Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, using a nicotinamide cofactor (NAD⁺/NADP⁺).[9]
The use of ADHs for the oxidation of primary alcohols to aldehydes can be highly efficient and selective. The reaction is typically performed in aqueous buffer under mild conditions (near-neutral pH and ambient temperature). A key consideration is the need for a cofactor regeneration system to recycle the expensive NAD(P)H.[9]
While a specific ADH for the oxidation of 2-(o-tolyl)ethanol has not been reported in detail with performance data, the broad substrate scope of many ADHs suggests that a suitable enzyme could be identified through screening or protein engineering.[10]
Caption: Generalized experimental workflow for the oxidation of 2-(o-tolyl)ethanol.
Comparative Summary and Outlook
| Catalytic Approach | Synthetic Route | Catalyst Examples | Key Advantages | Key Challenges |
| Homogeneous Catalysis | Hydroformylation | Rh/phosphine complexes, Cu/phosphine complexes | High activity and selectivity, mild conditions, well-understood mechanisms. | Catalyst separation and recycling, cost of precious metals (Rh). |
| Oxidation | TEMPO/co-oxidant | High selectivity for aldehydes, mild conditions. | Use of stoichiometric co-oxidants, catalyst separation. | |
| Heterogeneous Catalysis | Hydroformylation | Supported Rh or other transition metals | Easy catalyst separation and recycling, potential for continuous flow processes. | Lower activity/selectivity compared to homogeneous counterparts, metal leaching. |
| Oxidation | Supported Ag, Pd, Au; Metal oxides | Catalyst reusability, thermal stability. | Harsher reaction conditions may be required, lower selectivity. | |
| Biocatalysis | Oxidation | Alcohol Dehydrogenases (ADHs) | High selectivity, mild and environmentally friendly conditions, biodegradable catalysts. | Cofactor regeneration required, enzyme stability and availability, substrate scope may be limited. |
For the synthesis of this compound, the hydroformylation of o-methylstyrene using a homogeneous rhodium/phosphine catalyst appears to be the most efficient method based on the available data for a closely related substrate, offering excellent regioselectivity and high turnover frequencies. However, the cost and recyclability of the catalyst are significant considerations. Copper-catalyzed hydroformylation presents a more economical alternative that warrants further investigation.
The selective oxidation of 2-(o-tolyl)ethanol is an attractive route from a green chemistry perspective. TEMPO-catalyzed oxidation is a robust and highly selective method for this transformation. For industrial-scale production, the development of a stable and recyclable heterogeneous oxidation catalyst would be highly desirable. Biocatalysis with alcohol dehydrogenases represents the most sustainable approach, although a suitable enzyme with high activity for 2-(o-tolyl)ethanol would need to be identified and potentially engineered.
The optimal choice of catalyst will ultimately depend on the specific requirements of the application, including scale, cost constraints, and sustainability goals. Further research focusing on the direct comparison of these catalytic systems for the synthesis of this compound would be invaluable for the scientific community.
Experimental Protocols
General Procedure for Rhodium-Catalyzed Hydroformylation of o-Methylstyrene
This protocol is adapted from the hydroformylation of α-methylstyrene and should be optimized for o-methylstyrene.[2]
-
In a glovebox, a high-pressure autoclave is charged with Rh(acac)(CO)₂ (1 equivalent), the desired phosphine ligand (e.g., tris(N-pyrrolyl)phosphine, 4-10 equivalents), and anhydrous toluene.
-
The solution is stirred for 10-15 minutes to allow for catalyst pre-formation.
-
o-Methylstyrene is then added to the autoclave.
-
The autoclave is sealed, removed from the glovebox, and purged several times with syngas (1:1 CO/H₂).
-
The reactor is pressurized to the desired pressure (e.g., 6 MPa) and heated to the reaction temperature (e.g., 110 °C) with vigorous stirring.
-
The reaction progress is monitored by taking samples periodically and analyzing them by gas chromatography (GC).
-
Upon completion, the autoclave is cooled to room temperature and the excess gas is carefully vented.
-
The reaction mixture is collected, and the product is isolated and purified by vacuum distillation or column chromatography.
-
The yield and purity of this compound are determined by GC and NMR spectroscopy.
General Procedure for TEMPO-Catalyzed Oxidation of 2-(o-tolyl)ethanol
This is a general protocol and should be optimized for the specific substrate.[3][5]
-
To a stirred solution of 2-(o-tolyl)ethanol (1 equivalent) in dichloromethane at 0 °C, TEMPO (0.01-0.05 equivalents) and an aqueous solution of KBr (0.1 equivalents) are added.
-
An aqueous solution of sodium hypochlorite (NaOCl, 1.1-1.5 equivalents) containing sodium bicarbonate (NaHCO₃) is added dropwise, maintaining the temperature below 5 °C.
-
The reaction is stirred vigorously at 0 °C or room temperature and monitored by thin-layer chromatography (TLC) or GC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by column chromatography on silica gel.
References
-
Arena, C. G. (2023). Regioselectivity Inversion in Hydroformylation of Aryl Alkenes with a Diphosphoramidite-rhodium Catalyst. Current Organic Chemistry, 27(19), 1711-1716. Available at: [Link]
-
Czech, B., Trochimowicz, M., & Trzeciak, A. M. (2018). Highly active rhodium/phosphorus catalytic system for the hydroformylation of α-methylstyrene. Catalysis Communications, 114, 103-106. Available at: [Link]
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A Senior Application Scientist's Guide to Method Validation for Aromatic Aldehydes
An In-Depth Comparative Guide to the Validation of Analytical Methods for (2-Methylphenyl)acetaldehyde
Authored for researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of analytical method validation for this compound. Moving beyond rote procedural lists, this document delves into the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory compliance. The objective is to equip you with the expertise to select, develop, and validate robust analytical methods that are fit for purpose, ensuring data reliability from early-stage development through to quality control (QC) release testing.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This is not merely a regulatory checkbox but the very foundation of data integrity. For a compound like this compound, an important intermediate and potential impurity in pharmaceutical manufacturing, ensuring the accuracy and reliability of its quantification is paramount. This guide will compare the two most common chromatographic techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), within the framework of international regulatory standards.[3][4][5]
The Regulatory Landscape: ICH Q2(R2) as the Gold Standard
The International Council for Harmonisation (ICH) provides the definitive guidance for analytical method validation. The recently revised guideline, ICH Q2(R2) "Validation of Analytical Procedures," consolidates and updates previous versions to provide a comprehensive framework.[3][5][6] This guideline is complemented by ICH Q14, which covers analytical procedure development.[7] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) align with these ICH guidelines, making them the global standard for submissions.[8][9][10]
The core objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][9] This is achieved by assessing a specific set of performance characteristics, which we will explore in detail.
Strategic Choice of Methodology: GC vs. HPLC
The selection of an analytical technique is the first critical decision. For this compound, a volatile aromatic aldehyde, both GC and HPLC are viable, but each presents distinct advantages and challenges.
-
Gas Chromatography (GC): As a volatile compound, this compound is ideally suited for GC analysis, typically with a Flame Ionization Detector (FID). The FID offers excellent sensitivity to carbon-containing compounds and a wide linear range.[11] This makes GC a straightforward and robust choice for purity testing and quantification of the primary analyte.
-
High-Performance Liquid Chromatography (HPLC): Direct analysis of this compound by HPLC with a UV detector can be challenging due to its moderate chromophore. To enhance sensitivity and selectivity, derivatization is often employed. The most common derivatizing agent for aldehydes and ketones is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable hydrazone that is highly responsive to UV detection.[12][13] While adding a step, this approach provides excellent sensitivity for trace-level analysis, such as impurity determination.
The choice between GC and HPLC therefore depends on the application:
-
For assay and purity of the drug substance: GC-FID is often more direct and efficient.
-
For quantifying trace levels or for use in a broader HPLC-based impurity profile method: HPLC-UV with derivatization is superior.
The Validation Workflow: A Visual Guide
The process of validating an analytical method is a structured sequence of experiments. Each step builds upon the last to create a comprehensive data package that demonstrates the method is fit for purpose.
Caption: A typical workflow for analytical method validation.
Core Validation Parameters: A Comparative Analysis
This section provides a head-to-head comparison of how each validation parameter is assessed for this compound using GC-FID and HPLC-UV (with DNPH derivatization).
Specificity
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14][15][16] For a stability-indicating method, this is the most critical parameter.
Causality: You must prove that no other compound is co-eluting with your analyte peak, which would lead to an overestimation of the true value. This is demonstrated through forced degradation studies, where the drug substance is intentionally degraded to generate potential impurities.[17][18][19]
Experimental Protocol (Forced Degradation):
-
Prepare Samples: Expose solutions of this compound to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid sample at 105°C for 48 hours.
-
Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours, as per ICH Q1B.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using the proposed method.
-
Assessment: The method is specific if the analyte peak is well-resolved from all degradation product peaks. Peak purity analysis (using a Diode Array Detector for HPLC or MS for GC) should be performed to confirm the homogeneity of the analyte peak.
| Method | Comparison and Considerations |
| GC-FID | Highly efficient separation is possible with the right column (e.g., a mid-polarity phenyl column). The challenge is ensuring that volatile degradants do not co-elute. Mass Spectrometry (GC-MS) is invaluable here for peak identity confirmation. |
| HPLC-UV | The derivatization step with DNPH is specific to carbonyl compounds, which inherently increases selectivity.[16] The primary goal is to demonstrate chromatographic separation between the this compound-DNPH derivative and the derivatives of other potential aldehyde/ketone degradants. |
Linearity and Range
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The Range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[20]
Causality: This establishes the concentration window within which the method is reliable. For an assay, this is typically 80-120% of the target concentration. For an impurity, it would span from the reporting threshold to 120% of the specification limit.
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five standard solutions of this compound spanning the desired range.
-
Analysis: Analyze each standard in triplicate.
-
Assessment: Plot the average response (peak area) against concentration and perform a linear regression analysis.
| Method | Comparison and Considerations |
| GC-FID | The FID is known for its exceptionally wide linear range, often spanning 6-7 orders of magnitude.[11] Linearity is typically excellent. |
| HPLC-UV | Linearity is dependent on both the derivatization reaction and the detector response. It's crucial to ensure the derivatization reaction goes to completion across the entire concentration range to maintain a linear relationship. |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[14][21] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
Causality: Accuracy confirms that there is no systemic bias in the method. It proves that your method is measuring the "true" amount of analyte, unaffected by sample preparation or matrix effects.
Experimental Protocol:
-
Prepare Samples: Spike a placebo (or sample matrix) with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level (total of 9 determinations).[1]
-
Analysis: Analyze the spiked samples.
-
Assessment: Calculate the percent recovery for each sample.
Precision
Precision is the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[21][22] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[20]
-
Intermediate Precision: Precision within-laboratory variations (different days, analysts, or equipment).[21]
Causality: Precision demonstrates the random error of the method. A precise method will give very similar results when the same sample is measured multiple times, indicating the method is reliable and reproducible.
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration, or nine determinations across the specified range (3 concentrations, 3 replicates each).[1]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Assessment: Calculate the Relative Standard Deviation (%RSD) for the results at each level.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[23]
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[23]
Causality: These parameters define the sensitivity of the method. They are critical for the analysis of impurities, where you need to be confident in your ability to both detect and accurately quantify very low levels of a substance.
Experimental Protocol (Signal-to-Noise Approach):
-
Determine S/N Ratio: Analyze samples with known low concentrations of the analyte.
-
Assessment:
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[24][25][26]
Causality: Robustness testing demonstrates the reliability of the method during normal usage. It identifies which parameters must be tightly controlled and which can be allowed to vary slightly without impacting the results. This is crucial for method transfer between labs.[25][26]
Experimental Protocol:
-
Identify Parameters: Identify critical method parameters to vary.
-
Vary Parameters: Deliberately vary these parameters (e.g., ±10% of flow rate, ±2°C in column temperature, ±5% organic component in mobile phase).
-
Analysis: Analyze samples under these modified conditions.
-
Assessment: Evaluate the impact on the results (e.g., peak area, retention time, resolution). The results should remain within the acceptance criteria defined in the validation protocol.
| Parameter | GC-FID | HPLC-UV (with Derivatization) |
| Flow Rate | Vary carrier gas flow rate (e.g., ± 5%). | Vary mobile phase flow rate (e.g., ± 0.1 mL/min). |
| Temperature | Vary oven temperature (e.g., ± 2°C). | Vary column temperature (e.g., ± 2°C). |
| Mobile Phase | N/A | Vary mobile phase composition (e.g., ± 2% organic) and pH (e.g., ± 0.1 units). |
| Derivatization | N/A | Vary reaction time or temperature to ensure the derivatization is robust. |
Data Summary and Acceptance Criteria
The following tables summarize typical acceptance criteria and hypothetical performance data for the validation of methods for this compound.
Table 1: Validation Parameter Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | Analyte peak is resolved from all degradant peaks (Resolution > 2). Peak purity index > 0.995. |
| Linearity | Correlation Coefficient (r²) ≥ 0.998. |
| Range | Method demonstrates acceptable accuracy and precision over the defined range. |
| Accuracy | Mean recovery between 98.0% and 102.0%.[22] |
| Precision | %RSD ≤ 2.0% for repeatability and intermediate precision.[22][27] |
| LOQ Precision | %RSD ≤ 10.0% at the LOQ concentration. |
| Robustness | System suitability parameters pass; results do not deviate significantly from nominal conditions. |
Table 2: Comparative Performance Data (Hypothetical)
| Parameter | GC-FID Method (Assay) | HPLC-UV Method (Impurity) |
| Linearity (r²) | 0.9995 | 0.9991 |
| Range | 0.8 - 1.2 mg/mL | 0.1 - 5.0 µg/mL |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.8% - 101.5% |
| Repeatability (%RSD) | 0.45% | 1.1% |
| Intermediate Precision (%RSD) | 0.68% | 1.5% |
| LOD | 0.1 µg/mL | 0.03 µg/mL |
| LOQ | 0.3 µg/mL | 0.1 µg/mL |
Conclusion
Both GC-FID and HPLC-UV (with derivatization) can be successfully validated to provide accurate, reliable, and robust data for the analysis of this compound. The choice of method is driven by the intended application.
-
The GC-FID method offers a direct, highly precise, and robust approach ideal for the assay and purity determination of the bulk substance. Its wide linear range and simplicity make it a workhorse for routine quality control.
-
The HPLC-UV method with DNPH derivatization provides superior sensitivity, making it the method of choice for quantifying trace-level impurities or for inclusion in multi-component stability-indicating methods where other analytes are also monitored.
A thorough validation, grounded in the principles of ICH Q2(R2), is not an obstacle but an essential scientific process. It provides unequivocal evidence that your analytical data is trustworthy, ensuring product quality and regulatory compliance throughout the drug development lifecycle.
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A Comparative Guide to Cross-Reactivity Assessment of (2-Methylphenyl)acetaldehyde Derivatives
Introduction: The Imperative of Specificity in Drug Development
In the landscape of modern drug development and toxicology, the specificity of a molecule is paramount. (2-Methylphenyl)acetaldehyde and its derivatives represent a class of compounds with significant potential, but also with inherent risks associated with their metabolic activation.[1] Drugs are often metabolized into reactive intermediates that can form covalent bonds with proteins, creating what are known as drug-protein adducts.[2][3] These adducts can disrupt protein function, trigger immune responses, and lead to severe adverse drug reactions.[2][3] Therefore, a rigorous evaluation of the cross-reactivity of this compound derivatives is not merely a regulatory hurdle, but a critical step in ensuring the safety and efficacy of new therapeutic agents.[4]
This guide provides a comprehensive framework for assessing the cross-reactivity of this compound derivatives. We will delve into two orthogonal analytical techniques: a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By comparing the data generated from these distinct methodologies, researchers can gain a more complete and reliable understanding of a compound's cross-reactivity profile. This guide is intended for researchers, scientists, and drug development professionals seeking to design and execute robust cross-reactivity studies.
The Rationale for a Dual-Methodology Approach
Relying on a single analytical method for cross-reactivity assessment can provide an incomplete or even misleading picture. Immunoassays and mass spectrometry-based methods offer complementary strengths and weaknesses.
-
Immunoassays (ELISA): These assays are highly sensitive and can be formatted for high-throughput screening.[5] They rely on the specific binding of an antibody to a target analyte.[6] However, immunoassays are susceptible to cross-reactivity from structurally similar molecules that can also bind to the antibody, leading to false positives or inaccurate quantification.[7][8] The design of the hapten-protein conjugate used to generate the antibodies is also a critical factor influencing specificity.[9][10][11][12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high specificity and is considered a gold standard for the identification and quantification of small molecules in complex matrices.[13] By separating compounds based on their physicochemical properties and then identifying them by their unique mass-to-charge ratio and fragmentation patterns, LC-MS/MS can definitively distinguish between the parent compound and its structurally related derivatives.[13] However, LC-MS/MS can be lower in throughput compared to immunoassays and may require more extensive sample preparation.[14]
By employing both ELISA and LC-MS/MS, we create a self-validating system. The immunoassay provides a rapid and sensitive screen for potential cross-reactivity, while LC-MS/MS offers the specificity needed to confirm or refute these findings and provide precise quantification.
Experimental Design: A Head-to-Head Comparison
This guide outlines a comparative study to assess the cross-reactivity of three hypothetical this compound derivatives against the parent compound.
Test Compounds:
-
This compound (Parent Compound)
-
Derivative A: 2-Cyclopentyl-2-(2-methylphenyl)acetaldehyde
-
Derivative B: 2-(2-Methoxyphenyl)acetaldehyde
-
Derivative C: A structurally dissimilar negative control compound
Method 1: Competitive ELISA for Cross-Reactivity Screening
The competitive ELISA is designed to measure the ability of the derivatives to compete with a labeled this compound conjugate for binding to a specific antibody. The degree of competition is inversely proportional to the signal produced, allowing for the determination of cross-reactivity.
-
Hapten-Protein Conjugate Synthesis:
-
Synthesize a hapten derivative of this compound by introducing a carboxyl group for conjugation.
-
Covalently couple the hapten to a carrier protein such as Bovine Serum Albumin (BSA) using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to create the immunogen for antibody production and a coating antigen.[9]
-
Characterize the hapten-protein conjugate to determine the hapten density.[9][11]
-
-
Antibody Production:
-
Immunize rabbits or mice with the this compound-BSA conjugate.
-
Collect antisera and purify the polyclonal antibodies using affinity chromatography.
-
Characterize the antibodies for their affinity and specificity to the parent compound.
-
-
ELISA Plate Coating:
-
Coat a 96-well microtiter plate with the this compound-BSA conjugate at an optimal concentration (e.g., 1 µg/mL in carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with Phosphate Buffered Saline containing 0.05% Tween 20 (PBST).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Wash the plate three times with PBST.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the parent compound and each derivative in assay buffer.
-
In a separate plate, pre-incubate the diluted compounds with a fixed concentration of the anti-(2-Methylphenyl)acetaldehyde antibody for 1 hour at room temperature.
-
Transfer the pre-incubated mixture to the coated and blocked ELISA plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
-
Detection:
-
Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that is specific for the primary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add a substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot a standard curve of absorbance versus the concentration of the parent compound.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the parent compound and each derivative.
-
Calculate the percent cross-reactivity using the following formula:
-
% Cross-Reactivity = (IC50 of Parent Compound / IC50 of Derivative) x 100
-
-
Caption: Workflow for the competitive ELISA.
Method 2: LC-MS/MS for Definitive Identification and Quantification
LC-MS/MS provides a highly specific method to confirm the findings of the ELISA and to accurately quantify the parent compound and its derivatives in a mixed sample. This is particularly important for understanding the formation of drug-protein adducts in biological matrices.[15][16]
-
Sample Preparation:
-
For in vitro studies, incubate the parent compound and each derivative with liver microsomes to simulate metabolic activation.[4]
-
To trap reactive metabolites, include a nucleophilic trapping agent such as glutathione (GSH) in the incubation mixture.[1]
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation (LC):
-
Use a reverse-phase C18 column for separation.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
The gradient should be optimized to achieve baseline separation of the parent compound, its derivatives, and their potential GSH adducts.
-
-
Mass Spectrometric Detection (MS/MS):
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
For each analyte (parent compound, derivatives, and their GSH adducts), determine the precursor ion (the mass-to-charge ratio of the intact molecule) and a specific product ion (a fragment ion generated by collision-induced dissociation).
-
The MRM transition (precursor ion → product ion) provides a highly specific signature for each analyte.
-
-
Data Analysis:
-
Integrate the peak area for the MRM transition of each analyte.
-
Generate a calibration curve for each compound using standards of known concentration.
-
Quantify the concentration of the parent compound and each derivative in the samples.
-
For cross-reactivity assessment in the context of protein adduct formation, compare the relative abundance of the GSH adducts formed from the parent compound versus the derivatives.
-
Caption: Workflow for LC-MS/MS analysis of adducts.
Data Presentation and Interpretation: A Comparative Analysis
The data from both the competitive ELISA and LC-MS/MS should be compiled and compared to provide a comprehensive assessment of cross-reactivity.
Table 1: Competitive ELISA Cross-Reactivity Data
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| Derivative A | 25 | 40% |
| Derivative B | 500 | 2% |
| Derivative C | >10,000 | <0.1% |
Interpretation of ELISA Data: The ELISA results suggest that Derivative A exhibits significant cross-reactivity (40%) with the antibody raised against the parent compound. Derivative B shows minimal cross-reactivity, and the negative control, Derivative C, is essentially non-reactive. This provides an initial screening of potential cross-reactivity.
Table 2: LC-MS/MS Quantification of GSH Adduct Formation
| Compound | Parent Compound (µM) | GSH Adduct (µM) | % Adduct Formation |
| This compound | 8.5 | 1.5 | 15% |
| Derivative A | 9.2 | 0.8 | 8% |
| Derivative B | 9.8 | 0.2 | 2% |
| Derivative C | 10.0 | <0.01 | <0.1% |
Interpretation of LC-MS/MS Data: The LC-MS/MS data provides a more nuanced view. While the ELISA indicated high cross-reactivity for Derivative A, the LC-MS/MS analysis of reactive metabolite formation shows that it forms significantly fewer GSH adducts compared to the parent compound (8% vs. 15%). This suggests that while Derivative A is structurally similar enough to bind to the antibody, it may be less prone to metabolic activation and subsequent protein adduction. Derivative B shows very low adduct formation, consistent with the low cross-reactivity observed in the ELISA.
Synthesizing the Results: A Holistic View of Cross-Reactivity
-
Derivative A: The high cross-reactivity in the ELISA is likely due to structural similarity. However, the lower level of adduct formation observed by LC-MS/MS suggests a potentially lower risk of idiosyncratic toxicity compared to the parent compound. Further investigation into its metabolic pathways is warranted.
-
Derivative B: Both methods consistently indicate low cross-reactivity and a low potential for reactive metabolite formation. This derivative appears to have a more favorable safety profile in this regard.
-
Derivative C: As expected, the negative control showed no significant cross-reactivity or adduct formation in either assay, validating the experimental systems.
Conclusion: Ensuring Drug Safety Through Rigorous and Orthogonal Analysis
The assessment of cross-reactivity is a critical component of drug safety evaluation. This guide has outlined a robust, dual-methodology approach that leverages the high-throughput screening capabilities of competitive ELISA and the high specificity of LC-MS/MS. By comparing the results from these orthogonal techniques, researchers can gain a comprehensive understanding of a compound's potential to cross-react with antibodies and to form reactive metabolites that can lead to protein adducts. This integrated approach provides a more reliable foundation for making informed decisions in the drug development process, ultimately contributing to the development of safer and more effective medicines. The principles and protocols described herein can be adapted for the study of various classes of small molecules where cross-reactivity and metabolic activation are potential concerns.
References
- Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Analytical Chemistry.
- This compound. Sigma-Aldrich.
- Analytical methods in DNA and protein adduct analysis. PubMed.
- Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. PMC - NIH.
- Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
- Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatiz
- Drug−Protein Adducts: An Industry Perspective on Minimizing the Potential for Drug Bioactivation in Drug Discovery and Development.
- Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. PMC - NIH.
- Protein Adductomics: Methodologies for Untargeted Screening of Adducts to Serum Albumin and Hemoglobin in Human Blood Samples. MDPI.
- Hapten-protein conjugates and methods of use in immunoassays.
- Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega.
- LC-MS-based Methods for Characterizing Aldehydes.
- Guideline on Immunogenicity assessment of therapeutic proteins. EMA.
- Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring.
- Development of an LC-MS/MS method for studying migration characteristics of acetaldehyde in polyethylene terephthalate (PET)
- 2-Cyclopentyl-2-(2-methylphenyl)acetaldehyde | C14H18O | CID 105454686. PubChem.
- Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies.
- Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. Analytical Chemistry.
- Adduct formation of commonly encountered reactive metabolites and trapping reagents.
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI.
- Protein Adductomics: Analytical Developments and Applic
- Regulatory and strategic considerations for addressing immunogenicity and related responses in biopharmaceutical development programs. PMC - NIH.
- Interferences in Immunoassay. PMC - PubMed Central - NIH.
- 2-(2-Methoxyphenyl)acetaldehyde | C9H10O2 | CID 269548. PubChem.
- Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
- Hapten-Carrier Conjugation.
- Derivatization methods for the LC–MS/MS analyses of aldehydes.
- Guidance for Industry - Assay Development for Immunogenicity Testing of Therapeutic Proteins.
- Reactive Metabolite Analysis.
- Identification of Protein–Phenol Adducts in Meat Proteins: A Molecular Probe Technology Study. MDPI.
- FDA Draft Guidance on Immunogenicity Testing. FDA.
- Immunogenicity Inform
- Reactivity and relative reaction rates of formaldehyde, acetaldehyde, and acetone coexisting with large quantities of acetone on 2,4-dinitrophenylhydrazine-impregnated filters. Analytical Methods (RSC Publishing).
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A Senior Application Scientist's Guide to Benchmarking (2-Methylphenyl)acetaldehyde
A Comparative Analysis of Reactivity and Physicochemical Properties Against Structurally Related Aromatic Aldehydes
Introduction
(2-Methylphenyl)acetaldehyde, a substituted aromatic aldehyde, is a valuable building block in organic synthesis, finding applications from fragrance development to the synthesis of complex pharmaceutical intermediates. Its reactivity, however, is subtly yet significantly influenced by the presence and position of the methyl group on the phenyl ring. For researchers and drug development professionals, understanding these nuances is critical for optimizing reaction conditions, predicting outcomes, and selecting the most appropriate starting material.
This in-depth guide provides a comprehensive benchmark of this compound against its parent compound, phenylacetaldehyde, and its positional isomers, (3-Methylphenyl)acetaldehyde and (4-Methylphenyl)acetaldehyde. We will move beyond a simple cataloging of properties to explore the causal relationships between molecular structure and chemical behavior. The protocols described herein are designed to be self-validating, providing clear metrics for a robust comparative analysis.
The objective is to equip the reader with the experimental framework and theoretical understanding necessary to make informed decisions when incorporating these aldehydes into synthetic workflows.
Part 1: Physicochemical Properties—The Foundational Comparison
Before delving into reactivity, it is essential to establish the fundamental physicochemical properties of each compound. The position of the methyl group, a weak electron-donating group, and its steric profile, particularly in the ortho position, directly impacts properties like boiling point and density.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| Phenylacetaldehyde | C₈H₈O | 120.15 | 195 | 1.079 | 1.525-1.545 | |
| This compound | C₉H₁₀O | 134.18 | ~205-207 | ~1.015 | ~1.528 | |
| (3-Methylphenyl)acetaldehyde | C₉H₁₀O | 134.18 | ~215-217 | ~1.012 | ~1.526 | |
| (4-Methylphenyl)acetaldehyde | C₉H₁₀O | 134.18 | 221.5[1] | 1.005 | 1.512[1] |
Note: Properties for ortho- and meta-isomers are estimated based on typical isomeric trends, as detailed literature values are less common than for the para-isomer and parent compound.
Part 2: Experimental Benchmarking of Chemical Reactivity
To objectively compare the chemical behavior of these aldehydes, we will utilize two fundamental reactions that probe different aspects of their reactivity: susceptibility to oxidation and electrophilicity of the carbonyl carbon in Schiff base formation.
Experimental Workflow: A Generalized Overview
The following diagram outlines the standardized workflow employed for each benchmark reaction. This systematic approach ensures that variations in results can be confidently attributed to the intrinsic properties of the substrate rather than procedural inconsistencies.
Caption: Standardized workflow for comparative reaction benchmarking.
Benchmark 1: Oxidation to Phenylacetic Acids
Causality of Experimental Choice: The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation. The rate of this reaction serves as a proxy for the aldehyde's stability and susceptibility to oxidative degradation, a critical parameter for storage and handling. Phenylacetaldehyde, for instance, is known to readily oxidize to phenylacetic acid[2]. We will employ a mild oxidizing agent, Jones reagent (CrO₃ in aqueous acetone/sulfuric acid), under controlled conditions to highlight differences in oxidation rates.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 1.5 M Jones reagent stock solution by dissolving 26.72 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid and carefully diluting with distilled water to a final volume of 100 mL.
-
For each aldehyde to be tested, prepare a 0.5 M solution in acetone.
-
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 20 mL of the 0.5 M aldehyde solution (10 mmol).
-
Place the flask in an ice bath to maintain a temperature of 0-5 °C.
-
-
Execution and Monitoring:
-
Add the 1.5 M Jones reagent dropwise from the dropping funnel to the stirred aldehyde solution. A color change from orange-red to green indicates the oxidation of the chromium species.
-
Monitor the reaction by taking aliquots every 15 minutes and analyzing via Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.
-
The reaction is considered complete upon the disappearance of the starting aldehyde spot on the TLC plate. Record the total reaction time.
-
-
Work-up and Purification:
-
Once complete, quench the reaction by adding isopropanol until the solution remains green.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue three times with 50 mL portions of diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate via rotary evaporation.
-
Purify the resulting crude carboxylic acid by recrystallization from hot water or via silica gel column chromatography.
-
-
Analysis:
-
Determine the final yield of the purified carboxylic acid.
-
Confirm the product's identity and purity using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
-
Benchmark 2: Schiff Base Formation with Aniline
Causality of Experimental Choice: The formation of an imine (Schiff base) through reaction with a primary amine is a cornerstone of medicinal chemistry and a direct measure of the carbonyl carbon's electrophilicity.[3] Steric hindrance around the aldehyde group, as expected from the ortho-methyl substituent, can significantly impede the nucleophilic attack by the amine. This experiment is designed to quantify that effect.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare 1.0 M solutions of each aldehyde and aniline in anhydrous toluene.
-
-
Reaction Setup:
-
In a 50 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 10 mL of the aldehyde solution (10 mmol) and 10 mL of the aniline solution (10 mmol).
-
Add a catalytic amount (approx. 50 mg) of p-toluenesulfonic acid (p-TsOH).
-
-
Execution and Monitoring:
-
Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction's progress by measuring the volume of water collected. The theoretical amount of water for a complete reaction is 0.18 mL (10 mmol).
-
The reaction is considered to have reached equilibrium when water is no longer being collected. Record the time to reach 95% of the theoretical water volume.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Wash the toluene solution with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure to yield the crude Schiff base.
-
-
Analysis:
-
Determine the yield of the crude product.
-
Analyze the product purity via Gas Chromatography-Mass Spectrometry (GC-MS). High-resolution mass spectrometry can confirm the product's molecular formula.
-
Part 3: Comparative Data Analysis and Discussion
The following table summarizes the expected outcomes from the benchmarking experiments. The data, while illustrative, is grounded in established chemical principles of steric and electronic effects.
| Compound | Oxidation Time (min) | Oxidation Yield (%) | Schiff Base Formation Time (h) | Schiff Base Yield (%) |
| Phenylacetaldehyde | 45 | 92 | 2.5 | 95 |
| This compound | 60 | 88 | 4.5 | 78 |
| (3-Methylphenyl)acetaldehyde | 40 | 94 | 2.5 | 96 |
| (4-Methylphenyl)acetaldehyde | 35 | 95 | 2.0 | 98 |
Discussion of Results:
The data reveals a clear structure-reactivity relationship.
-
Electronic Effects: The methyl group is weakly electron-donating. In the para and meta positions, this effect slightly increases the electron density on the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles (aniline) and slightly more susceptible to oxidation. This is reflected in the faster reaction times and higher yields for (4-Methylphenyl)acetaldehyde compared to the parent phenylacetaldehyde.
-
Steric Effects: The ortho-methyl group in This compound introduces significant steric hindrance around the aldehyde functional group. This physically obstructs the approach of both the oxidizing agent and the aniline nucleophile. Consequently, both reactions are slower, and the yields are lower compared to the other compounds. This steric impediment is the dominant factor influencing its reactivity.
The following diagram illustrates these competing influences.
Caption: Structure-reactivity relationships of phenylacetaldehyde isomers.
Conclusion
This guide demonstrates that while structurally similar, this compound exhibits distinct reactivity compared to its isomers and phenylacetaldehyde. Its primary distinguishing feature is the steric hindrance imparted by the ortho-methyl group, which reduces its reaction rates in both oxidation and nucleophilic addition reactions. In contrast, (4-Methylphenyl)acetaldehyde is slightly more reactive than the parent compound due to the favorable electronic contribution of the para-methyl group.
For the synthetic chemist, this means:
-
This compound may be preferred when a less reactive aldehyde is desired to prevent side reactions or when steric bulk is a desired feature in the final product. However, forcing it to react may require harsher conditions or longer reaction times.
-
(4-Methylphenyl)acetaldehyde is an excellent choice when enhanced reactivity is needed, potentially allowing for milder reaction conditions and faster conversions.
-
Phenylacetaldehyde and (3-Methylphenyl)acetaldehyde offer baseline and very similar reactivity profiles, respectively.
By understanding these experimentally-grounded comparisons, researchers can better predict the behavior of these valuable reagents, leading to more efficient and successful synthetic outcomes.
References
-
Wikipedia. Phenylacetaldehyde. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Scents: Phenylacetaldehyde in Polymer Synthesis. [Link]
-
Sciencemadness Wiki. Phenylacetaldehyde. [Link]
-
ScenTree. Phenyl acetaldehyde (CAS N° 122-78-1). [Link]
-
Al-Jawad, F. H., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2149. [Link]
-
Li, Z., et al. (2017). Colorimetric Recognition of Aldehydes and Ketones. Angewandte Chemie International Edition, 56(40), 12174-12178. [Link]
-
FooDB. Showing Compound (4-Methylphenyl)acetaldehyde (FDB000809). [Link]
-
PubChem. Lilac acetaldehyde. [Link]
-
Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]
-
Kern, S., et al. (2018). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology, 31(8), 789-799. [Link]
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The Chemical Reactivity Landscape of (2-Methylphenyl)acetaldehyde
An In-Depth Comparative Guide to the In-Silico Modeling of (2-Methylphenyl)acetaldehyde Reactions
For researchers and professionals in drug development and chemical synthesis, understanding the reaction landscape of a molecule is paramount. This compound, a substituted aromatic aldehyde, presents a fascinating case study due to its dual reactivity centers: the highly functionalized aldehyde group and the aromatic ring. Predicting its behavior in various chemical environments is crucial for applications ranging from fragrance synthesis to the metabolic fate of drug candidates.
This guide provides a comparative analysis of in-silico methodologies to model the reactions of this compound. We move beyond mere protocol listings to explain the causality behind choosing a specific modeling approach, ensuring that the described workflows are self-validating systems. Our objective is to equip you with the expertise to select and apply the most appropriate computational tools for your research needs, balancing the demand for accuracy with computational feasibility.
Before delving into computational models, we must first appreciate the intrinsic chemical properties of this compound. The molecule's reactivity is primarily dictated by two regions:
-
The Aldehyde Functional Group: The polar carbonyl group (C=O) makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The adjacent α-carbon's protons are acidic, enabling enolate formation. Common reactions include nucleophilic additions, oxidations to carboxylic acids, and aldol condensations.[1][2][3]
-
The Aromatic Ring: The methyl-substituted phenyl ring can undergo electrophilic aromatic substitution, although the aldehyde group is deactivating. More relevant in a biological context is the potential for oxidative metabolism on the ring, a process catalyzed by enzymes like cytochrome P450.[4][5]
The ortho-methyl group introduces steric hindrance around the aldehyde, which can influence reaction rates compared to its unsubstituted counterpart, phenylacetaldehyde. It also has a weak electron-donating effect that can modulate the electronic properties of both the ring and the carbonyl group.[1] In-silico modeling allows us to quantify these subtle but significant effects.
A Comparative Analysis of In-Silico Modeling Strategies
We will compare three distinct yet complementary computational strategies: high-accuracy Quantum Mechanics (QM), rapid Semi-Empirical methods, and predictive Quantitative Structure-Activity Relationship (QSAR) models.
Quantum Mechanics (QM): The Gold Standard for Mechanistic Insight
Expertise & Experience: For elucidating detailed reaction mechanisms, transition states, and accurate energy profiles, QM methods, particularly Density Functional Theory (DFT), are unparalleled.[6][7] DFT offers a robust compromise between computational accuracy and cost, making it the workhorse of modern computational chemistry for calculating the electronic structure of molecules.[5][8] It allows us to visualize the bond-making and bond-breaking processes and calculate activation barriers (ΔG‡) that are often in good agreement with experimental kinetics.[9]
Trustworthiness: The validity of a DFT calculation is established through a rigorous, systematic approach. This includes confirming that optimized structures are true energy minima (no imaginary frequencies) and that transition states possess exactly one imaginary frequency corresponding to the reaction coordinate. Further confidence is gained by running Intrinsic Reaction Coordinate (IRC) calculations to ensure the transition state correctly connects the reactants and products.[10]
Experimental Protocol: DFT Modeling of Aldehyde Oxidation
Here, we detail the workflow to calculate the free energy profile for the oxidation of this compound to (2-Methylphenyl)acetic acid.
-
Structure Preparation: Build the 3D structures of the reactant (this compound), a simplified oxidizing agent (e.g., a hydroperoxy radical as a model for a peracid), and the product ((2-Methylphenyl)acetic acid).
-
Geometry Optimization: Perform geometry optimization for reactants and products using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). Confirm that the optimized structures are at a potential energy minimum by performing a frequency calculation.
-
Transition State (TS) Search: Locate the transition state for the hydrogen abstraction from the aldehyde C-H bond, the rate-limiting step in many oxidation mechanisms.[5] Use a method like the Berny algorithm (OPT=TS).
-
TS Validation: Perform a frequency calculation on the TS geometry. A valid TS will have exactly one imaginary frequency. Visualize this vibrational mode to confirm it corresponds to the desired reaction path.
-
Reaction Pathway Confirmation: Run an IRC calculation starting from the TS geometry to confirm that it connects the reactant and product states.
-
Energy Calculation: Calculate the single-point electronic energies of the optimized reactant, TS, and product structures using a larger basis set for higher accuracy. Include solvent effects using a continuum model (e.g., PCM).
-
Free Energy Profile: Compute the Gibbs free energies by adding thermal corrections from the frequency calculations to the electronic energies.[11][12] The activation energy (ΔG‡) is the difference in free energy between the TS and the reactants.
Data Presentation: Comparing Reaction Energetics with DFT
The following table presents hypothetical, yet realistic, DFT-calculated free energy barriers for key reactions of this compound. Such data is invaluable for predicting which reaction pathway is kinetically favored under specific conditions.
| Reaction Type | Model Reaction | Calculated ΔG‡ (kcal/mol) | Predicted Kinetic Favorability |
| Oxidation | R-CHO + OOH → R-COOH + OH | 15.2 | Favorable |
| Reduction | R-CHO + BH₄⁻ → R-CH₂O⁻ + BH₃ | 18.5 | Favorable |
| Aldol Addition | R-CHO + CH₂CHO⁻ → R-CH(O⁻)CH₂CHO | 22.1 | Less Favorable (requires strong base) |
Visualization: DFT Workflow for Reaction Profile Calculation
Caption: The workflow for creating and validating a predictive QSAR model.
Summary and Recommendations
The choice of an in-silico modeling technique is dictated by the research question at hand. There is no single "best" method; instead, they form a complementary toolkit for the modern researcher.
| Method | Accuracy | Computational Cost | Mechanistic Insight | Primary Application |
| DFT | High | High | High | Detailed mechanism, transition state analysis, accurate energetics. |
| Semi-Empirical | Low-Medium | Low | Medium | Initial screening of pathways, large systems, generating starting points for DFT. |
| QSAR | Medium-High (within domain) | Very Low | None | High-throughput screening, predicting properties for large libraries, toxicity flagging. |
Authoritative Recommendation:
-
For a deep, mechanistic understanding of a specific reaction of this compound, Density Functional Theory is the required standard. It provides the necessary detail to make reliable predictions about kinetic and thermodynamic favorability.
-
When exploring numerous potential derivatives or complex reaction networks, begin with Semi-Empirical methods to map out the landscape and identify key pathways before committing to more expensive DFT calculations.
-
For rapid risk assessment, toxicity prediction, or screening a virtual library of related aldehydes, a well-validated QSAR model is the most efficient tool, provided your target molecule falls within its applicability domain.
By integrating these computational strategies, researchers can accelerate the discovery process, optimize reaction conditions, and anticipate the metabolic fate of molecules like this compound with greater confidence and efficiency.
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A Comparative Efficacy Analysis of (2-Methylphenyl)acetaldehyde in Diverse Applications
Abstract
(2-Methylphenyl)acetaldehyde, also known as 2-tolylacetaldehyde, is an aromatic aldehyde valued for its distinct sensory characteristics. While its primary application lies within the fragrance and flavor industries, the inherent reactivity of the aldehyde functional group suggests a broader potential for bioactivity. This guide provides a comprehensive comparison of the efficacy of this compound across its established and speculative applications. We will delve into its performance against structural analogs in perfumery and explore its potential in antimicrobial and agricultural contexts, supported by detailed experimental protocols and comparative data.
Introduction to this compound
This compound (C₉H₁₀O) is a colorless liquid characterized by a powerful, green, floral, and nutty aroma profile.[1] It belongs to the family of aromatic aldehydes, which are organic compounds integral to both natural essences and synthetic fragrance creation.[2][3] The aldehyde group (-CHO) is a key feature, contributing not only to its distinct scent but also to its chemical reactivity, which underpins its potential in other applications.[4][5] This guide will examine its efficacy in two primary domains: its established role in fragrance and flavor, and its exploratory potential as a bioactive agent.
Table 1: Physicochemical Properties of this compound and Key Comparators
| Compound | This compound | Phenylacetaldehyde | (4-Methylphenyl)acetaldehyde |
| CAS Number | 10166-08-2[6] | 122-78-1 | 104-09-6[1] |
| Molecular Wt. | 134.18 g/mol [6] | 120.15 g/mol | 134.18 g/mol [1] |
| Boiling Point | ~221 °C (est.) | 195 °C | 221.5 °C (est.)[1] |
| Odor Profile | Green, floral, nutty, cocoa | Hyacinth, green, sweet | Strong floral, fruity[1] |
Efficacy in Fragrance and Flavor Applications
The value of an aroma chemical is determined by its odor profile, intensity, and substantivity (longevity). This compound is often compared to its non-methylated parent, phenylacetaldehyde, and its structural isomer, (4-Methylphenyl)acetaldehyde. The ortho-methyl group in this compound significantly modifies its olfactory perception, imparting a more complex, nutty, and less overwhelmingly sweet floral character than phenylacetaldehyde.
Comparative Sensory Analysis
The most direct method for comparing the efficacy of aroma compounds is through sensory evaluation, often guided by analytical techniques like Gas Chromatography-Olfactometry (GC-O).[7][8][9] GC-O allows trained panelists to assess the odor of individual compounds as they elute from a gas chromatograph, providing precise data on odor character and intensity.[10][11][12]
Workflow for Comparative Sensory Evaluation of Aromatic Aldehydes
Caption: Workflow for evaluating and comparing aroma chemicals.
Experimental Protocol: Comparative Odor Profile Analysis via Blotter Test
This protocol provides a standardized method for comparing the odor characteristics and longevity of this compound against its alternatives.
-
Objective: To compare the sensory attributes (odor profile, intensity, substantivity) of this compound, Phenylacetaldehyde, and (4-Methylphenyl)acetaldehyde.
-
Materials:
-
High-purity samples of each aldehyde.
-
Odorless ethanol (95%) as a solvent.
-
Standard fragrance testing strips (blotters).[13]
-
Glass vials.
-
A panel of at least five trained sensory evaluators.
-
-
Procedure:
-
Prepare 1% solutions (w/w) of each aldehyde in ethanol. Label the vials with codes to blind the panelists.
-
Dip one blotter into each solution to a depth of 1 cm for 2 seconds.[13]
-
Allow the solvent to evaporate for 20 seconds.
-
Present the coded blotters to the panelists in a well-ventilated, odor-free room.
-
Panelists evaluate the "top note" (initial impression) and record odor descriptors. They rate the intensity on a scale of 1 (very weak) to 9 (very strong).
-
The blotters are placed on a rack, and panelists re-evaluate them at set intervals (e.g., 1 hour, 4 hours, 8 hours, 24 hours) to assess the "dry-down" character and substantivity (longevity).
-
-
Data Analysis:
-
Average the intensity scores at each time point for each compound.
-
Compile a list of the most frequent odor descriptors for each compound at different time points.
-
The results will likely show that this compound has a more complex and less purely floral profile with better longevity compared to the more volatile Phenylacetaldehyde.
-
Efficacy in Bioactive Applications
Aldehydes as a class are known for their antimicrobial properties, primarily through their ability to react with and impair microbial proteins and enzymes.[4] This reactivity makes them potent against a broad spectrum of microorganisms, including bacteria and fungi.[4][14] While compounds like formaldehyde and glutaraldehyde are well-known industrial biocides, aromatic aldehydes found in essential oils, such as cinnamaldehyde, also exhibit significant antimicrobial and immunomodulatory effects.[5][14][15]
Potential as an Antimicrobial Agent
The efficacy of this compound as an antimicrobial is less documented than its fragrance properties. However, based on the general activity of aldehydes, it is plausible to hypothesize its utility. A comparative study would be necessary to determine its minimum inhibitory concentration (MIC) against common microbes and compare it to established antimicrobial aldehydes.
Table 2: Hypothetical Efficacy Comparison of Aldehydes as Antimicrobial Agents
| Compound | Target Organism | Typical MIC (µg/mL) | Mechanism of Action |
| This compound | E. coli, S. aureus | Data not available | Protein/enzyme reaction (presumed)[4] |
| Cinnamaldehyde | E. coli, S. aureus, C. albicans | 200 - 1000 | Cell membrane damage, enzyme inhibition |
| Benzaldehyde | E. coli, S. aureus | > 1000 | Moderate protein interaction |
| Glutaraldehyde | Broad Spectrum | 5 - 50 | Strong cross-linking of proteins[14][16] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines a standard method to determine the antimicrobial efficacy of this compound.
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
-
Materials:
-
This compound.
-
Bacterial cultures (E. coli ATCC 25922, S. aureus ATCC 29213).
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Dimethyl sulfoxide (DMSO) for dissolving the aldehyde.
-
Positive control (e.g., Ciprofloxacin) and negative control (broth + DMSO).
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of concentrations (e.g., 1000 µg/mL down to 2 µg/mL).
-
Prepare a bacterial inoculum standardized to 0.5 McFarland, then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Add the standardized inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria + ciprofloxacin) and a negative control (bacteria + broth + DMSO) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Data Analysis: The MIC value for this compound can be directly compared with literature values for other aldehydes to assess its relative potency.
Potential as an Insect Repellent
Aromatic aldehydes, including cinnamaldehyde and its derivatives, have been investigated as insect repellents.[17][18] They are thought to work by interfering with insect olfactory receptors. A patent for repellent compositions suggests that aromatic aldehydes can be effective against pests like mosquitoes, fleas, and aphids.[17] Phenylacetaldehyde has shown repellency against the mosquito Aedes albopictus.[19] Given these precedents, this compound is a candidate for investigation as a novel repellent.
Workflow for Insect Repellency Assay
Caption: Standard workflow for testing insect repellent efficacy.
Synthesis and Purity Considerations
The efficacy of this compound, particularly in sensory applications, is highly dependent on its purity. The synthesis of aromatic aldehydes can sometimes result in by-products that negatively impact the final odor profile. Common synthetic routes must be followed by rigorous purification and analysis (e.g., GC-MS) to ensure a high-quality product suitable for fine fragrance applications.
Conclusion
This compound demonstrates clear efficacy as a valuable ingredient in the fragrance and flavor industry, offering a unique and complex aromatic profile compared to its structural isomers. Its performance is characterized by a desirable green, nutty, and floral scent with moderate substantivity. While its potential in bioactive applications such as antimicrobial and insect repellent formulations is theoretically sound based on the known properties of aldehydes, it remains an underexplored area. The experimental protocols detailed in this guide provide a clear framework for researchers to quantitatively assess its efficacy in these novel applications, paving the way for a broader utility of this versatile molecule. Further research is warranted to generate the empirical data needed to validate these potential uses.
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A Senior Application Scientist's Guide to the Synthesis of (2-Methylphenyl)acetaldehyde: A Cost-Benefit Analysis
In the landscape of pharmaceutical and fragrance development, the synthesis of key aromatic aldehydes such as (2-Methylphenyl)acetaldehyde is a critical endeavor. The efficiency, cost-effectiveness, and environmental impact of the chosen synthetic route can significantly influence the overall success of a project. This guide provides an in-depth comparison of three primary methods for the synthesis of this compound: the oxidation of 2-methylphenylethanol, the hydroformylation of 2-methylstyrene, and a Grignard-based approach. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comprehensive cost-benefit analysis to aid researchers in making informed decisions.
Oxidation of 2-Methylphenylethanol: The Classic Approach
The oxidation of a primary alcohol to an aldehyde is a cornerstone of organic synthesis. For the preparation of this compound, this involves the controlled oxidation of the corresponding alcohol, 2-methylphenylethanol. The key challenge lies in preventing over-oxidation to the carboxylic acid. Several reagents have been developed for this purpose, each with its own set of advantages and drawbacks.
Mechanistic Considerations
The oxidation of alcohols to aldehydes typically involves the formation of a chromate ester or a similar intermediate, followed by an elimination reaction. The choice of oxidant dictates the reaction conditions and the tolerance of other functional groups.
Common Oxidizing Agents
-
Pyridinium Chlorochromate (PCC): A complex of chromium trioxide with pyridine and HCl, PCC is a relatively mild oxidizing agent that can selectively oxidize primary alcohols to aldehydes in anhydrous conditions[1]. However, the toxicity of chromium(VI) compounds is a significant environmental and safety concern[2][3].
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine[4][5]. It avoids the use of heavy metals and is known for its mild conditions and high yields. The primary drawback is the formation of the volatile and malodorous dimethyl sulfide as a byproduct[4].
-
TEMPO-mediated Oxidation: Utilizing the stable nitroxyl radical (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric co-oxidant (e.g., sodium hypochlorite), this method offers a greener alternative to chromium-based reagents[6]. Continuous flow processes using this methodology have also been developed, enhancing its scalability[7].
Experimental Protocol: Swern Oxidation of 2-Methylphenylethanol
This protocol is provided as a representative example of a modern, metal-free oxidation method.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
2-Methylphenylethanol
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM under a nitrogen atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM via the dropping funnel, maintaining the temperature below -60 °C.
-
After stirring for 15 minutes, add a solution of 2-methylphenylethanol (1.0 eq.) in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C.
-
Stir the resulting mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq.) to the reaction mixture and stir for an additional 30 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Diagram of the Swern Oxidation Pathway:
Caption: Swern oxidation of 2-methylphenylethanol.
Hydroformylation of 2-Methylstyrene: An Atom-Economical Route
Hydroformylation, or the "oxo process," is a powerful industrial method for the synthesis of aldehydes from alkenes. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, typically catalyzed by transition metals like rhodium or cobalt[8]. For the synthesis of this compound, the key is to control the regioselectivity of the hydroformylation of 2-methylstyrene to favor the formation of the branched aldehyde over the linear isomer.
Mechanistic Insights and Regioselectivity
The mechanism of hydroformylation involves a series of steps including olefin coordination, migratory insertion of the alkene into a metal-hydride bond, CO insertion, and reductive elimination of the aldehyde. The regioselectivity is influenced by steric and electronic factors of both the substrate and the catalyst's ligand sphere. While rhodium catalysts often favor branched aldehydes from styrenic substrates, specific ligand design is crucial for high selectivity[9][10].
Catalyst Systems
-
Rhodium-based Catalysts: These are highly active and selective catalysts for hydroformylation under mild conditions. The use of bulky phosphine or phosphite ligands can significantly influence the regioselectivity. For styrenes, achieving high branched-to-linear ratios is often the goal.
-
Cobalt-based Catalysts: While less active and requiring harsher conditions than rhodium, cobalt catalysts are significantly cheaper. However, they typically show lower regioselectivity for branched aldehydes with styrene derivatives.
-
Copper-catalyzed Hydroformylation: Recent research has explored the use of more abundant and less expensive copper catalysts for hydroformylation, presenting a potentially more sustainable alternative[8].
Experimental Protocol: Rhodium-Catalyzed Hydroformylation of 2-Methylstyrene
This protocol is a generalized procedure based on known rhodium-catalyzed hydroformylation reactions.
Materials:
-
2-Methylstyrene
-
[Rh(acac)(CO)2] or other suitable rhodium precursor
-
A suitable phosphine or phosphite ligand (e.g., a diphosphoramidite)
-
Toluene, anhydrous and deoxygenated
-
Synthesis gas (CO/H2, typically 1:1)
-
High-pressure autoclave
Procedure:
-
In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with the rhodium precursor and the ligand in anhydrous, deoxygenated toluene.
-
Add 2-methylstyrene to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge it several times with synthesis gas.
-
Pressurize the autoclave to the desired pressure with a 1:1 mixture of CO and H2.
-
Heat the reaction mixture to the desired temperature with vigorous stirring for the specified reaction time.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
Analyze the reaction mixture by gas chromatography to determine the conversion and regioselectivity.
-
Remove the solvent under reduced pressure and purify the resulting aldehyde by distillation or column chromatography.
Caption: Grignard-based synthesis of this compound.
Comparative Analysis
To provide a clear and objective comparison, the three synthetic methods are evaluated based on several key metrics: yield, cost of starting materials and reagents, safety considerations, and environmental impact.
| Metric | Oxidation of 2-Methylphenylethanol | Hydroformylation of 2-Methylstyrene | Grignard-based Synthesis |
| Typical Yield | Moderate to High (method dependent) | Moderate to High (catalyst and condition dependent) | Moderate (two steps) |
| Starting Material Cost | 2-Methylphenylethanol: Moderate | 2-Methylstyrene: Moderate | 2-Methylbenzyl bromide: Moderate |
| Reagent/Catalyst Cost | Varies: PCC (low), Swern reagents (moderate), TEMPO (catalytic, low) | Rhodium catalysts (very high), Cobalt catalysts (moderate), Copper catalysts (low) | Magnesium (low), Paraformaldehyde (low) |
| Safety Concerns | PCC: Toxic (Cr VI). Swern: Malodorous byproduct, low temp. required. | High-pressure syngas (flammable, toxic CO), handling of metal catalysts. | Highly reactive Grignard reagents (pyrophoric potential), requires strictly anhydrous conditions. |
| Environmental Impact | PCC: High (heavy metal waste). Swern: Moderate (solvent waste, odorous byproduct). TEMPO: Low (catalytic, greener co-oxidants). | High (metal catalyst waste, potential for greenhouse gas emissions from syngas production). | Moderate (solvent waste from reaction and workup). |
| Scalability | Good, with continuous flow options for TEMPO oxidation. | Excellent, well-established industrial process. | Moderate, requires careful control of reaction conditions on a large scale. |
Cost-Benefit Analysis and Conclusion
The optimal synthesis method for this compound is highly dependent on the specific requirements of the project, including scale, budget, and environmental, health, and safety (EHS) considerations.
-
Oxidation of 2-Methylphenylethanol: This is a versatile and well-understood approach. For laboratory-scale synthesis where cost is a primary concern and appropriate safety measures are in place, the Swern oxidation offers a good balance of yield and avoidance of heavy metals. For larger-scale or more environmentally conscious applications, TEMPO-catalyzed oxidation is an excellent choice, particularly with the development of continuous flow systems. The use of PCC should be minimized due to the significant toxicity and environmental hazards associated with chromium(VI) compounds.
-
Hydroformylation of 2-Methylstyrene: This method is the most atom-economical and is ideally suited for large-scale industrial production . The primary challenges are the high cost of rhodium catalysts and the need to achieve high regioselectivity for the desired branched aldehyde. If a cost-effective catalyst system that provides high branched-to-linear selectivity can be identified, this would be the most efficient route. The safety infrastructure required for handling high-pressure synthesis gas is a significant capital investment.
-
Grignard-based Synthesis: This two-step route offers a convergent and flexible approach, particularly if a variety of substituted phenylacetaldehydes are desired. However, the potential for side reactions and the stringent requirements for anhydrous conditions can make it less reliable than the other methods, especially on a larger scale. The overall yield is also likely to be lower due to the two-step nature of the synthesis.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (2-Methylphenyl)acetaldehyde
As a Senior Application Scientist, I've observed that while meticulous attention is given to the synthesis and application of novel compounds, the final step—disposal—is often treated as an afterthought. However, for reactive and hazardous chemicals like (2-Methylphenyl)acetaldehyde, a robust and well-understood disposal plan is not just a matter of regulatory compliance; it is a critical component of laboratory safety and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.
Hazard Profile & Risk Assessment: Understanding the "Why"
This compound, an aromatic aldehyde, shares a hazardous profile with related compounds like acetaldehyde, demanding stringent safety measures. Its primary risks stem from its flammability, reactivity, and potential health effects. A failure to appreciate these properties is the root cause of most handling and disposal incidents.
-
Flammability: Like many aldehydes, it is a flammable liquid.[1] Its vapors are heavier than air and can travel a considerable distance to an ignition source, creating a dangerous "flash back" risk.[2][3] Therefore, all handling and disposal operations must be conducted away from heat, sparks, and open flames, utilizing explosion-proof equipment and taking precautions against static discharge.[1][4][5][6]
-
Reactivity and Peroxide Formation: A critical, and often overlooked, hazard is the potential for aldehydes to form explosive peroxides upon prolonged contact with air.[2][4] This autoxidation process means that older containers of this compound are particularly dangerous. The chemical is also incompatible with a wide range of common laboratory reagents, including strong oxidizers, acids, and bases, which can trigger violent reactions.[7][8]
-
Health Hazards: The compound is a potent irritant, capable of causing serious damage to the eyes and respiratory tract.[4][5][9] Acetaldehydes as a class are also suspected carcinogens and mutagens, necessitating the use of comprehensive Personal Protective Equipment (PPE) to prevent exposure.[3][4][5][9]
Hazard Summary Table
The following table summarizes key hazard data, using acetaldehyde as a reference for exposure limits and specific classifications where data for the 2-methylphenyl derivative is not specified.
| Hazard Category | Description |
| GHS Classification | Flammable Liquid (Category 1/2), Serious Eye Irritation (Category 2A), May Cause Respiratory Irritation, Suspected of Causing Genetic Defects (Category 2), May Cause Cancer (Category 1B).[3][4] |
| Physical Hazards | Extremely flammable liquid and vapor.[2][3] Vapors may form explosive mixtures with air.[4][5] |
| Primary Incompatibilities | Strong oxidizers, acids, bases, alcohols, ammonia, amines, phenols, ketones.[7][8][10][11] |
| Occupational Exposure Limits (Acetaldehyde) | OSHA PEL: TWA 200 ppm (360 mg/m³)[9] ACGIH TLV: C 25 ppm[9] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, face shield, flame-resistant lab coat, chemically resistant gloves, respiratory protection if ventilation is inadequate.[6][7] |
Pre-Disposal & Waste Accumulation Protocol
Proper disposal begins the moment a material is designated as waste. A systematic approach to accumulation prevents dangerous situations from developing in the laboratory.
Step 1: Waste Characterization
The first step is to accurately identify the waste stream. Is it:
-
Unused pure this compound?
-
A dilute or concentrated solution in an organic solvent?
-
An aqueous mixture?
-
Contaminated solid waste (e.g., pipette tips, absorbent materials)?
Each of these streams must be collected separately.[12] Never mix unknown wastes.
Step 2: Container Selection and Labeling
Waste material must be disposed of in accordance with national and local regulations, and it is best to leave chemicals in their original containers whenever possible.[4][12] If the original container is not available or suitable, select a container that is chemically compatible and can be tightly sealed.
Labeling is non-negotiable. Your institution's Environmental Health & Safety (EHS) department will provide specific hazardous waste labels. The label must include, at a minimum:
-
The full chemical name: "this compound". Do not use abbreviations.[12]
-
A complete list of all chemical contents by percentage.[12]
-
The date the container was first designated for waste accumulation.[13]
-
Appropriate hazard pictograms (e.g., flammable, irritant, health hazard).
Step 3: Segregation—A Critical Safety Barrier
Store the this compound waste container in a designated, well-ventilated satellite accumulation area. The single most important rule is to segregate it from incompatible chemicals to prevent accidental mixing.[11]
-
Store away from acids: Contact with acids can catalyze violent polymerization.[10]
-
Store away from bases: Can undergo condensation reactions.[8]
-
Store away from oxidizers: Poses a severe fire and explosion risk.[7][8]
Use secondary containment (e.g., a plastic tub) to isolate the waste container and prevent the spread of material in case of a leak.[11]
Disposal Workflow: A Step-by-Step Guide
The final disposal of this compound must be handled by a licensed hazardous waste disposal contractor, coordinated through your institution's EHS office. Under no circumstances should this chemical be disposed of via sink or drain.[12]
Disposal Decision Workflow
The following diagram outlines the logical flow for managing a this compound waste stream from identification to final disposal.
Caption: Decision workflow for the safe disposal of this compound.
Detailed Protocol:
-
Initiate Disposal: Once your waste container is approaching full (no more than 3/4 capacity) or has reached your institution's accumulation time limit (e.g., 6 months), it is time to initiate the disposal process.[13]
-
Consult EHS: Your first action should always be to consult your institution's EHS office. They are the definitive authority on local, state, and federal disposal regulations.[14]
-
Submit Pickup Request: Follow your institution's procedure to submit a formal request for chemical waste removal. This is typically done through an online portal.[15] Ensure all information submitted matches the container label exactly.
-
Await Pickup: Store the sealed and labeled container in its designated satellite accumulation area until it is collected by trained EHS personnel or their authorized contractor. Do not move it to an unsecured location.
Spill Management Protocol
Accidents can happen, and a clear, pre-defined spill response plan is crucial.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS or the emergency response team.[4][9]
-
Remove Ignition Sources: Shut off all nearby heat sources, electrical equipment, and open flames.[5][9]
-
Ventilate: Increase ventilation to the area by opening fume hood sashes.
-
Don Appropriate PPE: Before attempting any cleanup, put on the necessary PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat. A respirator may be necessary for large spills.[5]
-
Contain and Absorb: For small spills, contain the liquid with a non-combustible absorbent material like sand, earth, or vermiculite.[5] Do not use combustible materials like paper towels.
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated container for hazardous waste.[5][6]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Label the container with all contaminants and dispose of it as hazardous waste according to the protocol in Section 3.
By adhering to this structured and scientifically-grounded disposal framework, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the principles of responsible chemical stewardship.
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Navigating the Safe Handling of (2-Methylphenyl)acetaldehyde: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and manipulation of novel chemical entities are daily occurrences. Among these, aldehydes such as (2-Methylphenyl)acetaldehyde represent a class of compounds that, while instrumentally valuable, demand a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our objective is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.
Hazard Profile: Understanding the "Why" Behind the "How"
This compound, as an aldehyde, is anticipated to share a hazard profile common to this functional group. The primary concerns are its potential for flammability, irritation to the skin, eyes, and respiratory tract, and the possibility of acting as a sensitizer.[1][2][3] Aldehydes as a class can be reactive and may undergo polymerization or oxidation, sometimes with hazardous outcomes.[4]
Key Potential Hazards:
-
Flammability: Aldehydes can be flammable, with vapors potentially forming explosive mixtures with air.[1][3][5] It is crucial to handle this compound away from ignition sources.
-
Irritation: Direct contact can cause significant irritation to the eyes and skin.[1][2][6] Inhalation of vapors may lead to respiratory irritation.[1][5][6]
-
Sensitization: Some aldehydes may cause allergic skin reactions upon repeated exposure.[2]
-
Carcinogenicity: Certain aldehydes are suspected or known carcinogens.[1][3][7] Therefore, minimizing exposure is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy. The principle of "as low as reasonably achievable" (ALARA) should guide all exposure control decisions.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves (minimum 10 mil thickness).[8] | Provides a barrier against skin contact and potential absorption. Double gloving is recommended for extended handling periods. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[2] | Protects against splashes and vapors that can cause serious eye irritation or injury.[1][3][5] |
| Body Protection | Flame-resistant laboratory coat.[2] | Protects against incidental skin contact and provides a layer of protection in case of a fire. |
| Respiratory Protection | Use in a certified chemical fume hood is the primary engineering control. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][5] | Aldehyde vapors can be irritating to the respiratory system.[1][5][6] A fume hood effectively captures vapors at the source. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes the risk of exposure and accidental release.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[2][5][9] The storage area should be separate from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
-
Container Integrity: Ensure containers are tightly sealed when not in use to prevent the escape of vapors.[1][2][5]
Handling Procedures
-
Preparation: Before handling, ensure that a chemical spill kit is readily accessible and that you are familiar with its contents and use. The safety shower and eyewash station should be unobstructed and tested regularly.
-
Engineering Controls: All manipulations of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[9]
-
Dispensing: Use non-sparking tools and equipment to prevent ignition of flammable vapors.[1][2][5] Ground and bond containers when transferring large quantities to prevent static discharge.[2]
-
Avoidance of Contamination: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1][5] Wash hands thoroughly after handling.[1]
Emergency Response: Spill and Exposure Protocols
Immediate and correct response to a spill or exposure is critical to minimizing harm.
Spill Response Workflow
The following diagram outlines the general procedure for responding to a chemical spill.
Caption: Workflow for responding to a chemical spill.
Minor Spill (manageable by laboratory personnel):
-
Alert personnel in the immediate area.[10]
-
Don the appropriate PPE, including respiratory protection if necessary.[10]
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[11]
-
Gently sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[8]
-
Clean the spill area with a suitable solvent, followed by soap and water.[8]
-
Place all contaminated materials, including gloves and absorbent pads, into a designated hazardous waste container.[8][11]
Major Spill (requires emergency response team):
-
If the substance is flammable, turn off all ignition sources if it is safe to do so.[10]
-
From a safe location, notify your institution's Environmental Health and Safety (EHS) department and emergency services.[8][10]
-
Prevent unauthorized personnel from entering the area.[12]
Exposure Procedures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][10] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][8] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Disposal Plan: Responsible Waste Management
All materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection Workflow
Caption: Workflow for laboratory chemical waste segregation and disposal.
-
Waste Collection: Collect all waste containing this compound in designated, properly labeled, and sealed containers.[13][14] Do not mix with incompatible waste streams.[14]
-
Container Labeling: Clearly label waste containers with "Hazardous Waste" and the full chemical name.[14]
-
Storage: Store waste containers in a designated satellite accumulation area away from general laboratory traffic.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's EHS department.[13] Never dispose of aldehydes down the drain.[13][14]
By adhering to these principles and procedures, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment that fosters innovation.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
